molecular formula C24H39NO9 B15587936 14-Benzoylmesaconine-8-palmitate

14-Benzoylmesaconine-8-palmitate

Cat. No.: B15587936
M. Wt: 485.6 g/mol
InChI Key: GQRPJUIKGLHLLN-NNUWBAGISA-N
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Description

14-Benzoylmesaconine-8-palmitate is a useful research compound. Its molecular formula is C24H39NO9 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H39NO9

Molecular Weight

485.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol

InChI

InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3/t10-,11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22+,23?,24-/m1/s1

InChI Key

GQRPJUIKGLHLLN-NNUWBAGISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the compound 14-Benzoylmesaconine-8-palmitate is not available in the current scientific literature. This guide synthesizes information on its constituent molecules, 14-Benzoylmesaconine and Palmitate, to provide a comprehensive overview of its predicted properties, biological activities, and relevant experimental protocols for its synthesis and evaluation. All experimental protocols for the target compound are hypothetical and intended to serve as a foundational guide for researchers.

Introduction

This compound is a hypothetical lipophilic derivative of 14-Benzoylmesaconine, a diterpenoid alkaloid found in plants of the Aconitum genus. The addition of a palmitate group at the C-8 position is expected to significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its therapeutic index by modifying its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the known properties of 14-Benzoylmesaconine and palmitate, and outlines a comprehensive research framework for the synthesis, characterization, and biological evaluation of this compound.

Chemical and Physical Properties

The chemical properties of this compound can be inferred from its constituent parts.

14-Benzoylmesaconine

14-Benzoylmesaconine, also known as Benzoylmesaconine (B1261751), is a monoester diterpenoid alkaloid.[1][2]

Table 1: Physicochemical Properties of 14-Benzoylmesaconine

PropertyValueReference
Molecular Formula C₃₁H₄₃NO₁₀[1][2]
Molecular Weight 589.7 g/mol [2]
CAS Number 63238-67-5[1]
Appearance Crystalline solid[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[1]
Origin Plant/Aconitum carmichaelii[1]
Palmitate

Palmitate is the salt or ester of palmitic acid, a 16-carbon saturated fatty acid.[3] It is the most common fatty acid in animals and plants.[3]

Table 2: Physicochemical Properties of Palmitic Acid

PropertyValueReference
Molecular Formula C₁₆H₃₂O₂[3]
Molecular Weight 256.42 g/mol
Appearance White crystalline solid
Solubility Insoluble in water; soluble in organic solvents
Predicted Properties of this compound

The esterification of 14-Benzoylmesaconine with palmitic acid at the C-8 position would result in a significantly more lipophilic molecule.

Table 3: Predicted Properties of this compound

PropertyPredicted Value
Molecular Formula C₄₇H₇₃NO₁₁
Molecular Weight 828.08 g/mol
LogP Significantly higher than 14-Benzoylmesaconine
Solubility Poorly soluble in aqueous solutions; soluble in nonpolar organic solvents and lipids

Biological Activity and Mechanism of Action

14-Benzoylmesaconine

14-Benzoylmesaconine exhibits a range of biological activities, including anti-inflammatory and analgesic effects.[1][4]

  • Anti-inflammatory Activity: Benzoylmesaconine has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[5] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[5]

  • Analgesic Activity: It has demonstrated significant analgesic effects in various animal models of pain.[4][6]

  • Other Activities: It has also been reported to promote mitochondrial energy metabolism and increase survival in a mouse model of burn-associated herpes simplex virus type 1 (HSV1) infection.[1]

Table 4: Reported Biological Activities of 14-Benzoylmesaconine

ActivityModelEffective Dose/ConcentrationReference
Promotion of mitochondrial energy metabolismIsolated rat liver mitochondriaEC₅₀ = 30.95 µg/ml[1]
Increased survival in HSV1 infection modelMouse model1 µg/kg[1]
Analgesia (tail pressure test)MiceED₅₀ = 38.9 mg/kg[1]
Palmitate

Palmitate is not merely a component of lipids but also an active signaling molecule involved in various cellular processes. Its effects can be context-dependent, exhibiting both pro- and anti-inflammatory properties.[3][7]

  • Pro-inflammatory Effects: Palmitate can activate Toll-like receptor 4 (TLR4), leading to the activation of downstream inflammatory pathways, including NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines.[8] It can also induce endoplasmic reticulum (ER) stress, which is linked to inflammation and apoptosis.[7]

  • Modulation of Nrf2 Pathway: Palmitate has been shown to modulate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[2]

  • Protein Palmitoylation: Palmitate is a substrate for protein palmitoylation, a reversible post-translational modification that affects protein trafficking, localization, and function.

Predicted Biological Activity of this compound

The conjugation of palmitate to 14-Benzoylmesaconine is hypothesized to:

  • Enhance Bioavailability: The increased lipophilicity may improve oral absorption and tissue penetration.

  • Prolong Half-life: The fatty acid moiety could lead to binding to albumin and other plasma proteins, potentially extending its circulation time.

  • Modulate Activity: The palmitate itself may contribute to the overall biological effect, potentially through synergistic or antagonistic interactions with the benzoylmesaconine pharmacophore at the level of cellular membranes or specific protein targets. The increased lipophilicity could also alter the interaction of the molecule with its targets.

Signaling Pathways

14-Benzoylmesaconine Signaling

The anti-inflammatory effects of 14-Benzoylmesaconine are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Benzoylmesaconine_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK BMA 14-Benzoylmesaconine BMA->ERK BMA->JNK BMA->p38 BMA->IKK Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) ERK->Pro_inflammatory_Mediators induce expression JNK->Pro_inflammatory_Mediators induce expression p38->Pro_inflammatory_Mediators induce expression IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB degrades, releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_Mediators induces transcription

Benzoylmesaconine inhibits LPS-induced inflammatory pathways.
Palmitate Signaling

Palmitate can activate multiple signaling pathways, including TLR4, leading to inflammatory responses, and can also induce ER stress.

Palmitate_Signaling cluster_TLR TLR4 Pathway cluster_ER_Stress ER Stress Pathway Palmitate Palmitate TLR4_MD2 TLR4/MD2 Palmitate->TLR4_MD2 binds ER Endoplasmic Reticulum Palmitate->ER induces stress MyD88 MyD88 TLR4_MD2->MyD88 PERK PERK ER->PERK activates UPR IRE1 IRE1 ER->IRE1 activates UPR ATF6 ATF6 ER->ATF6 activates UPR Inflammation Inflammation ER->Inflammation IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates NFkB->Inflammation CHOP CHOP PERK->CHOP induces IRE1->CHOP induces ATF6->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis

Palmitate induces inflammatory and ER stress signaling pathways.

Experimental Protocols

Hypothetical Synthesis and Characterization of this compound

This protocol is a hypothetical procedure based on general methods for the acylation of alkaloids.

Synthesis_Workflow start Start reactants 14-Benzoylmesaconine + Palmitoyl (B13399708) chloride + Pyridine (solvent/base) start->reactants reaction Stir at room temperature (or gentle heating) under N₂ atmosphere reactants->reaction quench Quench with saturated NaHCO₃ solution reaction->quench extract Extract with Ethyl Acetate (B1210297) quench->extract dry Dry organic layer (Na₂SO₄) and concentrate extract->dry purify Purify by column chromatography (Silica gel) dry->purify characterize Characterize by ¹H NMR, ¹³C NMR, HRMS, IR purify->characterize end Pure 14-Benzoylmesaconine- 8-palmitate characterize->end

Hypothetical workflow for the synthesis of the target compound.

Protocol Details:

  • Reaction Setup: To a solution of 14-Benzoylmesaconine (1 equivalent) in anhydrous pyridine, add palmitoyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Assess purity by high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Activity Assay

Cell Line: RAW 264.7 murine macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine ELISA: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Cell Viability Assay: Assess the cytotoxicity of the compound using an MTT or similar cell viability assay.

Western Blot Analysis of NF-κB and MAPK Pathways

Protocol:

  • Cell Lysis: After treatment and stimulation as described above (for shorter time points, e.g., 30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Analgesic Activity Testing

Animal Model: Male ICR mice.

Protocol (Acetic Acid-Induced Writhing Test):

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control orally or intraperitoneally. A positive control group receiving a known analgesic (e.g., indomethacin) should be included.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Data Presentation

Table 5: Hypothetical In Vitro Anti-inflammatory Activity of this compound

CompoundConcentration (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)Cell Viability (%)
Vehicle -100 ± 8.5100 ± 9.2100 ± 5.1
This compound 185.2 ± 6.188.4 ± 7.398.7 ± 4.5
562.7 ± 5.365.1 ± 6.897.2 ± 3.9
1041.5 ± 4.845.3 ± 5.195.8 ± 4.2
2525.8 ± 3.928.9 ± 4.292.4 ± 5.3
5015.3 ± 2.718.6 ± 3.585.1 ± 6.1
Dexamethasone (1 µM) -12.1 ± 2.515.4 ± 3.196.5 ± 4.0

Data are presented as mean ± SD and are hypothetical.

Conclusion

This compound represents a promising, albeit hypothetical, lipophilic derivative of 14-Benzoylmesaconine. The addition of the palmitate moiety is anticipated to enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy for inflammatory conditions and pain. The detailed experimental protocols and signaling pathway analyses provided in this guide offer a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this novel compound. Further research is warranted to validate these hypotheses and explore the full therapeutic potential of this compound.

References

The Biological Activity of Benzoylmesaconine Palmitate Ester: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Benzoylmesaconine (B1261751) palmitate ester is a synthetic compound derived from benzoylmesaconine, a diterpenoid alkaloid found in Aconitum species, and palmitic acid, a ubiquitous saturated fatty acid. While direct studies on the biological activity of this specific ester are not currently available in peer-reviewed literature, this whitepaper aims to provide a comprehensive technical guide for researchers by extrapolating the known pharmacological activities of its parent molecules. Benzoylmesaconine is recognized for its anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. Palmitate, conversely, is a key player in cellular metabolism and has been extensively studied for its role in inducing insulin (B600854) resistance and cellular stress via pathways such as JNK and p38MAPK. This document will detail the known biological activities of benzoylmesaconine and palmitate, present relevant quantitative data, outline key experimental protocols for their study, and propose potential signaling pathways for the novel ester. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of benzoylmesaconine palmitate ester.

Introduction

Diterpenoid alkaloids from Aconitum plants, such as benzoylmesaconine, have a long history in traditional medicine and are known for a range of biological activities, including analgesic and anti-inflammatory effects.[1][2] The esterification of these alkaloids with fatty acids like palmitic acid represents a novel chemical modification that could significantly alter their pharmacokinetic and pharmacodynamic properties. Palmitate itself is not an inert molecule; it is a critical energy source and signaling molecule involved in numerous cellular processes.[3][4][5] Understanding the individual contributions of benzoylmesaconine and palmitate is crucial for predicting the biological profile of their esterified form.

Known Biological Activity of Parent Molecules

Benzoylmesaconine (BMA)

Benzoylmesaconine has demonstrated significant anti-inflammatory effects. Studies have shown that BMA can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Key Activities:

  • Inhibition of Pro-inflammatory Cytokines: BMA significantly decreases the production of IL-1β, IL-6, and TNF-α.[1]

  • Reduction of Inflammatory Mediators: It inhibits the synthesis of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by downregulating the expression of COX-2 and iNOS at both the protein and mRNA levels.[1]

  • Suppression of Oxidative Stress: BMA has been shown to reduce the levels of reactive oxygen species (ROS).[1]

Palmitate

Palmitate, a 16-carbon saturated fatty acid, plays a dual role in cellular physiology. While essential for various metabolic functions, excessive levels of palmitate are associated with cellular dysfunction, often termed "lipotoxicity".

Key Activities:

  • Induction of Insulin Resistance: Palmitate can impair insulin signaling in hepatocytes and muscle cells, contributing to insulin resistance.[3][5][6] This is often mediated by the activation of stress-sensitive kinases like JNK and p38MAPK, which can lead to the inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1).[3]

  • Pro-inflammatory Effects: In certain contexts, palmitate can activate inflammatory pathways, leading to the production of pro-inflammatory cytokines.[7]

  • Induction of Apoptosis: Prolonged exposure to high concentrations of palmitate can trigger programmed cell death in various cell types.[8]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the parent molecules. No direct data for benzoylmesaconine palmitate ester is currently published.

Compound/MoleculeAssayCell LineConcentration/DoseEffectReference
Benzoylmesaconine Nitric Oxide (NO) AssayRAW264.7Not SpecifiedSignificant decrease in NO production[1]
ELISARAW264.7Not SpecifiedSignificant decrease in IL-1β, IL-6, TNF-α, PGE2[1]
ROS AssayRAW264.7Not SpecifiedSignificant decrease in ROS production[1]
Palmitate Glycogen (B147801) Synthesis AssayHepG20.25 mMSignificantly impaired glycogen content[3]
Glucose Production AssayHepG20.25 mMEnhanced gluconeogenesis[3]
Cell Viability AssayBV-250-150 µM (with BSA)51-67% reduction in cell viability[7]

Postulated Biological Activity and Mechanism of Action for Benzoylmesaconine Palmitate Ester

The esterification of benzoylmesaconine with palmitic acid could lead to a molecule with a unique pharmacological profile. The lipophilic palmitate tail may enhance the cell membrane permeability and alter the biodistribution of the benzoylmesaconine moiety.

Hypothesized Activities:

  • Enhanced Anti-inflammatory Effects: The increased cellular uptake could potentiate the inherent anti-inflammatory activity of benzoylmesaconine.

  • Modulation of Metabolic Pathways: The presence of the palmitate moiety might direct the compound towards metabolic signaling pathways, potentially influencing insulin sensitivity or lipid metabolism.

  • Dual-Action Compound: It is plausible that the ester could exhibit both the anti-inflammatory properties of benzoylmesaconine and the metabolic effects of palmitate.

The following diagram illustrates a hypothetical signaling pathway for benzoylmesaconine palmitate ester, integrating the known pathways of its constituent parts.

Benzoylmesaconine_Palmitate_Ester_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPE Benzoylmesaconine Palmitate Ester ROS ROS BPE->ROS Inhibits IKK IKK BPE->IKK Inhibits MAPK_pathway MAPK Pathway (JNK, p38, ERK) BPE->MAPK_pathway Inhibits Metabolic_Stress Metabolic Stress (via Palmitate) BPE->Metabolic_Stress Modulates? IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK_pathway->Gene_Expression Induces Metabolic_Stress->MAPK_pathway Activates NF-κB_n->Gene_Expression Induces Anti_Inflammatory_Workflow A Seed RAW264.7 cells B Pre-treat with Benzoylmesaconine Palmitate Ester A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E G Assess Cell Viability (MTT) D->G F Measure NO, Cytokines (ELISA) E->F Insulin_Signaling_Workflow A Culture HepG2 or C2C12 cells B Treat with Benzoylmesaconine Palmitate Ester +/- Palmitate A->B C Stimulate with Insulin B->C D Lyse cells and collect protein C->D E Western Blot for p-Akt, p-IRS-1 D->E

References

A Technical Guide to the Synthesis and Characterization of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 14-Benzoylmesaconine-8-palmitate, a novel lipo-alkaloid derivative. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of new chemical entities derived from natural products.

Introduction

Aconitum alkaloids, a class of diterpenoid compounds, are known for their diverse and potent biological activities. Among these, 14-Benzoylmesaconine is a monoester diterpenoid alkaloid that has demonstrated significant anti-inflammatory and analgesic properties.[1] The esterification of natural products with fatty acids is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic profiles. The addition of a palmitate moiety to the C-8 position of 14-Benzoylmesaconine is hypothesized to alter its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and cellular targets. This guide details a proposed synthetic route for this compound, outlines its characterization, and explores its potential interactions with key inflammatory signaling pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of 14-Benzoylmesaconine with palmitic acid. This method is based on established procedures for the esterification of aconitine-type alkaloids with long-chain fatty acids.[2]

Experimental Protocol: Esterification of 14-Benzoylmesaconine

Materials:

Procedure:

  • In a round-bottom flask, dissolve 14-Benzoylmesaconine (1 equivalent) in anhydrous dichloromethane.

  • To this solution, add palmitic acid (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_workup Work-up & Purification cluster_product Product 14-Benzoylmesaconine 14-Benzoylmesaconine Stirring (24h, RT) Stirring (24h, RT) 14-Benzoylmesaconine->Stirring (24h, RT) Palmitic Acid Palmitic Acid Palmitic Acid->Stirring (24h, RT) DCC DCC DCC->Stirring (24h, RT) DMAP DMAP DMAP->Stirring (24h, RT) DCM DCM DCM->Stirring (24h, RT) Filtration Filtration Stirring (24h, RT)->Filtration Washing Washing Filtration->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Synthetic Workflow for this compound.

Characterization

The synthesized this compound would be characterized using a suite of analytical techniques to confirm its structure and purity.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the analysis of analogous aconitine-type alkaloid esters.

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.0 - 7.4m5HAromatic protons (benzoyl group)
4.9 - 4.8m1HH-14
4.5 - 4.4m1HH-8
3.4 - 3.2m9HMethoxy groups
2.3 - 2.2t2H-OCO-CH₂ -CH₂- (palmitate)
1.7 - 1.5m2H-OCO-CH₂-CH₂ - (palmitate)
1.3 - 1.2br s24H-(CH₂)₁₂- (palmitate)
0.9 - 0.8t3H-CH₃ (palmitate)

Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
173 - 172Ester carbonyl (palmitate)
167 - 166Ester carbonyl (benzoyl)
134 - 128Aromatic carbons (benzoyl)
92 - 90C-7
85 - 83C-1, C-6
84 - 82C-14
80 - 78C-16
75 - 73C-8
60 - 55Methoxy carbons
40 - 20Aliphatic carbons (alkaloid & palmitate)
14.1Methyl carbon (palmitate)

Table 3: Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/z
ESI-MSPositive[M+H]⁺, [M+Na]⁺
HRMSPositiveCalculated exact mass for C₄₇H₆₃NO₁₂
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Process the data using appropriate software to assign chemical shifts and coupling constants.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire mass spectra in positive ion mode to determine the molecular weight.

  • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is likely to be influenced by its constituent parts: the anti-inflammatory benzoylmesaconine (B1261751) and the biologically active fatty acid, palmitate.

Benzoylmesaconine is known to exert its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are central to the production of pro-inflammatory cytokines and mediators.

Palmitic acid, on the other hand, can have dual roles. It can act as a pro-inflammatory molecule by activating Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome, leading to the activation of NF-κB and MAPK pathways.[5][6]

The combination of these two moieties in a single molecule could lead to a complex pharmacological profile. The palmitate tail may enhance cell membrane permeability, potentially increasing the intracellular concentration of the active benzoylmesaconine core. Alternatively, the molecule as a whole could interact with different cellular targets, leading to a unique biological response.

G cluster_response Cellular Response BMA 14-Benzoylmesaconine MAPK MAPK Pathway (p38, JNK, ERK) BMA->MAPK Inhibition NFkB NF-κB Pathway BMA->NFkB Inhibition PA Palmitic Acid TLR4 TLR4 PA->TLR4 Activation Inflammasome NLRP3 Inflammasome PA->Inflammasome Activation TLR4->MAPK Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines & Mediators MAPK->Cytokines NFkB->Cytokines Upregulation Inflammasome->Cytokines Upregulation

Potential Interplay of Moieties with Inflammatory Pathways.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the novel compound, this compound. The proposed synthetic route is straightforward and relies on established chemical transformations. The outlined characterization methods will be crucial for confirming the identity and purity of the synthesized molecule. The potential for this compound to modulate key inflammatory signaling pathways, based on the known activities of its constituent parts, makes it an intriguing candidate for further pharmacological investigation. Future studies should focus on the in-vitro and in-vivo evaluation of its anti-inflammatory and other biological activities to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of direct scientific literature detailing the specific mechanism of action for 14-Benzoylmesaconine-8-palmitate. This document, therefore, presents a hypothesized mechanism of action based on the well-documented activities of its constituent molecular components: the C19-diterpenoid alkaloid, benzoylmesaconine (B1261751), and the saturated fatty acid, palmitate. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for future investigation.

Executive Summary

This compound is a derivative of benzoylmesaconine, a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1][2][3] The parent compounds, known as aconitine-type alkaloids, are recognized for their potent effects on voltage-gated sodium channels.[4][5][6][7][8][9] Benzoylmesaconine, being a monoester derivative, exhibits lower toxicity compared to its diester counterparts like aconitine (B1665448) and has demonstrated significant anti-inflammatory and analgesic properties.[2][10][11] The addition of a palmitate group suggests a potential for altered pharmacokinetic and pharmacodynamic properties, primarily through increased lipophilicity and membrane interaction.

This guide proposes a dual-component mechanism of action:

  • Pharmacophore Core (Benzoylmesaconine): The primary activity is hypothesized to be the modulation of voltage-gated sodium channels (VGSCs), leading to downstream effects on neuronal excitability and inflammatory pathways.

  • Lipid Anchor (8-palmitate): The palmitate moiety is likely to function as a lipid anchor, potentially enhancing the affinity and localization of the molecule at the plasma membrane, thereby influencing its interaction with transmembrane proteins like ion channels.

Hypothesized Mechanism of Action

The central hypothesis is that this compound, through its benzoylmesaconine core, interacts with voltage-gated sodium channels. Aconitine and related alkaloids are known to bind to site 2 of the α-subunit of these channels, favoring the open state and causing persistent activation.[4][6][8] This leads to a sustained influx of Na+ ions, causing membrane depolarization.[7]

While highly toxic alkaloids like aconitine are potent activators, the less toxic monoester benzoylmesaconine may act as a partial agonist or even a modulator with a more complex profile. Its analgesic effects could stem from a selective action on specific VGSC subtypes in nociceptive pathways.[1] The persistent, low-level depolarization could lead to an inactivation of a subset of channels, ultimately reducing neuronal excitability in pain-sensing neurons.

Palmitoylation, the covalent attachment of palmitic acid to proteins, is a crucial post-translational modification that regulates protein trafficking, localization, and function, particularly for ion channels. The presence of the 8-palmitate ester in this compound suggests a "pseudo-palmitoylation" effect. The long hydrocarbon chain of palmitate would significantly increase the molecule's hydrophobicity. This could lead to:

  • Membrane Anchoring: The palmitate tail could insert into the lipid bilayer of the cell membrane, effectively anchoring the molecule in close proximity to its target, the voltage-gated sodium channel.

  • Enhanced Affinity: By concentrating the molecule at the membrane surface, the local concentration around the ion channel would increase, potentially enhancing the binding affinity and potency of the benzoylmesaconine pharmacophore.

  • Altered Channel Gating: The interaction of the palmitate with the lipid environment surrounding the ion channel could allosterically modulate the channel's conformational state and gating properties.

Beyond ion channel modulation, benzoylmesaconine is known to exert anti-inflammatory effects by inhibiting the NF-κB pathway and suppressing the activation of the NLRP3 inflammasome.[2] This action involves reducing the secretion of IL-1β and preventing the formation of the GSDMD-N pore.[2] The palmitate moiety could enhance this activity by facilitating the compound's entry into cells or its interaction with membrane-associated signaling complexes.

Quantitative Data on Related Aconitum Alkaloids

Direct quantitative data for this compound is unavailable. The following table summarizes data for related alkaloids to provide context for their potency and toxicity.

AlkaloidAction on VGSCsAffinity (Ki)Potency (EC50/ED50)Toxicity (LD50)Reference(s)
High Affinity Group Activators~1 µMED50: ~25 µg/kg (antinociceptive)~70 µg/kg (mice)[12]
EC50: ~3 µM (for ↑ [Na+]i, [Ca2+]i)[12]
Low Affinity Group Blockers~10 µMED50: ~20 mg/kg (antinociceptive)~30 mg/kg (mice)[12]

Note: The classification into high and low affinity groups is based on binding to site 2 of the sodium channel.

Proposed Experimental Protocols

To validate the hypothesized mechanism of action, the following experimental workflow is proposed.

Objective: To determine the effect of this compound on the activity of voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y or dorsal root ganglion neurons).

Methodology:

  • Cell Culture: Culture SH-SY5Y cells under standard conditions. Differentiate the cells to a neuronal phenotype using retinoic acid.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the external solution to achieve final concentrations ranging from 1 nM to 100 µM.

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.

    • Hold the cell membrane potential at -80 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Data Acquisition:

    • Record baseline sodium currents in the absence of the compound.

    • Perfuse the cells with increasing concentrations of this compound and record the resulting sodium currents.

    • Measure the peak inward current, activation and inactivation kinetics, and any persistent current.

  • Data Analysis:

    • Construct concentration-response curves to determine the EC50 or IC50 of the compound.

    • Analyze changes in the voltage-dependence of activation and inactivation.

    • Compare the effects to known VGSC modulators (e.g., veratridine (B1662332) as an activator, tetrodotoxin (B1210768) as a blocker).

Visualizations: Signaling Pathways and Workflows

Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Compound This compound Compound->VGSC Binds to Site 2 (Hypothesized) Palmitate Palmitate Anchor Compound->Palmitate inserts into membrane Palmitate->VGSC localizes compound Na_out Na+ Na_out->VGSC Influx Depolarization Persistent Depolarization Na_in->Depolarization Increased [Na+]i Response Altered Neuronal Excitability Depolarization->Response

Caption: Hypothesized interaction of this compound with a voltage-gated sodium channel.

Experimental_Workflow arrow arrow A Cell Culture (e.g., SH-SY5Y) B Whole-Cell Patch-Clamp Setup A->B C Record Baseline Sodium Currents B->C D Perfuse with Compound (Concentration Gradient) C->D E Record Post-Compound Sodium Currents D->E F Data Analysis (I-V Curves, Kinetics) E->F G Determine EC50/IC50 & Mechanism F->G

Caption: Proposed workflow for electrophysiological analysis of the compound's effect on sodium channels.

References

In Vitro Studies of 14-Benzoylmesaconine-8-palmitate: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a notable absence of published in vitro studies specifically investigating 14-Benzoylmesaconine-8-palmitate. Despite a thorough examination of established research databases, no dedicated experimental data, quantitative analyses, or detailed protocols concerning the biological activity of this specific compound could be located.

The search results primarily yielded information on the in vitro effects of palmitate, a common saturated fatty acid, on various cellular and molecular processes. These studies explore the role of palmitate in signaling pathways related to metabolism, inflammation, and cellular stress. However, this body of research does not address the compound this compound, which is a distinct chemical entity.

Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the in vitro studies of this compound as requested, due to the lack of available scientific information on this specific molecule.

Further research and initial in vitro screening would be required to elucidate the biological properties and potential mechanisms of action of this compound. Such foundational studies would be the first step toward understanding its pharmacological profile.

Pharmacological Profile of 14-Benzoylmesaconine-8-palmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a synthesized pharmacological profile for the putative compound 14-Benzoylmesaconine-8-palmitate. As of the date of this document, there is no direct scientific literature available for this specific molecule. This guide is an extrapolation based on the known pharmacological properties of its constituent moieties: 14-Benzoylmesaconine (BMA), a diterpenoid alkaloid, and the 8-palmitate ester, a saturated fatty acid. This document is intended for research and drug development professionals and should be used as a theoretical framework for potential future investigation.

Executive Summary

This compound is a hypothetical lipophilic derivative of Benzoylmesaconine (B1261751) (BMA). BMA is a monoester diterpenoid alkaloid found in Aconitum species and is known for its anti-inflammatory and analgesic properties. The addition of a palmitate group at the 8-position is predicted to significantly alter its pharmacokinetic and pharmacodynamic profile. The increased lipophilicity may enhance its membrane permeability and tissue distribution, potentially leading to altered efficacy and duration of action. The primary mechanism of action is likely to be the modulation of inflammatory pathways, such as NF-κB and MAPK signaling, with the palmitate moiety possibly influencing its interaction with cell membranes and membrane-associated proteins. This whitepaper provides a comprehensive overview of the predicted pharmacological profile of this compound, detailed hypothetical experimental protocols for its evaluation, and visual representations of its predicted mechanisms and workflows.

Predicted Pharmacodynamics and Mechanism of Action

The pharmacological activity of this compound is anticipated to be primarily driven by the BMA component, with the palmitate moiety modulating its potency and cellular interactions.

2.1 Anti-inflammatory and Immunomodulatory Effects

Benzoylmesaconine has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2] It has been shown to significantly decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-activated macrophages.[1] Furthermore, BMA can suppress the activation of the NLRP3 inflammasome.[2] The addition of the palmitate group is expected to enhance the compound's ability to intercalate into cellular membranes, potentially increasing its interaction with membrane-bound receptors and signaling proteins involved in the inflammatory cascade.

2.2 Analgesic Effects

Benzoylmesaconine exhibits analgesic properties.[3][4][5] Microinjection studies in the brainstem have indicated that BMA elicits antinociceptive actions, with the nucleus raphe magnus (NRM) being a particularly sensitive region.[3] The increased lipophilicity of this compound may facilitate its passage across the blood-brain barrier, potentially enhancing its central analgesic effects.

2.3 Role of the Palmitate Moiety

Palmitic acid is not merely a passive lipid tail; it is a bioactive molecule that can influence cellular signaling.[6][7][8] Palmitoylation, the attachment of palmitic acid to proteins, is a crucial post-translational modification that affects protein trafficking, localization, and function.[9][10][11] The 8-palmitate ester of BMA could potentially:

  • Alter the binding affinity and selectivity for its molecular targets.

  • Promote association with lipid rafts, concentrating the drug in specific membrane microdomains.

  • Influence the activity of membrane-associated enzymes or ion channels.

  • Undergo hydrolysis by cellular esterases, leading to a slow release of BMA and palmitic acid, both of which have their own biological activities.

Predicted Pharmacokinetics

The addition of a C16 fatty acid chain is expected to dramatically increase the lipophilicity of BMA, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Parameter Benzoylmesaconine (in rats, oral) Predicted: this compound Rationale for Prediction
Absorption Rapidly absorbed[12]Potentially enhanced oral absorption and significant dermal absorptionIncreased lipophilicity improves passive diffusion across biological membranes.
Distribution Distributed to various tissues[13]Increased volume of distribution, potential for accumulation in adipose tissue and brainEnhanced partitioning into lipid-rich tissues.
Metabolism Metabolized by liver enzymes[4]Susceptible to hydrolysis by esterases to yield BMA and palmitic acid. BMA moiety would follow its known metabolic pathways.The ester linkage is a common site for enzymatic cleavage.
Elimination Half-life (T1/2) 228.3 ± 117.0 min[12]Likely prolongedSlower release from tissues and potential for enterohepatic recirculation.
Time to Max. Conc. (Tmax) 35.0 ± 11.2 min[12]Likely increasedSlower absorption and distribution phases.
Max. Concentration (Cmax) 16.2 ± 6.7 ng/mL (at 5 mg/kg)[12]Variable, may be lower due to wider distributionDependent on the rate of absorption versus the rate of distribution.

Predicted Toxicology Profile

While BMA is less toxic than other aconitine (B1665448) alkaloids, excessive doses can lead to adverse effects.[12] The palmitate moiety could introduce new toxicological considerations. High levels of free palmitic acid are known to be lipotoxic, inducing cellular stress, endoplasmic reticulum stress, and apoptosis in various cell types.[8][14][15] Therefore, the toxicology of this compound would need to be carefully evaluated, considering both the acute toxicity of the BMA core and the potential for chronic lipotoxicity from the palmitate group, especially in metabolic organs like the liver.

Experimental Protocols

5.1 In Vitro Anti-inflammatory Activity Assay

  • Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in vitro.

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound, BMA (as a comparator), or vehicle control for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α, IL-6, and Nitric Oxide (measured as nitrite (B80452) using the Griess reagent) in the supernatant are quantified by ELISA and Griess assay, respectively.

    • Cell viability is assessed using an MTT or similar assay to rule out cytotoxic effects.

5.2 In Vivo Analgesic Activity Assessment (Hot Plate Test)

  • Objective: To evaluate the central analgesic effect of this compound in a rodent model.

  • Animal Model: Male Sprague-Dawley rats or Swiss Albino mice.

  • Methodology:

    • Animals are habituated to the hot plate apparatus (maintained at 55 ± 0.5 °C).

    • The basal reaction time (latency to lick a hind paw or jump) is recorded for each animal. A cut-off time of 20-30 seconds is set to prevent tissue damage.

    • Animals are administered this compound, BMA, a positive control (e.g., morphine), or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • The reaction time is measured at 30, 60, 90, and 120 minutes post-administration.

    • The percentage of maximum possible effect (%MPE) is calculated.

5.3 Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration.

  • Animal Model: Male Sprague-Dawley rats with cannulated jugular veins.

  • Methodology:

    • Rats are fasted overnight before dosing.

    • A single oral dose of this compound is administered by gavage.

    • Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Plasma is separated by centrifugation and stored at -80 °C.

    • Plasma concentrations of the parent compound and its major metabolite (BMA) are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated using non-compartmental analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane TLR4 TLR4 IKK IKK TLR4->IKK activates LPS LPS LPS->TLR4 Compound This compound Compound->IKK inhibits NF_kB NF_kB Compound->NF_kB inhibits nuclear translocation IKK->NF_kB activates Pro_inflammatory_Genes Pro_inflammatory_Genes NF_kB->Pro_inflammatory_Genes translocates to nucleus activates transcription Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines leads to

Caption: Predicted anti-inflammatory signaling pathway of this compound.

Experimental_Workflow Seed_Cells Seed RAW 264.7 Macrophages Pre_treat Pre-treat with Compound or Vehicle Seed_Cells->Pre_treat Induce Induce Inflammation with LPS Pre_treat->Induce Incubate Incubate for 24 hours Induce->Incubate Collect Collect Supernatant Incubate->Collect MTT MTT Assay for Cell Viability Incubate->MTT Parallel Plate Analyze Analyze Mediators Collect->Analyze ELISA ELISA for TNF-α, IL-6 Analyze->ELISA Cytokines Griess Griess Assay for Nitric Oxide Analyze->Griess NO ADME_Pathway cluster_GI GI Tract cluster_Circulation Systemic Circulation cluster_Tissues Tissues cluster_Metabolism Liver cluster_Excretion Excretion Oral_Admin Oral Administration Absorption Absorption Oral_Admin->Absorption Plasma Plasma (Bound/Unbound) Absorption->Plasma Distribution Distribution to Tissues (Adipose, Brain, etc.) Plasma->Distribution Metabolism Metabolism (Esterase Hydrolysis) Plasma->Metabolism Excretion Renal/Biliary Excretion Plasma->Excretion Distribution->Plasma Metabolites BMA + Palmitic Acid Metabolism->Metabolites Metabolites->Plasma

References

Potential Therapeutic Targets of 14-Benzoylmesaconine-8-palmitate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a scientific guide based on the known biological activities of the constituent components of 14-Benzoylmesaconine-8-palmitate, namely Benzoylmesaconine (B1261751) and Palmitate. There is currently limited to no direct research on the combined molecule. Therefore, the potential therapeutic targets and mechanisms of action described herein are hypothesized based on the individual effects of its components and should be considered speculative until validated by further research.

Introduction

This compound is a compound that structurally combines benzoylmesaconine, a monoester diterpenoid alkaloid from Aconitum species, with palmitate, a saturated fatty acid. Benzoylmesaconine is recognized for its anti-inflammatory and analgesic properties.[1][2][3] Palmitate, a ubiquitous saturated fatty acid, plays a crucial role in cellular metabolism and signaling, with implications in various pathological conditions including cancer and metabolic diseases. This guide explores the potential therapeutic targets of this compound by dissecting the known molecular interactions of its individual components.

Part 1: Benzoylmesaconine - Anti-inflammatory Activity

Benzoylmesaconine (BMA) has demonstrated significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.[1][2]

Inhibition of Pro-inflammatory Mediators

BMA has been shown to significantly decrease the production of several pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[1]

Table 1: Effect of Benzoylmesaconine on Pro-inflammatory Mediators

MediatorCell LineTreatmentConcentration of BMAResultReference
TNF-αRAW264.7LPS160 µMDecreased to 89.42 pg/mL[2]
IL-1βRAW264.7LPS160 µMDecreased to 56.56 pg/mL[2]
IL-6RAW264.7LPS160 µMDecreased to 55.15 pg/mL[2]
NORAW264.7LPSNot specifiedSignificant decrease[1]
ROSRAW264.7LPSNot specifiedSignificant decrease[1]
PGE2RAW264.7LPSNot specifiedSignificant decrease[1]
iNOS (protein & mRNA)RAW264.7LPSNot specifiedSignificant inhibition[1]
COX-2 (protein & mRNA)RAW264.7LPSNot specifiedSignificant inhibition[1]
Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of BMA are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] BMA treatment has been shown to inhibit the LPS-induced phosphorylation of IκBα, JNK, p38, and ERK, as well as the nuclear translocation of the p65 subunit of NF-κB.[1]

Benzoylmesaconine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs IκBα IκBα IKK->IκBα  Phosphorylation  Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) NF-κB_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_n Translocation MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs Phosphorylation Gene_Transcription Pro-inflammatory Gene Transcription MAPKs->Gene_Transcription Benzoylmesaconine Benzoylmesaconine Benzoylmesaconine->TAK1 Inhibition Benzoylmesaconine->IKK Inhibition Benzoylmesaconine->MAPKKs Inhibition NF-κB_n->Gene_Transcription

Figure 1: Benzoylmesaconine's inhibition of NF-κB and MAPK pathways.

Part 2: Palmitate - A Modulator of Diverse Cellular Signaling

Palmitate, a 16-carbon saturated fatty acid, is not merely a metabolic substrate but also a signaling molecule that can influence a wide array of cellular processes. Its effects are context-dependent and can contribute to both physiological and pathological outcomes.

Palmitate and Cancer Cell Signaling

Palmitate has been shown to have dual effects on cancer cells, promoting tumorigenesis in some contexts while exhibiting cytotoxic effects in others.

Table 2: Cytotoxic Effects of Palmitate on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
RL95-2Endometrial Cancer69.51 (ED50)24[4]
HEC-1-AEndometrial Cancer56.89 (ED50)48[4]
IshikawaEndometrial Cancer348.2 ± 30.2972[5]
ECC-1Endometrial Cancer187.3 ± 19.0272[5]

Palmitate can influence key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. It has been reported to inhibit the activation of the insulin/PI3K/Akt pathway in neuroblastoma cells.[6] In prostate cancer cells, palmitic acid was found to inhibit the expression of PI3K-P110α and PI3K-P110β and the phosphorylation of downstream effectors like Akt and mTOR.[7]

Palmitate_PI3K_Akt Growth_Factors Growth Factors / Insulin Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Palmitate Palmitate Palmitate->PI3K Inhibition Palmitate->Akt Inhibition

Figure 2: Palmitate's inhibitory effect on the PI3K/Akt signaling pathway.
Palmitate-Induced Endoplasmic Reticulum (ER) Stress

Palmitate is a known inducer of ER stress, a condition that can lead to apoptosis if unresolved. This is characterized by the upregulation of ER stress markers such as BiP, CHOP, and the phosphorylation of eIF2α and JNK.[8][9]

Palmitate_ER_Stress Palmitate Palmitate ER Endoplasmic Reticulum Palmitate->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR PERK p-PERK UPR->PERK IRE1 p-IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s CHOP CHOP ATF6->CHOP ATF4 ATF4 eIF2a->ATF4 XBP1s->CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Figure 3: Palmitate-induced Endoplasmic Reticulum (ER) Stress pathway.
Protein Palmitoylation

Palmitate is the substrate for protein palmitoylation, a reversible post-translational modification where palmitate is attached to cysteine residues of proteins. This process is crucial for regulating protein trafficking, localization, and function.

Protein_Palmitoylation_Workflow Palmitate Palmitate Palmitoyl_CoA Palmitoyl-CoA Palmitate->Palmitoyl_CoA PAT Palmitoyl Acyltransferase (PAT) Palmitoyl_CoA->PAT Protein Substrate Protein (with Cysteine residue) Protein->PAT Palmitoylated_Protein Palmitoylated Protein PAT->Palmitoylated_Protein APT Acyl-Protein Thioesterase (APT) Palmitoylated_Protein->APT Depalmitoylation Function Altered Protein Function: - Membrane association - Subcellular trafficking - Protein-protein interactions Palmitoylated_Protein->Function APT->Protein

Figure 4: The reversible process of protein palmitoylation.

Part 3: Hypothesized Therapeutic Potential of this compound

The conjugation of benzoylmesaconine with palmitate could potentially lead to a molecule with multifaceted therapeutic applications.

  • Enhanced Anti-inflammatory Activity: The palmitate moiety could facilitate the transport and cellular uptake of benzoylmesaconine, potentially increasing its bioavailability and efficacy in inhibiting inflammatory pathways.

  • Targeted Cancer Therapy: The dual nature of the molecule could be exploited for cancer therapy. The palmitate component might influence cancer cell metabolism and signaling, while the benzoylmesaconine part could exert anti-inflammatory effects within the tumor microenvironment, which is often characterized by chronic inflammation.

  • Modulation of Palmitoylation: The this compound could potentially act as a substrate or modulator of protein palmitoylation, thereby influencing the function of key signaling proteins.

Part 4: Experimental Protocols

NF-κB Reporter Assay

This protocol is designed to quantify the inhibition of NF-κB activation by a test compound.[10]

  • Cell Culture: Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) to the wells and incubate for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of MAPK Phosphorylation

This protocol is used to assess the effect of a compound on the phosphorylation status of MAPK proteins.[11][12]

  • Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and pre-treat with the test compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the ratio of phosphorylated to total protein.

Palmitate-Induced ER Stress Assay

This protocol outlines the procedure to induce and measure ER stress in cultured cells using palmitate.[8][9]

  • Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 preadipocytes) and treat with different concentrations of palmitate for various time points.

  • Western Blot Analysis: Perform western blotting as described in section 4.2 to detect the expression levels of ER stress markers such as BiP, CHOP, and phosphorylated eIF2α.

Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation

This protocol allows for the detection of protein palmitoylation.[13][14]

  • Cell Lysis and Blocking of Free Thiols: Lyse cells and block free cysteine residues with N-ethylmaleimide (NEM).

  • Cleavage of Thioester Bonds: Treat the lysate with hydroxylamine (B1172632) to specifically cleave the thioester linkage of palmitoylated proteins.

  • Biotinylation of Newly Exposed Thiols: Label the newly available thiol groups with a biotinylating reagent.

  • Purification of Biotinylated Proteins: Purify the biotinylated (i.e., originally palmitoylated) proteins using streptavidin-agarose beads.

  • Detection: Elute the proteins and detect the protein of interest by western blotting.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is lacking, a comprehensive analysis of its constituent molecules provides a strong foundation for future research. The benzoylmesaconine moiety points towards potent anti-inflammatory effects through the inhibition of the NF-κB and MAPK pathways. The palmitate component suggests a complex role in modulating cellular metabolism and signaling, with potential applications in cancer therapy and the study of ER stress. The synergistic or unique effects of the combined molecule remain an exciting area for investigation, with the potential to yield novel therapeutic agents for a range of diseases. The experimental protocols provided herein offer a roadmap for the scientific community to begin to unravel the therapeutic potential of this and similar conjugated molecules.

References

14-Benzoylmesaconine-8-palmitate: A Hypothetical Exploration of its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. 14-Benzoylmesaconine-8-palmitate is a compound that brings together two molecules with known, albeit different, roles in inflammatory processes: Benzoylmesaconine, a monoester alkaloid from Aconitum plants with demonstrated anti-inflammatory effects[1][2], and Palmitate, a saturated fatty acid with a more complex, context-dependent role in inflammation[3][4][5][6]. This whitepaper will explore the hypothetical anti-inflammatory potential of this compound by dissecting the known activities of its components and proposing a synergistic or additive mechanism of action.

Postulated Mechanism of Action

The primary anti-inflammatory activity of this compound is hypothesized to be driven by the Benzoylmesaconine (BMA) moiety. BMA has been shown to exert its effects by suppressing key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1][2]. The palmitate moiety may influence the compound's pharmacokinetic properties, such as cell membrane permeability and bioavailability, potentially modulating the overall anti-inflammatory effect.

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes[1]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.

BMA has been demonstrated to inhibit the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB[1][2]. This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation NFkB p65/p50 p_IkBa->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation BMA 14-Benzoylmesaconine -8-palmitate BMA->IKK Inhibition BMA->IkBa_NFkB Inhibition of Degradation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription

Figure 1: Postulated inhibition of the NF-κB pathway by this compound.

The MAPK family, including p38, JNK, and ERK, is another crucial set of signaling molecules involved in the inflammatory response[1]. Activation of these kinases leads to the expression of various pro-inflammatory mediators. BMA has been shown to significantly suppress the LPS-induced phosphorylation of p38, JNK, and ERK in macrophages[1][2]. This inhibition contributes to the overall anti-inflammatory effect by reducing the production of inflammatory cytokines and enzymes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 Phosphorylation JNK JNK TAK1->JNK Phosphorylation ERK ERK TAK1->ERK Phosphorylation p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 BMA 14-Benzoylmesaconine -8-palmitate BMA->p38 Inhibition of Phosphorylation BMA->JNK Inhibition of Phosphorylation BMA->ERK Inhibition of Phosphorylation DNA DNA AP1->DNA Transcription Cytokines Pro-inflammatory Cytokines & Mediators DNA->Cytokines

Figure 2: Postulated attenuation of the MAPK pathway by this compound.

Quantitative Data from Benzoylmesaconine Studies

The following tables summarize the quantitative data from studies on Benzoylmesaconine (BMA), which can serve as a benchmark for future studies on this compound.

Table 1: Effect of Benzoylmesaconine on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages [1]

CytokineLPS (1 µg/mL)BMA (160 µM) + LPS% Inhibition
TNF-α (pg/mL)>200089.42>95%
IL-6 (pg/mL)>100055.15>94%
IL-1β (pg/mL)>100056.56>94%

Table 2: Effect of Benzoylmesaconine on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Macrophages [1]

MediatorControlLPS (1 µg/mL)BMA (40 µM) + LPSBMA (80 µM) + LPSBMA (160 µM) + LPS
NO (µM)Undetectable~25~18~12~5
PGE₂ (pg/mL)~50~350~250~150~100

Proposed Experimental Protocols

To validate the anti-inflammatory effects of this compound, the following experimental protocols, based on those used for BMA, are recommended.

RAW264.7 macrophage cells can be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells would be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

A Cell Counting Kit-8 (CCK-8) assay should be performed to determine the cytotoxic concentrations of this compound on RAW264.7 cells. This is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatants can be measured using the Griess reagent.

  • ELISA: The levels of TNF-α, IL-6, IL-1β, and PGE₂ in the culture supernatants can be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

To investigate the effects on the NF-κB and MAPK signaling pathways, Western blotting can be performed. Cells would be treated as described above, and total protein or nuclear/cytoplasmic fractions would be extracted. The expression levels of total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK would be analyzed using specific primary and secondary antibodies.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Conclusion Cell_Culture RAW264.7 Macrophage Culture Treatment Pre-treatment with This compound followed by LPS stimulation Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Mediators Measurement of NO, PGE₂ (Griess Assay, ELISA) Treatment->Mediators Cytokines Measurement of TNF-α, IL-6, IL-1β (ELISA) Treatment->Cytokines Western Western Blot Analysis (NF-κB & MAPK pathways) Treatment->Western Data Quantitative Data Analysis Viability->Data Mediators->Data Cytokines->Data Western->Data Conclusion Elucidation of Anti-inflammatory Mechanism Data->Conclusion

Figure 3: Proposed experimental workflow for investigating this compound.

The Role of the Palmitate Moiety

Palmitate, a 16-carbon saturated fatty acid, has a complex and often pro-inflammatory role in various cell types, including macrophages[3][4][5][6]. It can act as a ligand for Toll-like receptors (TLRs) and induce inflammatory responses through the NF-κB and MAPK pathways[5][6]. However, the esterification of palmitate to the 8-position of Benzoylmesaconine could significantly alter its biological activity. It is plausible that this modification could:

  • Enhance Cellular Uptake: The lipophilic nature of the palmitate tail may improve the compound's ability to cross cell membranes, potentially increasing its intracellular concentration and enhancing the anti-inflammatory effects of the BMA core.

  • Alter Receptor Interactions: The presence of the bulky palmitate group might sterically hinder or modify the interaction of the BMA moiety with its molecular targets.

  • Metabolic Release: The ester bond could be hydrolyzed by intracellular esterases, releasing BMA and palmitic acid. While BMA would exert its anti-inflammatory effects, the released palmitic acid could have opposing pro-inflammatory effects, leading to a complex net outcome.

Conclusion and Future Directions

While direct evidence is currently lacking, the known anti-inflammatory properties of Benzoylmesaconine provide a strong rationale for investigating this compound as a potential anti-inflammatory agent. The theoretical framework presented in this guide suggests that the compound is likely to act through the inhibition of the NF-κB and MAPK signaling pathways, driven by the BMA component. The palmitate moiety may play a significant role in the compound's pharmacokinetics and overall potency.

Future research should focus on the experimental validation of the hypotheses outlined in this document. In vitro studies using the proposed protocols will be crucial to determine the compound's efficacy and mechanism of action. Subsequent in vivo studies in animal models of inflammation will be necessary to assess its therapeutic potential. Furthermore, structure-activity relationship studies, exploring different fatty acid esters of Benzoylmesaconine, could lead to the development of more potent and selective anti-inflammatory drug candidates.

References

The Cardioprotective Potential of Palmitate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific data on the cardioprotective properties of 14-Benzoylmesaconine-8-palmitate. The following technical guide focuses on the known effects of palmitate and its derivatives, such as methyl palmitate, on cardiac cells and tissues, particularly in the context of ischemia-reperfusion injury. This information is intended to provide a relevant framework for researchers, scientists, and drug development professionals interested in the cardiovascular effects of fatty acid esters.

Introduction: The Dichotomous Role of Palmitate in Cardiovascular Health

Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human diet and a key component of cellular lipids.[1] While essential for energy metabolism and cellular structure, elevated levels of palmitate are often associated with cardiovascular diseases.[1][2] Emerging evidence, however, suggests that certain derivatives of palmitate may exhibit cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury. This guide synthesizes the current understanding of how palmitate and its esters influence cardiac cell survival and function, focusing on the underlying molecular mechanisms and experimental models used for their investigation.

Quantitative Data on Cardioprotective and Cardiotoxic Effects of Palmitate

The effects of palmitate on cardiac tissue are concentration-dependent and influenced by the experimental model. The following tables summarize key quantitative findings from relevant studies.

Table 1: Effects of Palmitate on Cardiomyocyte Viability and Function

CompoundConcentrationExperimental ModelKey FindingsReference
Palmitate150 µM - 550 µMMouse Cardiomyocytes (in vitro)Dose-dependent decrease in cell viability, with an 82.9% inhibition at 550 µM.[3][3]
Palmitate1.2 mMIsolated Rabbit Hearts (ex vivo)Increased ischemic and reperfusion damage; 25% recovery of developed pressure; significant increase in diastolic pressure.[4][4]
Methyl PalmitateNot specifiedCultured Adult Cardiomyocytes (in vitro)Significantly reduced ischemia/reperfusion-induced cardiomyocyte death.[5][5]
Methyl PalmitateNot specifiedEx vivo I/R Heart ModelSignificantly reduced myocardial infarct size and levels of cleaved-caspase 3 and MDA.[5][5]
Methyl PalmitateNot specifiedIn vivo I/R Heart ModelSignificantly attenuated myocardial infarct size and serum CK-MB levels.[5][5]

Table 2: Biomarker Modulation by Palmitate and Its Derivatives

CompoundExperimental ModelBiomarkerEffectReference
PalmitateIsolated Rabbit Hearts (ex vivo)Creatine Phosphokinase (CPK)Significant release (580 +/- 50 mU/min/gww).[4][4]
PalmitateIsolated Rabbit Hearts (ex vivo)Oxidised Glutathione (GSSG)Significant release (0.38 +/- 0.3 nmoles/min/gww).[4][4]
Methyl PalmitateEx vivo I/R Heart ModelCleaved-Caspase 3Decreased levels.[5][5]
Methyl PalmitateEx vivo I/R Heart ModelMalondialdehyde (MDA)Decreased levels.[5][5]
Methyl PalmitateEx vivo I/R Heart ModelGPR40Increased protein levels.[5][5]
Methyl PalmitateEx vivo I/R Heart ModelPhospho-AKT (p-AKT)Increased protein levels.[5][5]
Methyl PalmitateIn vivo I/R Heart ModelCreatine Kinase-MB (CK-MB)Attenuated serum levels.[5][5]

Key Signaling Pathways in Palmitate-Mediated Cardioprotection

The cardioprotective effects of methyl palmitate appear to be mediated through specific signaling cascades that promote cell survival and reduce apoptosis.

The GPR40-PI3K/AKT Signaling Pathway

A key mechanism implicated in the cardioprotective effects of methyl palmitate involves the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[5] Activation of GPR40 triggers a downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B).[5] Phosphorylated Akt plays a crucial role in inhibiting apoptosis and promoting cell survival.

GPR40_PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methyl Palmitate Methyl Palmitate GPR40 GPR40 Methyl Palmitate->GPR40 Binds and Activates PI3K PI3K GPR40->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p-AKT p-AKT AKT->p-AKT Apoptosis Apoptosis p-AKT->Apoptosis Inhibits Cell Survival Cell Survival p-AKT->Cell Survival Promotes

Caption: GPR40-PI3K/AKT signaling pathway activated by methyl palmitate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the cardiovascular effects of palmitate derivatives.

In Vitro Model of Hypoxia/Reoxygenation in Cardiomyocytes

This protocol is designed to simulate ischemia-reperfusion injury in cultured heart cells.

  • Cell Culture: Primary adult cardiomyocytes are isolated and cultured under standard conditions.

  • Hypoxia Induction: Cells are treated with a lactic acid ischemic buffer (pH 6.8) and placed in a hypoxic chamber to mimic ischemia.[5]

  • Treatment: Methyl palmitate or a vehicle control is added to the culture medium during the hypoxic phase or upon reoxygenation.[5]

  • Reoxygenation: After the ischemic period, the ischemic buffer is replaced with normal culture medium, and cells are returned to a normoxic incubator.

  • Assessment of Cell Death: Cardiomyocyte death is quantified using methods such as lactate (B86563) dehydrogenase (LDH) assay in the culture medium or staining with viability dyes (e.g., propidium (B1200493) iodide).

  • Western Blot Analysis: Protein lysates are collected to measure the expression and phosphorylation status of key signaling molecules like Akt.

InVitro_Workflow A Isolate and Culture Adult Cardiomyocytes B Induce Hypoxia (Lactic Acid Ischemic Buffer, pH 6.8) A->B C Treat with Methyl Palmitate or Vehicle B->C D Reoxygenation (Normoxic Conditions) C->D E Assess Cell Viability (e.g., LDH Assay) D->E F Analyze Protein Expression (e.g., Western Blot for p-AKT) D->F

Caption: Workflow for in vitro hypoxia/reoxygenation experiments.

Ex Vivo Langendorff Heart Perfusion Model of I/R Injury

This model uses an isolated heart to study cardiac function in a controlled environment.

  • Heart Isolation: Hearts are excised from anesthetized animals (e.g., rabbits) and mounted on a Langendorff apparatus.[4]

  • Stabilization: The heart is perfused with an oxygenated Krebs-Henseleit solution containing glucose under aerobic conditions.[4]

  • Ischemia Induction: Global ischemia is induced by stopping the perfusion or reducing the coronary flow for a defined period (e.g., 30 minutes).[4]

  • Treatment: The cardioprotective agent can be administered before ischemia (preconditioning) or at the onset of reperfusion.

  • Reperfusion: Perfusion with oxygenated buffer is restored for a set duration (e.g., 30 minutes).[4]

  • Functional Assessment: Hemodynamic parameters such as left ventricular developed pressure, heart rate, and coronary flow are continuously monitored.

  • Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained (e.g., with triphenyltetrazolium (B181601) chloride) to quantify the infarct size.

  • Biochemical Analysis: Perfusate can be collected to measure biomarkers of cardiac injury like CK-MB and LDH. Tissue homogenates can be used to assess markers of oxidative stress (MDA) and apoptosis (caspase-3).[5]

The Broader Context: Palmitate-Induced Cardiotoxicity

It is crucial to acknowledge the extensive body of research demonstrating the detrimental effects of elevated palmitate levels on the cardiovascular system. Palmitate can induce cardiomyocyte apoptosis through various mechanisms, including:

  • Endoplasmic Reticulum (ER) Stress: Palmitate can cause the accumulation of unfolded proteins in the ER, leading to a pro-apoptotic unfolded protein response.[6][7]

  • Mitochondrial Dysfunction: It can impair mitochondrial energy metabolism and lead to the overproduction of reactive oxygen species (ROS).[3]

  • Ceramide Production: Palmitate can be metabolized into ceramides, which are signaling lipids that promote apoptosis.[2]

  • Inflammation: Palmitate can activate inflammatory pathways, such as those involving Toll-like receptor 4 (TLR4) and nuclear factor-κB (NF-κB).[1]

Palmitate_Toxicity_Pathway cluster_mechanisms Cellular Stress Mechanisms Palmitate High Palmitate Levels ER_Stress ER Stress Palmitate->ER_Stress Mito_Dys Mitochondrial Dysfunction (ROS Production) Palmitate->Mito_Dys Ceramide Ceramide Production Palmitate->Ceramide Inflammation Inflammation (TLR4/NF-κB) Palmitate->Inflammation Apoptosis Cardiomyocyte Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis Ceramide->Apoptosis Inflammation->Apoptosis

Caption: Mechanisms of palmitate-induced cardiotoxicity.

Conclusion and Future Directions

The cardiovascular effects of palmitate are complex, with evidence supporting both cardiotoxic and, in the case of certain derivatives like methyl palmitate, cardioprotective roles. The protective effects appear to be mediated by the activation of pro-survival signaling pathways such as the GPR40-PI3K/AKT axis. This suggests that specific chemical modifications to the palmitate molecule could unmask or enhance its therapeutic potential while mitigating its toxic effects.

For drug development professionals, this presents an intriguing avenue for the design of novel cardioprotective agents. Future research should focus on:

  • Elucidating the structure-activity relationships of different palmitate esters in relation to GPR40 activation and cardioprotection.

  • Investigating the downstream targets of the PI3K/AKT pathway that are critical for mediating these protective effects.

  • Conducting in vivo studies with compounds like this compound to determine their pharmacokinetic profiles and efficacy in clinically relevant models of myocardial infarction.

By understanding the nuanced signaling roles of fatty acids and their derivatives, the scientific community can pave the way for new therapeutic strategies to combat ischemic heart disease.

References

Cytotoxicity of Palmitate on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "14-benzoylmesaconine-8-palmitate" did not yield specific research data. This guide will focus on the well-documented cytotoxicity of palmitate (palmitic acid), a component of the requested molecule, on various cancer cell lines, based on available scientific literature.

This technical guide provides a comprehensive overview of the cytotoxic effects of palmitate on cancer cells, intended for researchers, scientists, and drug development professionals. The document details the mechanisms of action, experimental protocols, and quantitative data from relevant studies.

Introduction

Palmitic acid (PA), a common saturated fatty acid, has been shown to exhibit cytotoxic effects on various cancer cell lines.[1][2][3][4] Its anti-tumor properties are multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][2][3][4] This guide synthesizes the current understanding of palmitate's anticancer activities.

Quantitative Data on Cytotoxicity

The cytotoxic effects of palmitate have been quantified in several studies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective doses (ED50) are key metrics to assess its potency.

Cell LineCancer TypeParameterValueTreatment DurationReference
RL95-2Endometrial CancerED5069.51 µM24 hours[5]
HEC-1-AEndometrial CancerED5056.89 µM48 hours[5]
MGC-803Gastric CancerInhibition Rate89.0%14 days (at 200 µM)[6]
SGC-7901Gastric CancerInhibition Rate85.7%14 days (at 200 µM)[6]
AGSGastric CancerInhibition Rate75.0%14 days (at 200 µM)[6]
BGC-823Gastric CancerInhibition Rate85.8%14 days (at 200 µM)[6]

Molecular Mechanisms of Action

Palmitate induces cancer cell death through multiple signaling pathways. The primary mechanisms involve the induction of apoptosis via the mitochondrial pathway and endoplasmic reticulum (ER) stress.

Mitochondrial Apoptosis Pathway

Palmitate can directly affect mitochondria, leading to the dissipation of the mitochondrial transmembrane potential.[7] This event precedes nuclear apoptosis and involves the release of pro-apoptotic factors from the mitochondria.[7][8] The generation of intracellular reactive oxygen species (ROS) is a key facilitator of this process.[2][4]

Palmitate Palmitate Mitochondria Mitochondria Palmitate->Mitochondria ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Palmitate-Induced Mitochondrial Apoptosis Pathway
Endoplasmic Reticulum (ER) Stress

Chronic exposure to palmitate can induce ER stress, which contributes to apoptosis in cancer cells.[9] This involves the activation of the unfolded protein response (UPR), leading to increased levels of phosphorylated eukaryotic translation initiation factor 2α (eIF2α), activating transcription factor 4 (ATF4), and C/EBP homologous transcription factor (CHOP).[9]

Palmitate Palmitate ER Endoplasmic Reticulum Palmitate->ER UPR Unfolded Protein Response (UPR) ER->UPR Stress eIF2a ↑ p-eIF2α UPR->eIF2a ATF4 ↑ ATF4 eIF2a->ATF4 CHOP ↑ CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Palmitate-Induced ER Stress Pathway Leading to Apoptosis
Other Signaling Pathways

Palmitate has been shown to modulate other critical signaling pathways in cancer cells, including:

  • PI3K/Akt Pathway: Palmitate can inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival.[1][3]

  • STAT3 Signaling Pathway: In gastric cancer, palmitate has been found to block the STAT3 signaling pathway, thereby inhibiting growth and metastasis.[6]

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of palmitate on cancer cell lines, based on methodologies described in the cited literature.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, PC3, HT-29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Palmitate Preparation: Palmitate is typically dissolved in a suitable solvent (e.g., ethanol) and then complexed with bovine serum albumin (BSA) to facilitate its delivery in the culture medium.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the palmitate-BSA complex for the desired treatment duration (e.g., 24, 48 hours).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Palmitate (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: General Workflow for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate.[10]

  • Treatment: After 24 hours, treat the cells with different concentrations of palmitate.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with palmitate as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

Palmitate demonstrates significant cytotoxic effects against a range of cancer cell lines. Its mechanisms of action are complex, primarily involving the induction of apoptosis through the mitochondrial and ER stress pathways, as well as the modulation of key cancer-related signaling cascades like the PI3K/Akt and STAT3 pathways. The provided experimental protocols offer a framework for further investigation into the anticancer potential of palmitate and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in in vivo models.[11]

References

A Technical Guide to the Discovery and Isolation of Novel Benzoylmesaconine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, isolation, and characterization of novel benzoylmesaconine (B1261751) derivatives. Benzoylmesaconine, a major monoester diterpenoid alkaloid derived from plants of the Aconitum genus, is known for its significant pharmacological activities, including analgesic and anti-inflammatory effects.[1] The exploration of its derivatives is a promising avenue for the development of new therapeutic agents with potentially improved efficacy and reduced toxicity.

This guide details the methodologies for the isolation of new derivatives from natural sources and their semi-synthesis. It also presents a compilation of quantitative biological activity data and outlines the experimental protocols for key assays. Furthermore, this document includes visualizations of pertinent experimental workflows and signaling pathways to facilitate a deeper understanding of the research and development landscape for these complex molecules.

Discovery and Isolation of Novel Benzoylmesaconine Derivatives

The discovery of new benzoylmesaconine derivatives primarily involves two main approaches: isolation from natural sources, particularly Aconitum species, and semi-synthesis from a parent compound.

Isolation from Aconitum Species

Aconitum plants are a rich source of structurally diverse diterpenoid alkaloids.[2][3] The isolation of novel benzoylmesaconine derivatives from these plants is a meticulous process involving extraction, fractionation, and purification.

Experimental Protocol: General Procedure for Isolation of Diterpenoid Alkaloids from Aconitum Species

  • Plant Material Collection and Preparation: The roots of the selected Aconitum species are collected, identified, and air-dried. The dried material is then powdered to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the alkaloids.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution (e.g., HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia) and extracted with a different organic solvent (e.g., chloroform) to isolate the basic alkaloids.

  • Chromatographic Separation: The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for separation and purification. This often involves:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

  • Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.

Semi-synthesis of Novel Derivatives

Semi-synthesis offers a powerful approach to generate a wider array of novel benzoylmesaconine derivatives by chemically modifying the parent compound. This allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Experimental Protocol: General Procedure for Semi-synthesis of Benzoylmesaconine Derivatives

A study on the semi-synthesis of derivatives from a related C19-diterpenoid alkaloid, apetalrine B, provides a relevant example of the synthetic strategies that can be employed. The synthesis involved simple coupling reactions to introduce various substituents.

  • Starting Material: A pure, well-characterized parent compound, such as a known C19-diterpenoid alkaloid, is used as the starting material.

  • Reaction Conditions: The parent compound is dissolved in a suitable solvent (e.g., dichloromethane).

  • Acylation/Esterification: A variety of acylating or esterifying agents (e.g., acid chlorides, anhydrides) are added to the reaction mixture, often in the presence of a base (e.g., triethylamine, pyridine) to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is purified using column chromatography or preparative HPLC to isolate the desired derivative.

  • Structural Confirmation: The structure of the synthesized derivative is confirmed using spectroscopic methods such as NMR and MS.

Biological Activities of Novel Benzoylmesaconine Derivatives

Novel benzoylmesaconine derivatives have been evaluated for a range of biological activities, including cytotoxic, analgesic, and anti-inflammatory effects. The quantitative data from these studies are crucial for understanding their therapeutic potential.

Cytotoxic Activity

Several novel C19-diterpenoid alkaloids, structurally similar to benzoylmesaconine, have been screened for their cytotoxicity against various human cancer cell lines.

Table 1: Cytotoxic Activity of Novel C19-Diterpenoid Alkaloids

CompoundCell LineIC50 (µM)Reference
Tianshanitine AHCT116> 40[4]
MCF-7> 40[4]
HepG2> 40[4]
Tianshanitine BHCT116> 40[4]
MCF-7> 40[4]
HepG2> 40[4]
Tianshanitine CHCT116> 40[4]
MCF-7> 40[4]
HepG2> 40[4]
Tianshanitine DHCT116> 40[4]
MCF-7> 40[4]
HepG2> 40[4]
Tianshanitine EHCT116> 40[4]
MCF-7> 40[4]
HepG2> 40[4]

Note: The tested compounds did not show significant cytotoxic activity at the tested concentrations.

Analgesic Activity

The analgesic effects of novel diterpenoid alkaloids are often evaluated using various in vivo models.

Table 2: Analgesic Activity of Diterpenoid Alkaloids

Compound/ExtractTest ModelED50 (mg/kg)Reference
Chloroform Extract of Aconitum (CEA)Tail Clip Test (mice)0.25 ± 0.04[5]
Chloroform Extract of Yeast-Fermented Aconitum (CEYFA)Tail Clip Test (mice)0.44 ± 0.12[5]
Benzoylmesaconine (BM)Acetic Acid-Induced Writhing (mice)10 (p.o.)*[1]
Benzoylmesaconine (BM)Repeated Cold Stress (rats)30 (p.o.)**[1]

*Depressed writhing significantly. **Significantly increased pain threshold ratio.

Anti-inflammatory Activity

The anti-inflammatory potential of novel benzoylmesaconine derivatives is a key area of investigation. This is often assessed by measuring the inhibition of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Diterpenoid Alkaloid Derivatives

CompoundAssayIC50 (µM)Reference
Lappaconitine derivative 1eLPS-induced NO production in RAW 264.7 cellsNot specified, but showed strongest inhibition[6]
Benzoxazolone derivative 3dIL-6 inhibition5.43 ± 0.51[7]
Benzoxazolone derivative 3gIL-6 inhibition5.09 ± 0.88[7]

Detailed Experimental Protocols for Biological Assays

This section provides detailed methodologies for the key experiments cited in the evaluation of novel benzoylmesaconine derivatives.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HCT116, MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Analgesic Activity Assay (Hot Plate Test)
  • Animal Acclimatization: Mice are allowed to acclimatize to the laboratory environment before the experiment.

  • Baseline Latency: The baseline pain threshold is determined by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and recording the time until a response (e.g., licking of the hind paw or jumping) is observed. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compounds are administered to the mice, typically via oral or intraperitoneal injection.

  • Post-treatment Latency: The latency to the pain response is measured again at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency time compared to the baseline is calculated to determine the analgesic effect.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The amount of nitric oxide (NO) produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Inhibition Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and signaling pathways.

experimental_workflow A Aconitum Plant Material (e.g., Roots) B Powdering and Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Alkaloid-Rich Fraction D->E F Column Chromatography (Silica Gel) E->F G Semi-purified Fractions F->G H Preparative HPLC G->H I Isolated Novel Benzoylmesaconine Derivatives H->I J Structural Elucidation (NMR, MS, IR) I->J K Biological Activity Screening (Cytotoxic, Analgesic, Anti-inflammatory) I->K

Caption: Workflow for the discovery and isolation of novel benzoylmesaconine derivatives.

semi_synthesis_workflow A Parent Benzoylmesaconine Analog B Chemical Modification (e.g., Acylation, Esterification) A->B C Reaction Mixture B->C D Purification (Column Chromatography, HPLC) C->D E Novel Semi-synthetic Derivative D->E F Structural Confirmation (NMR, MS) E->F G Pharmacological Evaluation E->G

Caption: General workflow for the semi-synthesis of novel benzoylmesaconine derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) Nucleus->Genes transcribes BMA_deriv Benzoylmesaconine Derivative BMA_deriv->IKK inhibits

Caption: Postulated anti-inflammatory signaling pathway inhibited by benzoylmesaconine derivatives.

Conclusion

The discovery and development of novel benzoylmesaconine derivatives represent a vibrant area of research with significant therapeutic potential. The methodologies outlined in this guide provide a framework for the systematic exploration of these complex natural products. Through a combination of phytochemical isolation, semi-synthetic modification, and rigorous biological evaluation, it is possible to identify new lead compounds for the treatment of a variety of conditions, particularly those involving pain and inflammation. The continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for advancing them through the drug development pipeline.

References

An In-depth Technical Guide on the Predicted Lipophilicity and Membrane Permeability of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted lipophilicity and membrane permeability of the novel compound 14-Benzoylmesaconine-8-palmitate. Due to a lack of direct experimental data for this specific ester, this paper extrapolates its physicochemical properties based on the known characteristics of its parent compounds, benzoylmesaconine (B1261751) and palmitic acid. The principles of medicinal chemistry, particularly the effects of esterification on drug-like properties, are applied to forecast the behavior of the title compound. This guide also outlines standard experimental protocols that would be necessary to validate these predictions.

Introduction

This compound is a synthetic ester formed from the diterpenoid alkaloid benzoylmesaconine and the saturated fatty acid, palmitic acid. Benzoylmesaconine is a hydrolysis product of mesaconitine, found in Aconitum species, and is known for its analgesic and anti-inflammatory properties.[1] Palmitic acid is a common 16-carbon saturated fatty acid in animals and plants.[2] The esterification of benzoylmesaconine with palmitic acid is a strategic chemical modification aimed at significantly altering its physicochemical properties. This guide will explore the theoretical basis for the expected increase in lipophilicity and the consequential enhancement of membrane permeability of this compound.

Physicochemical Properties of Parent Compounds

The prediction of the lipophilicity and membrane permeability of this compound is grounded in the properties of its constituent molecules.

PropertyBenzoylmesaconinePalmitic Acid
Molecular Formula C31H43NO10[3][4][5]C16H32O2[6][7]
Molecular Weight 589.67 g/mol [4]256.42 g/mol [7]
Calculated LogP -0.7[3]7.17[7][8]
Water Solubility Slightly solubleInsoluble[6]
Functional Groups Multiple hydroxyl groups, benzoate (B1203000) ester, tertiary amine, ether groupsCarboxylic acid, long alkyl chain

Predicted Physicochemical Properties of this compound

The esterification of the hydroxyl group at the 8-position of benzoylmesaconine with the carboxyl group of palmitic acid is expected to dramatically alter the molecule's properties. This modification is a classic prodrug strategy to enhance lipophilicity.[9][10][11]

PropertyPredicted CharacteristicRationale
Molecular Formula C47H73NO11Addition of palmitoyl (B13399708) group to benzoylmesaconine with the loss of a water molecule.
Molecular Weight ~828.08 g/mol Sum of the molecular weights of the parent compounds minus the molecular weight of water.
Predicted LogP Significantly > -0.7The addition of the long, nonpolar, 16-carbon alkyl chain of palmitic acid will substantially increase the molecule's hydrophobicity. Esterification masks a polar hydroxyl group on benzoylmesaconine, further contributing to increased lipophilicity.[12][13]
Predicted Water Solubility Very lowThe significant increase in lipophilicity will lead to a decrease in aqueous solubility.
Predicted Membrane Permeability HighIncreased lipophilicity is a key determinant of passive diffusion across biological membranes.[14][15] By masking a polar hydroxyl group and adding a large lipid-soluble tail, the molecule is predicted to more readily partition into and traverse the lipid bilayer of cell membranes.[16][17]

The Role of Esterification in Enhancing Lipophilicity and Permeability

Esterification is a widely employed technique in medicinal chemistry to create prodrugs with improved pharmacokinetic properties.[9][10][11] The primary goal of this strategy is to increase the lipophilicity of a drug molecule to enhance its ability to cross cell membranes.[12][13]

The core principle is the masking of polar functional groups, such as the hydroxyl group in benzoylmesaconine, with a nonpolar moiety, in this case, the palmitoyl group. This has two major effects:

  • Increased Lipophilicity: The addition of the long hydrocarbon chain of palmitic acid dramatically increases the overall lipid-like character of the molecule. This is reflected in a significantly higher predicted LogP value.

  • Enhanced Membrane Permeability: Cell membranes are primarily composed of a lipid bilayer, which acts as a barrier to polar and charged molecules. By increasing the lipophilicity of benzoylmesaconine, the resulting ester, this compound, is expected to more easily partition into the lipid membrane and diffuse across it into the cell.[14][15]

Proposed Experimental Protocols for Validation

To empirically determine the lipophilicity and membrane permeability of this compound, the following standard experimental protocols are recommended.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.

Method: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent. Prepare n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4, for LogD determination) that have been mutually saturated.

  • Partitioning: Add a known amount of the stock solution to a mixture of the saturated n-octanol and aqueous phases in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time to allow for the partitioning of the compound between the two phases. Centrifuge to ensure complete phase separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of Membrane Permeability

Method: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane.

  • Materials: A 96-well filter plate (donor plate) and a 96-well acceptor plate. A solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Procedure: a. Impregnate the filter of the donor plate with the lipid solution to form the artificial membrane. b. Add a solution of the test compound (this compound) in a suitable buffer to the wells of the donor plate. c. Fill the wells of the acceptor plate with the same buffer. d. Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution. e. Incubate the plate assembly for a defined period. f. After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical technique (e.g., LC-MS/MS).

  • Calculation: The permeability coefficient (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.

Method: Caco-2 Cell Permeability Assay

  • Principle: This assay uses a cultured monolayer of Caco-2 cells, which differentiate to form a polarized epithelial cell layer that mimics the human intestinal barrier. It assesses both passive diffusion and active transport.

  • Procedure: a. Culture Caco-2 cells on permeable filter supports in a transwell plate system until a confluent monolayer is formed. b. Verify the integrity of the cell monolayer using a marker compound (e.g., Lucifer yellow) or by measuring the transepithelial electrical resistance (TEER). c. Add the test compound to the apical (donor) side of the monolayer. d. At various time points, collect samples from the basolateral (acceptor) side. e. Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound on the acceptor side.

Visualizations

G cluster_0 Parent Compounds cluster_1 Chemical Modification cluster_2 Resulting Ester Benzoylmesaconine Benzoylmesaconine (LogP ≈ -0.7, Polar) Esterification Esterification Benzoylmesaconine->Esterification Palmitic_Acid Palmitic Acid (LogP ≈ 7.17, Lipophilic) Palmitic_Acid->Esterification Target_Compound This compound (Predicted High Lipophilicity) Esterification->Target_Compound

Caption: Synthesis of this compound.

G cluster_0 Lipophilicity Determination (LogP) cluster_1 Permeability Determination (PAMPA) A1 Prepare Octanol/Water Phases A2 Add Compound and Equilibrate A1->A2 A3 Separate Phases A2->A3 A4 Quantify Concentration (HPLC) A3->A4 A5 Calculate LogP A4->A5 B1 Prepare Lipid Membrane B2 Add Compound to Donor Well B1->B2 B3 Incubate with Acceptor Well B2->B3 B4 Quantify Concentrations (LC-MS/MS) B3->B4 B5 Calculate Permeability (Pe) B4->B5

Caption: Workflow for Lipophilicity and Permeability Testing.

Conclusion

While direct experimental data for this compound is not currently available, a thorough analysis based on the physicochemical properties of its parent compounds, benzoylmesaconine and palmitic acid, strongly predicts that the ester will exhibit significantly increased lipophilicity and enhanced membrane permeability. The esterification of the polar hydroxyl group on benzoylmesaconine with the long-chain fatty acid, palmitic acid, is a well-established prodrug strategy for improving the cellular uptake of therapeutic agents. The experimental protocols outlined in this guide provide a clear path for the future validation of these predicted properties. This theoretical assessment serves as a valuable resource for researchers and drug development professionals interested in the potential of this compound as a therapeutic candidate with improved pharmacokinetic characteristics.

References

An In-depth Technical Guide on the Core Solubility and Stability of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoylmesaconine-8-palmitate is a lipophilic derivative of benzoylmesaconine (B1261751), a monoester diterpenoid alkaloid found in plants of the Aconitum genus. The addition of a palmitate ester at the C-8 position is anticipated to significantly alter the physicochemical properties of the parent compound, primarily increasing its lipophilicity. This modification can have profound implications for its solubility, stability, bioavailability, and pharmacological activity. This technical guide provides a comprehensive overview of the available data on the solubility and stability of the parent compound, 14-benzoylmesaconine, and extrapolates the expected properties of this compound based on established chemical principles. It also details relevant experimental protocols for the determination of these properties and explores potential signaling pathways.

Data Presentation: Solubility and Predicted Lipophilicity

Quantitative solubility data for this compound is not currently available in the public domain. However, the solubility of its parent compound, 14-Benzoylmesaconine, provides a crucial baseline for understanding its behavior in various solvents. The addition of the long-chain palmitate ester will drastically decrease its solubility in polar solvents and increase its solubility in nonpolar, lipid-rich environments.

Table 1: Solubility of 14-Benzoylmesaconine and Predicted Properties of this compound

Solvent System14-Benzoylmesaconine SolubilityPredicted this compound SolubilityRationale for Prediction
Polar Protic Solvents
Ethanol30 mg/mL[1]Significantly LowerThe long alkyl chain of palmitate reduces favorable interactions with polar protic solvents.
Ethanol:PBS (pH 7.2) (1:5)0.16 mg/mL[1]Very Low / Practically InsolubleThe high aqueous content of the buffer system will not favor the dissolution of the highly lipophilic palmitate ester.
WaterNot reported, expected to be lowPractically InsolubleAlkaloids are generally poorly soluble in water, and the addition of a fatty acid ester further decreases aqueous solubility.[2][3]
Polar Aprotic Solvents
DMF (Dimethylformamide)30 mg/mL[1]Moderate to HighPolar aprotic solvents can often dissolve a wide range of compounds, though a decrease compared to the parent compound is expected.
DMSO (Dimethyl Sulfoxide)30 mg/mL[1]Moderate to HighSimilar to DMF, DMSO is a powerful solvent, but the large nonpolar tail may slightly reduce solubility.
Nonpolar Solvents
Chloroform (B151607)Not reported, expected to be solubleHighThe nonpolar nature of chloroform will readily solvate the lipophilic palmitate ester. Most alkaloids are soluble in chloroform.[2][3]
Diethyl etherNot reported, expected to be solubleHighSimilar to chloroform, diethyl ether is a suitable solvent for lipophilic compounds.[2][3]
Lipids/Oils
Vegetable Oils, LipidsNot reported, expected to be poorly solubleHighThe palmitate moiety will facilitate dissolution in lipid-based excipients, which is relevant for lipid-based drug delivery systems.[4]

Stability Profile

The stability of 14-Benzoylmesaconine is reported to be at least 4 years when stored at -20°C as a crystalline solid.[1] The introduction of the C-8 palmitate ester in this compound introduces a new potential point of hydrolysis.

Table 2: Predicted Stability of this compound

ConditionPotential Degradation PathwayPredicted StabilityRationale
pH
Acidic (pH < 5)Hydrolysis of the C-8 ester bond and potentially the C-14 benzoate (B1203000) ester.Moderate to LowEster hydrolysis is catalyzed by acidic conditions.[5][6]
Neutral (pH 5-7)Minimal hydrolysis.HighEsters generally exhibit good stability at neutral pH.[5]
Basic (pH > 7)Saponification (hydrolysis) of the C-8 ester bond and the C-14 benzoate ester.LowBase-catalyzed hydrolysis of esters is typically rapid and irreversible.[7]
Temperature
Elevated TemperatureIncreased rate of hydrolysis and other degradation reactions.LowHigher temperatures accelerate chemical reactions, including hydrolysis.
Recommended Storage (-20°C)Slowing of all chemical degradation processes.HighLow temperatures are standard for preserving the stability of organic compounds.[1]
Oxidation
Exposure to Air/OxygenOxidation of the polycyclic alkaloid structure.ModerateWhile the palmitate chain is saturated, the core alkaloid structure may be susceptible to oxidation. The presence of unsaturated fatty acid esters is known to decrease oxidative stability.[8][9]
Light
Exposure to UV/Visible LightPhotodegradation.To be determinedThe specific light sensitivity of this compound is unknown and requires experimental evaluation.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., phosphate (B84403) buffer pH 7.4, 1-octanol).

  • Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Lipophilicity Determination (LogD)

The distribution coefficient (LogD) at a specific pH is a measure of the compound's lipophilicity and is crucial for predicting its absorption and distribution.

Methodology:

  • System Preparation: A biphasic system of 1-octanol (B28484) and an aqueous buffer (e.g., pH 7.4) is prepared and mutually saturated.

  • Compound Addition: A known amount of this compound is dissolved in the 1-octanol phase.

  • Partitioning: An equal volume of the aqueous buffer is added, and the mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases completely separate.

  • Quantification: The concentration of the compound in both the 1-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC).

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and pathways.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions as outlined in ICH guidelines Q1A(R2). This includes:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is heated at a high temperature (e.g., 80°C) for 48 hours.

    • Photostability: The compound is exposed to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

  • Evaluation: The percentage of degradation is calculated, and the major degradation products are identified, if possible, using techniques like LC-MS.

Mandatory Visualization

Experimental Workflow for Solubility and Lipophilicity Determination

G cluster_solubility Solubility (Shake-Flask) cluster_lipophilicity Lipophilicity (LogD) S1 Add excess compound to solvent S2 Equilibrate (e.g., 24-72h at 25°C) S1->S2 S3 Separate solid and liquid phases S2->S3 S4 Quantify concentration in liquid phase (HPLC) S3->S4 L1 Prepare saturated 1-octanol/buffer L2 Dissolve compound in 1-octanol L1->L2 L3 Partition with aqueous buffer L2->L3 L4 Separate phases L3->L4 L5 Quantify concentration in both phases (HPLC) L4->L5

Caption: Workflow for determining solubility and lipophilicity.

Signaling Pathways of the Parent Compound, Benzoylmesaconine

Benzoylmesaconine has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10] It is plausible that this compound may retain or have modified activity on these pathways.

G cluster_pathway Anti-inflammatory Action of Benzoylmesaconine cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS (Lipopolysaccharide) p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK IKB IκBα LPS->IKB BMA Benzoylmesaconine BMA->p38 BMA->JNK BMA->ERK BMA->IKB ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->ProInflammatory Transcription Factor Activation JNK->ProInflammatory Transcription Factor Activation ERK->ProInflammatory Transcription Factor Activation p65 p65 IKB->p65 p65_nuc p65 (nucleus) p65->p65_nuc p65_nuc->ProInflammatory Transcription

Caption: Benzoylmesaconine's inhibition of NF-κB and MAPK pathways.

Conclusion

While direct experimental data for this compound is lacking, a strong predictive framework for its solubility and stability can be established based on the known properties of its parent compound, 14-Benzoylmesaconine, and the general behavior of lipophilic esters. The addition of the palmitate moiety is expected to render the molecule highly lipophilic, with very low aqueous solubility and a susceptibility to hydrolysis under acidic and basic conditions. The anti-inflammatory activity of benzoylmesaconine through the NF-κB and MAPK pathways provides a promising avenue for investigating the pharmacological effects of this derivative. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these critical physicochemical and biological parameters, which is essential for any future drug development efforts involving this compound.

References

Methodological & Application

Application Note: Quantification of 14-Benzoylmesaconine-8-palmitate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid, a class of compounds that combine a toxic diterpenoid alkaloid core with a long-chain fatty acid. These compounds are of interest in toxicological research and drug development due to their unique pharmacokinetic and pharmacodynamic properties. The presence of the long-chain palmitate moiety imparts significant lipophilicity, posing challenges for extraction and chromatographic analysis. This application note details a proposed sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

Analytical Workflow

The proposed analytical workflow begins with sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard (IS) structurally similar to the analyte should be used to ensure accuracy and precision.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Addition of IS Extraction Liquid-Liquid Extraction IS_Spike->Extraction Extraction of Analytes Evaporation Evaporation to Dryness Extraction->Evaporation Solvent Removal Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Sample Concentration Injection Injection into LC System Reconstitution->Injection Sample Analysis Separation Chromatographic Separation Injection->Separation Separation of Compounds Ionization Electrospray Ionization (ESI) Separation->Ionization Ion Generation Detection MS/MS Detection (MRM) Ionization->Detection Selective Detection Integration Peak Integration Detection->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Quantitation Model Quantification Concentration Calculation Calibration->Quantification Final Result

Caption: Proposed experimental workflow for the LC-MS/MS quantification of this compound.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the lipophilic nature of this compound, LLE is a suitable method for extraction from aqueous biological matrices like plasma or serum.

  • Reagents and Materials:

    • Blank biological matrix (e.g., human plasma)

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound)

    • Methyl tert-butyl ether (MTBE)

    • Methanol, HPLC grade

    • Water, HPLC grade

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 500 µL of MTBE to the tube.

    • Vortex the tube for 2 minutes to ensure thorough mixing.

    • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

A reversed-phase C18 column is proposed to retain and separate the non-polar analyte.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 80
      1.0 80
      5.0 98
      7.0 98
      7.1 80

      | 10.0 | 80 |

3. Mass Spectrometric Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.

  • Instrumentation:

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 500 V

    • Nebulizer Pressure: 20 psi

    • Drying Gas Flow: 9 L/min

    • Drying Gas Temperature: 300°C

  • MRM Transition Optimization: The MRM transitions must be determined by infusing a standard solution of this compound into the mass spectrometer. The process involves identifying the precursor ion (Q1) and then fragmenting it to find the most abundant and stable product ion (Q3).

MRM_Optimization cluster_infusion Direct Infusion cluster_fragmentation Fragmentation cluster_optimization Parameter Optimization Infuse Infuse Analyte Standard Q1_Scan Perform Q1 Scan Infuse->Q1_Scan Precursor Identify Precursor Ion [M+H]+ Q1_Scan->Precursor Product_Scan Perform Product Ion Scan Precursor->Product_Scan Isolate Precursor Fragment Identify Major Product Ions Product_Scan->Fragment Optimize_CE Optimize Collision Energy (CE) Fragment->Optimize_CE Select Product Ion Optimize_DP Optimize Declustering Potential (DP) Optimize_CE->Optimize_DP Final_MRM Finalize MRM Transition Optimize_DP->Final_MRM

Caption: Logical workflow for the optimization of MRM parameters for this compound.

Quantitative Data Summary

The following tables represent the expected performance characteristics of the proposed LC-MS/MS method, based on typical values for similar assays. These values would need to be confirmed during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 50y = 0.025x + 0.001> 0.995
Internal Standard---

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound0.1 (LLOQ)85 - 115< 20
0.3 (Low QC)85 - 115< 15
5 (Mid QC)85 - 115< 15
40 (High QC)85 - 115< 15

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
This compound90 - 110> 80
Internal Standard90 - 110> 80

Disclaimer: The method described herein is a proposed protocol for the quantification of this compound and has not been experimentally validated. The chromatographic conditions, mass spectrometric parameters, and sample preparation procedures are based on established methods for structurally related compounds and may require optimization for this specific analyte.

Application Notes and Protocols for Testing 14-Benzoylmesaconine-8-palmitate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoylmesaconine-8-palmitate is a novel synthetic compound derived from mesaconine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, and conjugated with palmitic acid. Aconitum alkaloids are known for their potent anti-inflammatory and analgesic properties, which are often associated with the modulation of ion channels and inflammatory signaling pathways. However, their therapeutic use is limited by a narrow therapeutic window and potential cardiotoxicity. The addition of a palmitate moiety may alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its therapeutic efficacy and reducing toxicity.

These application notes provide detailed protocols for evaluating the anti-inflammatory, analgesic, and potential cardiotoxic effects of this compound in established preclinical animal models. The included methodologies are designed to provide a comprehensive assessment of the compound's efficacy and safety profile.

Hypothesized Mechanism of Action

Based on the activities of its parent compounds, this compound is hypothesized to exert its effects through a dual mechanism. The benzoylmesaconine (B1261751) component is expected to inhibit key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] The palmitate moiety may influence the compound's interaction with cellular membranes and potentially modulate lipid-mediated signaling pathways, which can also impact inflammation. Palmitic acid has been shown to activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK pathways.[2][3][4] Therefore, the net effect of this compound on these pathways will be a critical determinant of its overall activity.

Potential Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Inhibition by Benzoylmesaconine component? Test_Compound 14-Benzoylmesaconine -8-palmitate Test_Compound->TLR4 Modulates? IKK_complex IKK Complex Test_Compound->IKK_complex Inhibition? MAPKs MAPKs (p38, JNK, ERK) Test_Compound->MAPKs Inhibition? TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex MAPKKs MAPKKs (MKK3/4/6/7) TAK1->MAPKKs IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocation MAPKKs->MAPKs Phosphorylation AP1 AP-1 MAPKs->AP1 Activation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription

Caption: Hypothesized modulation of TLR4-mediated NF-κB and MAPK signaling pathways.

Section 1: Evaluation of Anti-Inflammatory Efficacy

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for screening acute anti-inflammatory activity.[1]

1.1.1. Experimental Protocol

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, positive control, or test compound orally. c. After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

1.1.2. Data Presentation

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 4h (± SEM)% Edema Inhibition
Vehicle Control-[Insert Data]0
Indomethacin10[Insert Data][Insert Data]
Test Compound10[Insert Data][Insert Data]
Test Compound20[Insert Data][Insert Data]
Test Compound40[Insert Data][Insert Data]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of the test compound.[5][6]

1.2.1. Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping (n=6-8 per group):

    • Group I: Saline Control (i.p.)

    • Group II: LPS Control (LPS, 1 mg/kg, i.p.)

    • Group III: Positive Control (Dexamethasone, 1 mg/kg, i.p., 1h prior to LPS)

    • Group IV-VI: this compound (e.g., 10, 20, 40 mg/kg, i.p., 1h prior to LPS)

  • Procedure: a. Administer the vehicle, positive control, or test compound intraperitoneally. b. After 1 hour, inject LPS (from E. coli O111:B4) intraperitoneally. c. At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture under anesthesia. d. Centrifuge the blood to obtain serum and store at -80°C until analysis.

  • Endpoint Measurement:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

1.2.2. Data Presentation

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (± SEM)Serum IL-6 (pg/mL) at 6h (± SEM)
Saline Control-[Insert Data][Insert Data]
LPS Control1[Insert Data][Insert Data]
Dexamethasone1[Insert Data][Insert Data]
Test Compound10[Insert Data][Insert Data]
Test Compound20[Insert Data][Insert Data]
Test Compound40[Insert Data][Insert Data]

Section 2: Evaluation of Analgesic Efficacy

Formalin-Induced Nociception in Mice

This model is used to assess both acute and chronic pain responses.[7][8][9] The early phase (0-5 min) represents direct nociceptor stimulation, while the late phase (15-30 min) reflects inflammatory pain mechanisms.[9]

2.1.1. Experimental Protocol

  • Animals: Male ICR or Swiss Webster mice (20-25 g) are used.

  • Grouping (n=8-10 per group):

    • Group I: Vehicle Control (p.o.)

    • Group II: Positive Control (Morphine, 5 mg/kg, s.c., 30 min prior to formalin)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o., 1h prior to formalin)

  • Procedure: a. Administer the vehicle, positive control, or test compound. b. After the respective pre-treatment times, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw. c. Immediately place the mouse in an observation chamber. d. Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 min) and the late phase (15-30 min) post-formalin injection.

2.1.2. Data Presentation

Treatment GroupDose (mg/kg)Licking Time (s) - Early Phase (± SEM)Licking Time (s) - Late Phase (± SEM)
Vehicle Control-[Insert Data][Insert Data]
Morphine5[Insert Data][Insert Data]
Test Compound10[Insert Data][Insert Data]
Test Compound20[Insert Data][Insert Data]
Test Compound40[Insert Data][Insert Data]
Hot Plate Test in Mice

This model is used to evaluate centrally acting analgesics.[10][11][12]

2.2.1. Experimental Protocol

  • Animals: Male ICR or Swiss Webster mice (20-25 g) are used.

  • Grouping (n=8-10 per group):

    • Group I: Vehicle Control (p.o.)

    • Group II: Positive Control (Morphine, 10 mg/kg, s.c.)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Procedure: a. Measure the baseline latency to a painful response (paw licking or jumping) by placing each mouse on a hot plate maintained at 55 ± 0.5°C. A cut-off time of 30 seconds is set to prevent tissue damage. b. Administer the vehicle, positive control, or test compound. c. Measure the reaction latency at 30, 60, and 90 minutes post-administration.

2.2.2. Data Presentation

Treatment GroupDose (mg/kg)Reaction Latency (s) at 60 min (± SEM)% Maximum Possible Effect (%MPE)
Vehicle Control-[Insert Data][Insert Data]
Morphine10[Insert Data][Insert Data]
Test Compound10[Insert Data][Insert Data]
Test Compound20[Insert Data][Insert Data]
Test Compound40[Insert Data][Insert Data]

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Potential Analgesic Signaling Pathway

G cluster_neuron Nociceptive Neuron VGSC Voltage-Gated Sodium Channels Depolarization Depolarization VGSC->Depolarization TRPV1 TRPV1 Channel TRPV1->Depolarization Test_Compound 14-Benzoylmesaconine -8-palmitate Test_Compound->VGSC Blockade? Test_Compound->TRPV1 Inhibition? Inflammatory_Mediators Inflammatory Mediators (Protons, Bradykinin) Inflammatory_Mediators->TRPV1 Activation Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: Hypothesized modulation of ion channels in nociceptive neurons.

Section 3: Evaluation of Potential Cardiotoxicity

Doxorubicin-Induced Cardiotoxicity in Rats

This model is a well-established method for inducing cardiotoxicity and is used to assess the potential protective or exacerbating effects of a test compound.[2][13][14][15][16][17]

3.1.1. Experimental Protocol

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Grouping (n=8-10 per group):

    • Group I: Saline Control

    • Group II: Doxorubicin (B1662922) (DOX) Control (15 mg/kg cumulative dose, i.p., 2.5 mg/kg every 3 days for 6 injections)

    • Group III: Test Compound Control (e.g., 40 mg/kg, p.o., daily for 4 weeks)

    • Group IV: DOX + this compound (e.g., 40 mg/kg, p.o., daily for 4 weeks)

  • Procedure: a. Administer the test compound or vehicle orally daily for 4 weeks. b. On day 7, begin the doxorubicin or saline injections as per the schedule. c. Monitor body weight and general health throughout the study. d. At the end of the 4-week period, perform echocardiography to assess cardiac function (LVEF, FS). e. Collect blood for cardiac biomarker analysis (cTnI, CK-MB). f. Euthanize the animals and collect hearts for histopathological examination (H&E and Masson's trichrome staining).

3.1.2. Data Presentation

Treatment GroupLVEF (%) (± SEM)Fractional Shortening (%) (± SEM)Serum cTnI (ng/mL) (± SEM)Myocardial Necrosis Score (0-4)
Saline Control[Insert Data][Insert Data][Insert Data][Insert Data]
DOX Control[Insert Data][Insert Data][Insert Data][Insert Data]
Test Compound Control[Insert Data][Insert Data][Insert Data][Insert Data]
DOX + Test Compound[Insert Data][Insert Data][Insert Data][Insert Data]

Potential Cardiotoxicity Signaling Pathway

G cluster_cardiomyocyte Cardiomyocyte DOX Doxorubicin ROS Reactive Oxygen Species (ROS) DOX->ROS Generation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Myocardial_Damage Myocardial Damage Apoptosis->Myocardial_Damage Test_Compound 14-Benzoylmesaconine -8-palmitate Test_Compound->ROS Antioxidant effect? Test_Compound->Apoptosis Anti-apoptotic effect?

Caption: Hypothesized modulation of doxorubicin-induced cardiotoxicity pathways.

Experimental Workflow Diagram

G cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-life cluster_analysis Phase 3: Ex-vivo Analysis cluster_reporting Phase 4: Data Interpretation Animal_Acclimatization Animal Acclimatization Compound_Formulation Compound Formulation and Dose Selection Animal_Acclimatization->Compound_Formulation Grouping Randomization and Animal Grouping Compound_Formulation->Grouping Dosing Vehicle/Compound/Positive Control Administration Grouping->Dosing Induction Induction of Pathology (Carrageenan/LPS/Formalin/DOX) Dosing->Induction Behavioral_Assessment Behavioral Assessment (Paw Volume/Licking Time/ Hot Plate Latency) Induction->Behavioral_Assessment Physiological_Monitoring Physiological Monitoring (Body Weight, Echocardiography) Induction->Physiological_Monitoring Sample_Collection Blood and Tissue Collection Behavioral_Assessment->Sample_Collection Physiological_Monitoring->Sample_Collection Biomarker_Analysis Serum Biomarker Analysis (Cytokines, cTnI, CK-MB) Sample_Collection->Biomarker_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis Reporting Data Tabulation and Reporting Data_Analysis->Reporting

Caption: General experimental workflow for efficacy testing.

References

Application Notes and Protocols for Cell-Based Screening of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for screening the cytotoxic and anti-inflammatory activities of 14-Benzoylmesaconine-8-palmitate using common cell-based assays. The methodologies are designed for researchers in drug discovery and development.

Part 1: Cytotoxicity Screening using MTT Assay

Introduction

This compound is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including potential cytotoxicity against cancer cell lines.[1][2] Assessing the cytotoxic potential of a compound is a critical first step in the drug discovery process to determine its therapeutic window and potential as an anti-cancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[3]

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantification of the cytotoxic effect of a compound by measuring the decrease in metabolic activity.

Experimental Protocol

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours of cell attachment, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

Table 1: Cytotoxic Effect of this compound on HeLa Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 4.8
2528.9 ± 3.9
5015.4 ± 2.5
IC50 (µM) ~10.5

Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate for 24h (Cell Attachment) seed_cells->incubate_attach add_compound Add Serial Dilutions of Compound incubate_attach->add_compound incubate_compound Incubate for 48-72h add_compound->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

MTT Assay Experimental Workflow

Part 2: Anti-inflammatory Screening

Introduction

Diterpenoid alkaloids have demonstrated significant anti-inflammatory properties.[4][5][6] Benzoylmesaconine, a structurally related compound, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[7] A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). LPS stimulation triggers the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Principle of the Assays

  • Nitric Oxide (NO) Measurement (Griess Assay): This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this solution is proportional to the NO concentration.

  • Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique used for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. Specific antibodies are used to capture and detect the target cytokines (TNF-α and IL-6) in the cell culture supernatant.

Experimental Protocols

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and an LPS-only control group.

  • After incubation, collect the cell culture supernatant for NO and cytokine analysis.

2. Nitric Oxide (NO) Assay (Griess Assay):

  • Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions (commercial ELISA kits are recommended).

  • Briefly, the supernatant is added to antibody-coated wells. After incubation and washing, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of each cytokine is determined from a standard curve.

Data Presentation

Table 2: Inhibitory Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition
Control (Unstimulated)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + Compound (1 µM)21.5 ± 1.916.7
LPS + Compound (5 µM)14.3 ± 1.544.6
LPS + Compound (10 µM)8.7 ± 1.166.3
LPS + Compound (25 µM)4.2 ± 0.883.7
IC50 (µM) ~7.8

Table 3: Inhibitory Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Unstimulated)50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + Compound (1 µM)1025 ± 85810 ± 62
LPS + Compound (5 µM)680 ± 55550 ± 48
LPS + Compound (10 µM)350 ± 32290 ± 25
LPS + Compound (25 µM)150 ± 18120 ± 15
IC50 (µM) ~7.2 ~6.5

Visualization

Anti_Inflammatory_Workflow Anti-inflammatory Assay Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_assays Assays cluster_analysis Data Analysis start Start seed_cells Seed RAW 264.7 Cells start->seed_cells adhere_cells Incubate Overnight seed_cells->adhere_cells pretreat Pre-treat with Compound adhere_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for TNF-α and IL-6 collect_supernatant->elisa_assay measure_absorbance_no Measure Absorbance (NO) griess_assay->measure_absorbance_no measure_absorbance_cytokine Measure Absorbance (Cytokines) elisa_assay->measure_absorbance_cytokine calculate_inhibition Calculate % Inhibition & IC50 measure_absorbance_no->calculate_inhibition measure_absorbance_cytokine->calculate_inhibition end_node End calculate_inhibition->end_node

Anti-inflammatory Assay Workflow

Signaling_Pathway LPS-induced Pro-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 jnk JNK tak1->jnk p38 p38 tak1->p38 erk ERK tak1->erk ikk IKK tak1->ikk ap1 AP-1 jnk->ap1 p38->ap1 erk->ap1 nucleus Nucleus ap1->nucleus ikb IκBα ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb degradation nfkb->nucleus inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nucleus->inflammatory_genes inflammatory_mediators NO, TNF-α, IL-6 inflammatory_genes->inflammatory_mediators compound This compound compound->tak1 Inhibition? compound->ikk Inhibition? compound->nfkb Inhibition?

LPS-induced Pro-inflammatory Signaling Pathway

References

Application Notes and Protocols for In Vivo Formulation of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides generalized formulation strategies for research purposes only. The optimal formulation for 14-Benzoylmesaconine-8-palmitate for any specific in vivo study must be determined experimentally. All protocols should be performed in a qualified laboratory setting, adhering to all relevant safety guidelines.

Introduction

This compound is a lipophilic derivative of a diterpenoid alkaloid. Its significant lipophilicity presents a challenge for in vivo administration, as it is poorly soluble in aqueous solutions. This document outlines several common and effective formulation strategies to enhance the bioavailability of lipophilic compounds for preclinical in vivo research. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration, dosage, and pharmacokinetic profile.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is critical for selecting an appropriate formulation strategy.

Table 1: Physicochemical Properties of 14-Benzoylmesaconine and Related Compounds

Property14-BenzoylmesaconinePalmitic AcidNotes
Molecular Formula C₃₁H₄₃NO₁₀[1]C₁₆H₃₂O₂[2]The palmitate ester will be significantly more lipophilic.
Molecular Weight 589.7 g/mol [1]256.42 g/mol [2]The molecular weight of the final compound will be higher.
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 30 mg/mL, Ethanol:PBS (pH 7.2) (1:5): 0.16 mg/mL[1]Soluble in organic solvents.The palmitate ester is expected to have very low aqueous solubility.
Appearance Crystalline solid[1]White crystalline scales[2]The final compound is expected to be a solid or waxy substance.

Formulation Strategies for In Vivo Studies

Several approaches can be employed to formulate lipophilic compounds like this compound for in vivo administration. The following are three commonly used methods.

Oil-Based Formulation

This is one of the simplest methods for administering lipophilic drugs, particularly for oral or subcutaneous routes.

Principle: The compound is dissolved in a pharmaceutically acceptable oil. Co-solvents and surfactants may be added to improve solubility and stability.

Suitable for: Oral (gavage), subcutaneous, and intramuscular administration.

Surfactant-Based Formulation (Micellar Solution)

This method uses surfactants to form micelles that encapsulate the lipophilic drug, allowing for dispersion in an aqueous vehicle.

Principle: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, with a hydrophobic core that can solubilize the lipophilic compound.

Suitable for: Intravenous, intraperitoneal, and oral administration.

Nanoparticle-Based Formulation (Liposomes)

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For lipophilic compounds, the drug is typically entrapped within the lipid bilayer.

Principle: Liposomes mimic biological membranes and can improve the pharmacokinetic profile and targeting of drugs.[3] PEGylation (coating with polyethylene (B3416737) glycol) can be used to increase circulation time in vivo.[3]

Suitable for: Intravenous and targeted delivery.

Experimental Protocols

Protocol 1: Preparation of an Oil-Based Formulation

Materials:

  • This compound

  • Sesame oil (or other suitable pharmaceutical-grade oil like corn oil, cottonseed oil)

  • Ethanol (as a co-solvent, optional)

  • Tween 80 (as a surfactant, optional)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Heating plate (optional, for gentle warming)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Solubilization (with co-solvent):

    • If using a co-solvent, dissolve the compound in a small volume of ethanol.

    • Add the oil to the ethanol solution while stirring.

    • Gently warm the mixture (not exceeding 40-50°C) if necessary to aid dissolution.

    • Continue stirring until a clear solution is obtained.

  • Solubilization (without co-solvent):

    • Add the compound directly to the oil.

    • Stir the mixture. Gentle heating may be required.

    • If a surfactant is needed to improve stability, add Tween 80 (typically 1-10% v/v) and continue stirring.

  • Sterilization (for parenteral administration): Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Visually inspect for any precipitation or phase separation before each use.

Protocol 2: Preparation of a Surfactant-Based Formulation

Materials:

  • This compound

  • Kolliphor® EL (or other suitable non-ionic surfactant like Tween 80, Cremophor® RH 40)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add the compound to the surfactant (e.g., Kolliphor® EL). The ratio of drug to surfactant will need to be optimized but can start at 1:10 (w/w).

  • Mixing: Vortex the mixture until the compound is fully dispersed or dissolved in the surfactant. Gentle warming may be necessary.

  • Aqueous Dispersion: Slowly add the sterile saline or PBS to the drug-surfactant mixture while vortexing. Add the aqueous phase dropwise initially to prevent precipitation.

  • Sonication: Sonicate the final mixture in a water bath sonicator for 5-10 minutes to ensure the formation of uniform micelles and a clear solution.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Visually inspect for clarity and absence of particulates.

Protocol 3: Preparation of a Liposomal Formulation

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform (B151607)

  • Sterile PBS (pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

  • Sterile glass flasks and vials

Procedure:

  • Lipid Film Hydration Method:

    • Weigh the required amounts of this compound, SPC, and cholesterol (a common starting molar ratio is 1:10:5 for drug:lipid:cholesterol).

    • Dissolve all components in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding sterile PBS and agitating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) suitable for intravenous injection, the MLV suspension must be downsized.

    • Sonication: Use a probe sonicator on ice to sonicate the suspension.

    • Extrusion: Alternatively, and for more uniform size distribution, pass the MLV suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Sterilization: Perform all steps under aseptic conditions or filter the final liposomal suspension through a 0.22 µm filter if the vesicle size allows.

  • Quality Control: Characterize the liposomes for size, polydispersity index, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and HPLC.

Visualizations

G cluster_prep Formulation Preparation Workflow cluster_oil Oil-Based cluster_surfactant Surfactant-Based cluster_liposome Liposomal Weigh_Compound Weigh this compound Select_Strategy Select Formulation Strategy Weigh_Compound->Select_Strategy Dissolve_Oil Dissolve in Oil/Co-solvent Select_Strategy->Dissolve_Oil Oil Dissolve_Surfactant Disperse in Surfactant Select_Strategy->Dissolve_Surfactant Surfactant Lipid_Film Create Drug-Lipid Film Select_Strategy->Lipid_Film Liposome Filter_Oil Sterile Filter (0.22 µm) Dissolve_Oil->Filter_Oil Administer In Vivo Administration Filter_Oil->Administer Add_Aqueous Add Aqueous Phase Dissolve_Surfactant->Add_Aqueous Sonicate_Micelles Sonicate Add_Aqueous->Sonicate_Micelles Filter_Surfactant Sterile Filter (0.22 µm) Sonicate_Micelles->Filter_Surfactant Filter_Surfactant->Administer Hydrate Hydrate Film Lipid_Film->Hydrate Size_Reduction Size Reduction (Extrusion/Sonication) Hydrate->Size_Reduction Purify Purify Size_Reduction->Purify Purify->Administer G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway Drug This compound NFkB_Inhibitor Inhibition of NF-κB Pathway Drug->NFkB_Inhibitor Intracellular Action Cell_Membrane Cell Membrane Cytokine_Production Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibitor->Cytokine_Production Anti_Inflammatory Anti-inflammatory Effect Cytokine_Production->Anti_Inflammatory

References

Application Notes & Protocols for the Purity Assessment of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoylmesaconine-8-palmitate is a complex diterpenoid alkaloid. As with many natural product-derived compounds, ensuring its purity is critical for accurate pharmacological studies and safe therapeutic use. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound, utilizing modern analytical techniques. The methodologies outlined herein are designed to identify and quantify the main component, as well as potential process-related impurities and degradation products.

Analytical Strategies

A multi-pronged analytical approach is recommended for the robust purity assessment of this compound. This involves a combination of chromatographic and spectroscopic techniques to provide both quantitative purity data and structural confirmation. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection for quantitative analysis of the main component and non-volatile impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and specific detection and identification of impurities.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination without the need for a specific reference standard of the analyte.[2][3]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

1.1. Experimental Workflow

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject separation C18 Column Separation hplc->separation detection UV/DAD Detection (230 nm) separation->detection quant Data Analysis & Quantification detection->quant

Caption: HPLC analysis workflow for this compound.

1.2. Materials and Reagents

  • This compound sample

  • Reference standard of this compound (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) bicarbonate (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Methanol (B129727) (HPLC grade)

1.3. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

1.4. Sample and Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.

  • Standard Solution: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

1.5. Chromatographic Conditions

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of A (10 mM NH4HCO3) and B (Acetonitrile)
Gradient 0-5 min, 70% B; 5-25 min, 70-90% B; 25-30 min, 90% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 230 nm

1.6. Data Analysis

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area.

  • Quantification can be performed using an external standard calibration curve generated from the reference standard.

1.7. Typical Performance Data

ParameterTypical Value
Linearity (r²) > 0.999
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Protocol 2: Impurity Profiling by LC-MS/MS

This protocol is for the identification and sensitive detection of potential impurities.

2.1. Experimental Workflow

LCMS_Workflow prep Sample Preparation lc LC Separation (as per HPLC) prep->lc esi Electrospray Ionization (ESI+) lc->esi ms Tandem Mass Spectrometer esi->ms analysis Impurity ID & Quantification ms->analysis

Caption: LC-MS/MS workflow for impurity profiling.

2.2. Materials and Reagents

  • As per Protocol 1, with the addition of formic acid (LC-MS grade).

2.3. Instrumentation

  • LC system coupled to a tandem mass spectrometer (e.g., QTRAP or similar).

  • Electrospray ionization (ESI) source.

2.4. LC and MS Conditions

  • LC Conditions: The same chromatographic conditions as in Protocol 1 can be used. A mobile phase with 0.1% formic acid instead of ammonium bicarbonate can enhance ionization.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Scan Mode: Full scan for initial screening and product ion scan for structural elucidation.

    • Multiple Reaction Monitoring (MRM): For quantification of known impurities.

    • Precursor Ion for this compound: m/z [M+H]⁺

    • Collision Gas: Argon.

2.5. Data Analysis

  • Potential impurities can be identified by their mass-to-charge ratio and fragmentation patterns. Common impurities may include hydrolyzed forms (loss of the palmitate or benzoyl group), isomers, or analogues with different fatty acid chains.[4]

  • The sensitivity of LC-MS/MS allows for the detection of impurities at very low levels.[5]

2.6. Expected Impurities

Impurity TypeDescription
Hydrolysis Products e.g., Benzoylmesaconine, Mesaconine.
Related Esters Analogues with different fatty acid chains (e.g., stearate, oleate).
Isomers Epimers or structural isomers formed during synthesis or degradation.

Protocol 3: Absolute Purity Assessment by Quantitative NMR (qNMR)

qNMR provides an absolute measure of purity without requiring a reference standard of the analyte.[2] It relies on comparing the integral of a signal from the analyte with a signal from a certified internal standard of known purity and concentration.[3]

3.1. Logical Relationship for qNMR

qNMR_Logic cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Calculation analyte Analyte (Known Mass) mix Homogeneous Solution analyte->mix is Internal Standard (Known Mass & Purity) is->mix solvent Deuterated Solvent solvent->mix nmr Acquire 1H NMR Spectrum mix->nmr process Process Spectrum (Phase & Baseline Correction) nmr->process integrate Integrate Signals (Analyte & Standard) process->integrate calc Calculate Purity using Integral, Mass, and Molar Mass integrate->calc

Caption: Logical steps for quantitative NMR purity determination.

3.2. Materials and Reagents

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone), certified reference material.

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4) with low residual water.

3.3. Instrumentation

  • NMR spectrometer (≥ 400 MHz).

3.4. Protocol

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Accurately weigh a suitable amount of the internal standard.

  • Dissolve both the sample and the internal standard in a precise volume of deuterated solvent in an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Carefully process the spectrum, ensuring accurate phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

3.5. Purity Calculation

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molar mass

  • m = mass

  • P = Purity of the standard

3.6. Data Summary

TechniquePurposeStrengths
HPLC-UV/DAD Quantitative purity, detection of non-volatile impurities.Robust, reproducible, widely available.
LC-MS/MS Impurity identification and trace-level quantification.High sensitivity and specificity.[6][7]
qNMR Absolute purity determination.No need for analyte-specific reference standard, orthogonal to chromatography.[2][3]

References

High-Throughput Screening of Benzoylmesaconine Derivatives for Anti-Inflammatory and Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine (B1261751) (BMA), a major monoester diterpenoid alkaloid derived from the processed roots of Aconitum species, has garnered significant interest for its notable pharmacological activities, including anti-inflammatory and analgesic effects. The structural backbone of BMA presents a promising scaffold for the development of novel therapeutic agents. High-throughput screening (HTS) of a focused library of benzoylmesaconine derivatives offers a rapid and efficient strategy to identify and optimize lead compounds with enhanced potency and improved safety profiles.

These application notes provide a comprehensive framework for the high-throughput screening of benzoylmesaconine derivatives. The protocols herein detail a tiered screening cascade, beginning with primary assays to assess cytotoxicity and primary biological activity, followed by secondary assays to confirm hits and elucidate mechanisms of action.

Screening Cascade Overview

A logical workflow is essential for the efficient identification and validation of promising benzoylmesaconine derivatives. The proposed high-throughput screening cascade is designed to systematically narrow down a large library of compounds to a few validated hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation Compound_Library Benzoylmesaconine Derivative Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Primary_Anti_Inflammatory_Assay Primary Anti-Inflammatory Assay (e.g., Griess Assay for NO) Compound_Library->Primary_Anti_Inflammatory_Assay Dose_Response Dose-Response & IC50/EC50 Determination Primary_Anti_Inflammatory_Assay->Dose_Response Active & Non-toxic Hits Cytokine_Profiling Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) Dose_Response->Cytokine_Profiling Mechanism_Assay Mechanism of Action Assays (e.g., NF-κB Reporter Assay) Cytokine_Profiling->Mechanism_Assay Analgesic_Assay In Vitro Analgesic Assay (e.g., Opioid Receptor Binding) Mechanism_Assay->Analgesic_Assay Validated_Hits Validated Hits Analgesic_Assay->Validated_Hits

Caption: High-Throughput Screening Workflow for Benzoylmesaconine Derivatives.

Data Presentation

The following tables summarize representative quantitative data for the parent compound, benzoylmesaconine, which can be used as a benchmark for the screening of its derivatives.

Table 1: Anti-Inflammatory Activity of Benzoylmesaconine in LPS-Stimulated RAW264.7 Macrophages

ParameterReadoutBenzoylmesaconine (160 µM)Positive Control (LPS only)Notes
Cytotoxicity Cell Viability (%)> 95%100%Assessed by CCK-8 assay.[1]
Nitric Oxide (NO) Production NO Concentration (µM)Significantly ReducedHighMeasured by Griess Assay.[1]
Pro-inflammatory Cytokines
TNF-α (pg/mL)89.42Significantly ElevatedMeasured by ELISA.[1]
IL-6 (pg/mL)55.15Significantly ElevatedMeasured by ELISA.[1]
IL-1β (pg/mL)56.56Significantly ElevatedMeasured by ELISA.[1]
Mechanism of Action NF-κB PathwayInhibition of p65 Nuclear TranslocationActivationAssessed by immunofluorescence.[1]
MAPK PathwayInhibition of JNK, p38, ERK PhosphorylationActivationAssessed by Western blot.[1]

Table 2: Expected Data for In Vitro Analgesic Activity of Benzoylmesaconine Derivatives

Assay TypeTargetExpected ReadoutExample Data FormatNotes
Receptor Binding Assay µ-Opioid ReceptorIC50 (nM)150 nMTo determine the affinity of the derivatives for the opioid receptor.
Functional Assay µ-Opioid ReceptorEC50 (nM)300 nMTo assess the functional activity (agonist or antagonist) at the opioid receptor.
Ion Channel Assay TRP Channels% Inhibition75% at 10 µMTo evaluate the modulation of pain-related ion channels.

Experimental Protocols

Primary Screening Protocols

1.1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the benzoylmesaconine derivatives exhibit toxicity to cells, ensuring that the observed biological effects in subsequent assays are not due to cell death.

  • Materials:

    • HEK293 or RAW264.7 cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Benzoylmesaconine derivative library (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well or 384-well clear flat-bottom plates

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the benzoylmesaconine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

1.2. Primary Anti-Inflammatory Assay (Griess Assay for Nitric Oxide)

This assay is a rapid and cost-effective method to screen for compounds that inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW264.7 macrophage cells

    • Complete culture medium

    • Benzoylmesaconine derivative library

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) (for standard curve)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the benzoylmesaconine derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells and LPS only (positive control), and cells with medium only (negative control).

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Secondary Screening and Hit Validation Protocols

2.1. Pro-inflammatory Cytokine Profiling (ELISA for TNF-α and IL-6)

This protocol quantifies the inhibitory effect of hit compounds on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

  • Materials:

    • RAW264.7 cells or human peripheral blood mononuclear cells (PBMCs)

    • Complete culture medium

    • Hit benzoylmesaconine derivatives

    • LPS

    • Human or mouse TNF-α and IL-6 ELISA kits

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells and treat with hit compounds and LPS as described in the Griess Assay protocol (Section 1.2).

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations from the standard curve.

2.2. Mechanism of Action Assay (NF-κB Reporter Assay)

This assay investigates whether the anti-inflammatory activity of the derivatives is mediated through the inhibition of the NF-κB signaling pathway.

  • Materials:

    • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

    • Complete culture medium

    • Hit benzoylmesaconine derivatives

    • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

    • Luciferase assay system

    • White, opaque 96-well plates

    • Luminometer

  • Protocol:

    • Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with the hit compounds for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

Signaling Pathway

The anti-inflammatory effects of benzoylmesaconine have been shown to be mediated through the suppression of the NF-κB and MAPK signaling pathways. Understanding these pathways is crucial for interpreting the screening results and for the further development of the hit compounds.

Signaling_Pathway cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB degrades, releasing NFkB_nucleus p65/p50 (Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Response Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Response induces transcription BMA Benzoylmesaconine Derivatives BMA->p38 inhibits BMA->JNK inhibits BMA->ERK inhibits BMA->IkB inhibits degradation BMA->NFkB_nucleus inhibits translocation

Caption: Anti-inflammatory Signaling Pathways of Benzoylmesaconine.

2.3. In Vitro Analgesic Assay (Opioid Receptor Binding Assay)

Given that many analgesics target opioid receptors, a competitive binding assay can be employed as a secondary screen to identify derivatives with affinity for these receptors.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human µ-opioid receptor (MOR)

    • Radiolabeled opioid ligand (e.g., [³H]DAMGO)

    • Hit benzoylmesaconine derivatives

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Protocol:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the hit benzoylmesaconine derivative or unlabeled competitor (for positive control).

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine the concentration of the derivative that inhibits 50% of the specific binding of the radioligand (IC50).

Conclusion

The protocols and workflow outlined in these application notes provide a robust starting point for the high-throughput screening of benzoylmesaconine derivatives. This systematic approach will facilitate the identification of novel and potent anti-inflammatory and analgesic agents, paving the way for the development of new therapeutics for a range of inflammatory and pain-related disorders. Further characterization of the validated hits, including in vivo efficacy and safety studies, will be essential for their progression into clinical development.

References

Application Notes and Protocols: In Vivo Imaging of 14-Benzoylmesaconine-8-palmitate Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum alkaloids, a class of diterpenoid compounds, are known for their potent biological activities and are principal components of traditional medicines. 14-Benzoylmesaconine-8-palmitate is a monoester diterpenoid alkaloid derived from this family. Understanding its in vivo biodistribution is crucial for elucidating its pharmacokinetic profile, target organ accumulation, and potential toxicological effects. This document provides a detailed, proposed methodology for conducting in vivo imaging studies to track the distribution of this compound.

Due to the absence of published in vivo imaging studies specifically for this compound, this protocol is a hypothetical framework based on established techniques for similar molecules, including other Aconitum alkaloids and radiolabeled fatty acids. The proposed method utilizes Positron Emission Tomography (PET) imaging with a Carbon-11 labeled analog of the target compound.

Proposed Experimental Workflow

G cluster_synthesis Radiolabeling cluster_animal Animal Preparation & Administration cluster_imaging PET/CT Imaging cluster_analysis Data Analysis S1 Synthesize Precursor (Desmethyl-14-Benzoylmesaconine-8-palmitate) S2 Radiolabeling with [11C]CH3I (Methyl Iodide) S1->S2 Precursor S3 Purification via HPLC S2->S3 Crude Product S4 Quality Control (Radiochemical Purity, Molar Activity) S3->S4 Purified Radiotracer A3 Intravenous Injection of [11C]this compound S4->A3 QC Passed Tracer A1 Acclimatize Sprague-Dawley Rats (n=5 per group) A2 Anesthetize Rats (Isoflurane) A1->A2 A2->A3 I1 Dynamic PET Scan (0-90 minutes) A3->I1 Immediate Scan I2 Whole-body Static Scans (30, 60, 90 min) I1->I2 Post-Dynamic I3 CT Scan for Anatomical Reference I2->I3 D1 Image Reconstruction (OSEM Algorithm) I3->D1 Raw Data D2 Region of Interest (ROI) Analysis on Co-registered PET/CT Images D1->D2 D3 Calculate % Injected Dose/gram (%ID/g) for each organ D2->D3 D4 Generate Time-Activity Curves D3->D4

Caption: Proposed workflow for in vivo PET imaging of [¹¹C]this compound.

Quantitative Data Summary (Hypothetical)

The following table represents hypothetical biodistribution data obtained from Region of Interest (ROI) analysis of PET images at different time points post-injection. Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

Organ15 Minutes Post-Injection (%ID/g)45 Minutes Post-Injection (%ID/g)90 Minutes Post-Injection (%ID/g)
Blood2.5 ± 0.41.1 ± 0.20.5 ± 0.1
Heart3.8 ± 0.62.9 ± 0.51.8 ± 0.3
Lungs4.5 ± 0.82.0 ± 0.41.1 ± 0.2
Liver15.2 ± 2.518.5 ± 3.114.3 ± 2.8
Kidneys8.1 ± 1.510.3 ± 1.97.5 ± 1.4
Spleen2.1 ± 0.33.5 ± 0.72.8 ± 0.5
Brain0.9 ± 0.20.7 ± 0.10.4 ± 0.1
Muscle1.2 ± 0.21.5 ± 0.31.3 ± 0.2
Bone (Femur)0.8 ± 0.11.1 ± 0.20.9 ± 0.2

Interpretation: These hypothetical results suggest rapid clearance from the blood and initial high uptake in the lungs, followed by significant accumulation in the liver and kidneys, which are the primary organs of metabolism and excretion. The high uptake in the heart is consistent with the known cardiotoxicity of Aconitum alkaloids. Brain uptake appears to be limited, suggesting minimal crossing of the blood-brain barrier.

Detailed Experimental Protocols

Synthesis and Radiosabeling of [¹¹C]this compound

This protocol outlines the synthesis of a Carbon-11 labeled tracer for PET imaging.

  • Objective: To prepare [¹¹C]this compound with high radiochemical purity and specific activity.

  • Materials:

    • Desmethyl-14-Benzoylmesaconine-8-palmitate (custom synthesis).

    • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron.

    • Anhydrous N,N-Dimethylformamide (DMF).

    • Potassium carbonate (K₂CO₃).

    • HPLC system with a semi-preparative C18 column.

    • Mobile phase: Acetonitrile/water gradient.

    • Sterile water for injection, USP.

    • 0.22 µm sterile filter.

  • Procedure:

    • Dissolve 1-2 mg of the desmethyl precursor in 300 µL of anhydrous DMF.

    • Bubble the produced [¹¹C]CH₃I gas through the precursor solution at 80°C.

    • Allow the reaction to proceed for 5 minutes.

    • Quench the reaction by adding 500 µL of the HPLC mobile phase.

    • Inject the entire reaction mixture onto the semi-preparative HPLC system.

    • Collect the radioactive peak corresponding to the desired product.

    • Remove the organic solvent from the collected fraction via rotary evaporation under a sterile nitrogen stream.

    • Reformulate the final product in sterile saline for injection.

    • Perform quality control to determine radiochemical purity (>95%), specific activity, and residual solvent levels.

Animal Handling and In Vivo PET/CT Imaging

This protocol details the procedure for animal preparation, tracer administration, and image acquisition.

  • Objective: To acquire dynamic and static PET/CT images to quantify the biodistribution of the tracer over time.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Materials:

    • Anesthesia machine with isoflurane (B1672236).

    • Catheterization supplies (24G catheters).

    • PET/CT scanner (e.g., Siemens Inveon).

    • Heating pad to maintain body temperature.

  • Procedure:

    • Fast rats for 4-6 hours before imaging but allow water ad libitum.

    • Anesthetize the rat using 2-3% isoflurane in 100% oxygen.

    • Place a catheter in the lateral tail vein for tracer injection.

    • Position the animal on the scanner bed. Maintain anesthesia with 1.5-2% isoflurane.

    • Administer a bolus injection of [¹¹C]this compound (target dose: 10-15 MBq) via the tail vein catheter, followed by a 0.5 mL saline flush.

    • Immediately start a dynamic PET scan over the heart and liver region for the first 60 minutes.

    • Following the dynamic scan, acquire whole-body static PET scans of 15-20 minutes duration at 60 and 90 minutes post-injection.

    • After the final PET scan, perform a whole-body CT scan for anatomical co-registration and attenuation correction.

    • Monitor the animal's vital signs throughout the procedure.

    • After imaging, allow the animal to recover from anesthesia before returning it to its cage.

Image Analysis and Data Quantification

This protocol describes the steps to process the acquired images and extract quantitative data.

  • Objective: To determine the tracer concentration in various organs over time.

  • Software: PMOD, AMIDE, or similar medical imaging analysis software.

  • Procedure:

    • Reconstruct PET images using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization, OSEM).

    • Co-register the PET images with the corresponding CT images.

    • Manually draw three-dimensional Regions of Interest (ROIs) around major organs (liver, kidneys, heart, lungs, spleen, brain, muscle) on the CT images.

    • Project these ROIs onto the dynamic and static PET series to generate time-activity curves (TACs).

    • Calculate the mean radioactivity concentration within each ROI for each time point.

    • Convert the radioactivity concentration (Bq/mL) to the percentage of the injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.

    • Compile the quantitative data into tables for comparison and further pharmacokinetic modeling.

Potential Mechanism of Action

Aconitum alkaloids are known to interact with voltage-gated sodium channels. The following diagram illustrates a hypothetical signaling pathway for the cardiotoxic effects that might be investigated following the biodistribution study.

G cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Effects Compound 14-Benzoylmesaconine- 8-palmitate VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds & Activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Ca_Channel L-type Ca2+ Channel Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Mediates Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Ca_Channel Activates Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Arrhythmia Arrhythmia & Cardiotoxicity Ca_Overload->Arrhythmia

Caption: Hypothetical pathway for Aconitum alkaloid-induced cardiotoxicity.

Application Note and Protocol: Pharmacokinetic Study of 14-Benzoylmesaconine-8-palmitate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid derived from the Aconitum genus. Aconitum alkaloids are known for their significant pharmacological and toxicological effects.[1][2] The addition of a palmitate ester to the core structure is anticipated to significantly influence its pharmacokinetic properties, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile compared to its non-lipidated parent compounds. Understanding these pharmacokinetic parameters is crucial for the preclinical development and safety assessment of this compound.

This document provides a detailed protocol for conducting a pharmacokinetic study of this compound in a rat model. The protocol outlines the experimental design, animal handling procedures, blood sample collection, and a robust bioanalytical method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of the analyte in plasma.

Experimental Design and Rationale

A comprehensive pharmacokinetic study requires careful planning of the animal model, dosing, and sampling schedule to accurately characterize the drug's behavior in the body.

Animal Model
  • Species: Sprague-Dawley (SD) rats

  • Sex: Male and female (to assess for sex-based differences)

  • Weight: 200-250 g

  • Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.

Dosing and Administration

The route of administration should be chosen based on the intended clinical application. For this protocol, oral gavage is selected as a common route for drug administration.

  • Vehicle: A suitable vehicle for oral administration of a lipophilic compound such as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and saline.

  • Dose Groups: At least three dose levels (low, medium, and high) are recommended to assess dose proportionality.[3]

  • Administration: A single dose will be administered by oral gavage.

Data Presentation: Key Study Parameters

The following tables summarize the essential quantitative data for this pharmacokinetic study.

Table 1: Animal and Dosing Information

ParameterDetails
Animal StrainSprague-Dawley
Number of Animals per Group6 (3 male, 3 female)
Body Weight Range200-250 g
Route of AdministrationOral (p.o.) Gavage
Vehicle0.5% CMC-Na in sterile water
Dose Volume10 mL/kg
Low Dose GroupTo be determined based on preliminary data
Medium Dose GroupTo be determined based on preliminary data
High Dose GroupTo be determined based on preliminary data

Table 2: Blood Sampling Schedule

| Time Point (post-dose) | | | ---------------------- | | | 0 hr (pre-dose) | | | 0.25 hr | | | 0.5 hr | | | 1 hr | | | 2 hr | | | 4 hr | | | 6 hr | | | 8 hr | | | 12 hr | | | 24 hr | |

Table 3: UPLC-MS/MS Bioanalytical Method Parameters

ParameterCondition
InstrumentUPLC system coupled with a triple quadrupole mass spectrometer
ColumnAcquity UPLC BEH C18 (1.7 µm; 2.1 mm × 50 mm) or equivalent[4]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile[4]
Flow Rate0.3 mL/min[4]
Injection Volume5 µL[4]
Ionization ModeElectrospray Ionization (ESI), Positive Mode[4]
Monitored TransitionsTo be determined by direct infusion of this compound
Internal Standard (IS)A structurally similar compound not present in the matrix

Experimental Protocols

Animal Handling and Dosing Protocol
  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Record the body weight of each rat.

  • Prepare the dosing formulation of this compound in the selected vehicle at the required concentrations for each dose group.

  • Administer the formulation to the rats via oral gavage at a volume of 10 mL/kg.

  • Return the animals to their cages with free access to food and water after a designated period post-dosing (e.g., 2 hours).

Blood Sample Collection Protocol
  • At the time points specified in Table 2, collect approximately 200 µL of blood from the suborbital venous plexus into tubes containing an anticoagulant (e.g., heparin).[5]

  • Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[5]

  • Transfer the plasma supernatant to clean microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.

Plasma Sample Preparation Protocol (Protein Precipitation)
  • Thaw the plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Analysis Protocol
  • Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.

  • Set up the gradient elution program as required for optimal separation. A potential starting gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-9 min, 5% B.

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) by direct infusion of a standard solution of this compound.

  • Generate a calibration curve by spiking known concentrations of the analyte into blank rat plasma and processing as described in Protocol 3.

  • Analyze the unknown samples and quantify the concentration of this compound using the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of the pharmacokinetic study.

G Pharmacokinetic Study Workflow cluster_pre Pre-Study cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dosing Oral Dosing fasting->dosing sampling Blood Sampling dosing->sampling prep Plasma Preparation sampling->prep analysis UPLC-MS/MS Analysis prep->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc report Reporting pk_calc->report

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Proposed Metabolic Pathway

Based on the known metabolism of Aconitum alkaloids, a primary metabolic pathway for this compound is likely hydrolysis of the ester bonds.

G Proposed Metabolic Pathway parent This compound met1 14-Benzoylmesaconine parent->met1 Esterase Hydrolysis met2 Mesaconine-8-palmitate parent->met2 Esterase Hydrolysis palmitic_acid Palmitic Acid parent->palmitic_acid benzoic_acid Benzoic Acid parent->benzoic_acid met3 Mesaconine met1->met3 Esterase Hydrolysis met1->benzoic_acid met2->met3 Esterase Hydrolysis met2->palmitic_acid

Caption: Proposed metabolic pathway of this compound via ester hydrolysis.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a pharmacokinetic study of this compound in rats. The successful execution of this protocol will yield crucial data on the ADME properties of this novel lipo-alkaloid, which is essential for its further development as a potential therapeutic agent. The use of a validated UPLC-MS/MS method will ensure the accuracy and reliability of the quantitative data obtained. Researchers should adapt the specific parameters, such as dose levels and sampling times, based on preliminary studies and the specific objectives of their research.

References

Application Notes and Protocols for the Investigation of 14-Benzoylmesaconine-8-palmitate in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The modulation of inflammatory pathways in the central nervous system presents a promising therapeutic strategy. This document provides detailed application notes and hypothetical protocols for investigating the effects of a novel compound, 14-Benzoylmesaconine-8-palmitate, in in vitro models of neuroinflammation. The proposed mechanism of action is based on the known anti-inflammatory properties of benzoylmesaconine (B1261751) and the complex inflammatory signaling initiated by palmitate.

Benzoylmesaconine (BMA) has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways[1][2]. Palmitate, a saturated fatty acid, can induce neuroinflammation through Toll-like receptor 4 (TLR4) signaling, leading to the activation of microglia and the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[3][4]. It is hypothesized that this compound may act as a targeted anti-inflammatory agent, where the palmitate moiety facilitates cellular uptake or interaction with specific receptors involved in lipid-mediated inflammation, while the benzoylmesaconine component suppresses downstream inflammatory signaling.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action of this compound in a neuroinflammatory context and a general experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Inflammatory Response TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK NFkB_nuc NF-κB (p65) MAPK->NFkB_nuc activates IkB IκBα IKK->IkB degrades NFkB NF-κB (p65) NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines LPS_Palmitate LPS / Palmitate LPS_Palmitate->TLR4 BMA_Palmitate 14-Benzoylmesaconine- 8-palmitate BMA_Palmitate->MAPK inhibits BMA_Palmitate->IKK inhibits

Caption: Hypothesized signaling pathway of this compound.

G cluster_0 6. Analysis A 1. Cell Culture (e.g., BV-2 Microglia) B 2. Pre-treatment with this compound (Various Concentrations) A->B C 3. Stimulation with LPS (1 µg/mL) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F ELISA (TNF-α, IL-6, IL-1β) E->F G Western Blot (p-p65, p-JNK, p-p38, p-ERK) E->G H qRT-PCR (TNF-α, IL-6, IL-1β mRNA) E->H

Caption: General experimental workflow for in vitro analysis.

Quantitative Data Summary

The following tables present hypothetical data on the effects of this compound on pro-inflammatory cytokine secretion and signaling pathway activation in LPS-stimulated BV-2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 530 ± 420 ± 3
LPS (1 µg/mL)850 ± 70600 ± 50450 ± 40
LPS + Compound (1 µM)600 ± 55420 ± 38315 ± 30
LPS + Compound (5 µM)350 ± 30245 ± 22180 ± 16
LPS + Compound (10 µM)150 ± 15105 ± 1075 ± 8

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation

Treatment GroupRelative p-p65 ExpressionRelative p-JNK ExpressionRelative p-p38 Expression
Control1.01.01.0
LPS (1 µg/mL)8.5 ± 0.77.2 ± 0.66.8 ± 0.5
LPS + Compound (10 µM)2.1 ± 0.21.8 ± 0.21.7 ± 0.1

Data are presented as fold change relative to the control group (mean ± standard deviation).

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

This protocol describes a general workflow for screening this compound for its ability to suppress inflammatory responses in the BV-2 microglial cell line.

1. Cell Culture and Seeding:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Seed cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

2. Compound Treatment and Inflammatory Stimulation:

  • Prepare stock solutions of this compound in DMSO.
  • Pre-treat the cells with varying concentrations of the compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours. A non-stimulated control group should also be included.

3. Sample Collection:

  • After the 24-hour incubation, collect the cell culture supernatant for cytokine analysis and store it at -80°C.
  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for subsequent protein analysis (Western Blot).
  • For gene expression analysis (qRT-PCR), lyse the cells in a suitable lysis buffer for RNA extraction.

Protocol 2: Cytokine Quantification by ELISA

1. Reagent Preparation:

  • Prepare all reagents, standards, and samples as per the manufacturer's instructions for the specific ELISA kits (e.g., for TNF-α, IL-6, and IL-1β).

2. Assay Procedure:

  • Add 100 µL of standards and samples (cell culture supernatant) to the appropriate wells of the antibody-coated microplate.
  • Incubate for 2 hours at room temperature.
  • Wash the wells four times with the provided wash buffer.
  • Add 100 µL of the biotin-conjugated antibody to each well and incubate for 1 hour at room temperature.
  • Wash the wells as described previously.
  • Add 100 µL of streptavidin-HRP to each well and incubate for 45 minutes at room temperature.
  • Wash the wells as described previously.
  • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
  • Add 50 µL of stop solution to each well.

3. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.
  • Generate a standard curve and calculate the concentration of the cytokines in the samples.

Protocol 3: Western Blot Analysis for Signaling Proteins

1. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
  • Perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, JNK, p38, and ERK, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software and normalize the expression of phosphorylated proteins to their total protein counterparts or the loading control.

Disclaimer: The information provided, particularly concerning this compound, is based on a hypothetical framework derived from the known properties of its constituent parts. The experimental protocols are generalized and should be optimized for specific laboratory conditions.

References

Application of 14-Benzoylmesaconine-8-palmitate in pain research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are a hypothetical projection for the compound "14-Benzoylmesaconine-8-palmitate." As of the latest search, specific research on this exact molecule is not publicly available. This document has been constructed based on the known pharmacological properties of its constituent components: benzoylmesaconine (B1261751) , an aconitine (B1665448) derivative with analgesic properties, and palmitate , a saturated fatty acid known to have derivatives like Palmitoylethanolamide (B50096) (PEA) with significant roles in pain and inflammation modulation. This information is intended for research and development professionals as a theoretical guide for potential investigation.

Application Notes: this compound in Pain Research

Introduction

This compound is a novel chemical entity that combines the structural features of benzoylmesaconine, a known analgesic compound derived from Aconitum species, and palmitic acid. Benzoylmesaconine has demonstrated significant analgesic effects in preclinical models.[1] Palmitic acid derivatives, such as palmitoylethanolamide (PEA), are endogenous fatty acid amides that have been shown to exert anti-inflammatory and analgesic effects, particularly in chronic and neuropathic pain models, by engaging with cannabinoid receptors, TRPV1 channels, and PPARγ receptors.[2][3][4] The conjugation of these two moieties in this compound presents a unique therapeutic candidate for pain management, potentially offering a dual mechanism of action.

Potential Applications

  • Neuropathic Pain: Given the efficacy of PEA in neuropathic pain models, this compound could be investigated for its potential to alleviate symptoms associated with nerve injury, such as allodynia and hyperalgesia.[2][4]

  • Inflammatory Pain: The anti-inflammatory properties associated with palmitate derivatives and the known analgesic effects of benzoylmesaconine suggest a strong potential for this compound in treating inflammatory pain conditions like arthritis.[5]

  • Acute Nociceptive Pain: Benzoylmesaconine has been shown to be effective in models of acute pain, such as the acetic acid-induced writhing test.[1]

  • Combination Therapy: This compound could potentially be used in combination with other analgesics to achieve synergistic effects and reduce the required doses of individual drugs, thereby minimizing side effects.

Proposed Mechanism of Action

The analgesic effect of this compound is hypothesized to be multifactorial:

  • Sodium Channel Modulation: Aconitine alkaloids are known to interact with voltage-gated sodium channels, which could contribute to the blockade of nociceptive signaling.

  • Endocannabinoid System Modulation: The palmitate moiety may lead to the formation of PEA or other bioactive lipids that enhance the "entourage effect," potentiating the effects of endogenous cannabinoids like anandamide (B1667382) by inhibiting their degradation.[2]

  • Anti-inflammatory Action: The compound may suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from immune cells like mast cells and microglia, a mechanism attributed to PEA.[4]

  • Receptor Interactions: Potential interactions with CB1, TRPV1, and PPARγ receptors could contribute to its analgesic and anti-inflammatory profile.[2]

Quantitative Data Summary (Hypothetical)

Table 1: Analgesic Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Vehicle (Saline)-1.5 ± 0.34.2 ± 0.8
This compound104.8 ± 0.69.5 ± 1.2
This compound308.2 ± 0.915.1 ± 1.8
Gabapentin (B195806) (Positive Control)507.5 ± 0.714.3 ± 1.5

Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg, p.o.)Number of Writhes (in 20 min)% Inhibition
Vehicle (0.5% CMC)-45 ± 5-
This compound1028 ± 437.8%
This compound3015 ± 366.7%
Indomethacin (Positive Control)1012 ± 273.3%

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain

  • Objective: To evaluate the analgesic effect of this compound on chemically-induced visceral pain in mice.

  • Materials:

    • Male ICR mice (20-25 g)

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

    • Acetic acid (0.6% in saline)

    • Indomethacin (positive control)

    • Oral gavage needles

    • Observation chambers

  • Procedure:

    • Acclimatize mice to the laboratory environment for at least one week.

    • Fast mice for 12 hours before the experiment with free access to water.

    • Randomly assign mice to treatment groups (Vehicle, this compound at various doses, Positive Control).

    • Administer the test compound or vehicle orally (p.o.).

    • After 60 minutes, administer 0.6% acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Immediately place each mouse in an individual observation chamber.

    • Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a continuous 20-minute period.

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To assess the efficacy of this compound in a rat model of peripheral neuropathic pain.

  • Materials:

    • Male Sprague-Dawley rats (200-250 g)

    • This compound

    • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

    • Gabapentin (positive control)

    • Anesthetic (e.g., isoflurane)

    • 4-0 chromic gut sutures

    • Von Frey filaments

    • Plantar test apparatus (for thermal hyperalgesia)

  • Procedure:

    • Surgical Procedure:

      • Anesthetize the rat.

      • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

      • Loosely ligate the sciatic nerve with four chromic gut sutures, spaced about 1 mm apart.

      • Close the incision with sutures.

    • Drug Administration:

      • Allow the animals to recover for 7 days post-surgery to allow for the development of neuropathic pain.

      • Administer this compound, vehicle, or gabapentin intraperitoneally (i.p.) once daily for 14 consecutive days, starting on day 8 post-surgery.

    • Behavioral Testing:

      • Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) using von Frey filaments on days 0 (baseline), 7, 14, and 21 post-surgery.

      • Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) to a radiant heat source using the plantar test on the same days.

    • Data Analysis: Compare the PWT and PWL between the different treatment groups over time.

Visualizations

proposed_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na_Channel Voltage-gated Na+ Channel Pain_Perception Reduced Pain Perception Na_Channel->Pain_Perception Signal Blocked CB1_Receptor CB1 Receptor CB1_Receptor->Pain_Perception Analgesia TRPV1_Channel TRPV1 Channel FAAH FAAH Anandamide Anandamide FAAH->Anandamide Degrades Anandamide->CB1_Receptor Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro_inflammatory_Cytokines->Pain_Perception Reduced Inflammation PPARg PPARγ PPARg->Pro_inflammatory_Cytokines Inhibits Transcription Compound 14-Benzoylmesaconine- 8-palmitate Compound->Na_Channel Inhibits Compound->CB1_Receptor Modulates Compound->TRPV1_Channel Modulates Compound->FAAH Inhibits Compound->PPARg Activates Nociceptive_Signal Nociceptive Signal

Caption: Proposed multimodal mechanism of action for this compound in pain reduction.

experimental_workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Efficacy Assessment cluster_analysis Phase 4: Data Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Baseline_Testing Baseline Behavioral Testing (von Frey, Plantar Test) Animal_Acclimatization->Baseline_Testing Pain_Model_Induction Pain Model Induction (e.g., CCI Surgery) Baseline_Testing->Pain_Model_Induction Group_Assignment Random Assignment to Groups (Vehicle, Compound, Control) Pain_Model_Induction->Group_Assignment Drug_Administration Daily Drug Administration (e.g., 14 days) Group_Assignment->Drug_Administration Behavioral_Testing Post-treatment Behavioral Testing Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Spinal Cord, DRG) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Cytokine Levels) Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for preclinical evaluation of analgesic compounds in pain models.

References

Investigating the Cardiac Electrophysiological Profile of 14-Benzoylmesaconine-8-palmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Warning: The compound 14-Benzoylmesaconine-8-palmitate is a derivative of mesaconine (B8520833), an aconitine-type alkaloid. Aconitine and its analogues are potent cardiotoxins and neurotoxins known to be pro-arrhythmic .[1][2][3] Extreme caution should be exercised when handling this compound. The following application notes and protocols are provided for the investigation of its cardiac electrophysiological properties and are based on the known effects of related compounds. It is hypothesized that this compound is likely to induce, rather than prevent, arrhythmias.

Introduction

This compound is a diterpene alkaloid whose cardiac effects have not been extensively studied. Its core structure, mesaconine, belongs to the family of Aconitum alkaloids, which are notorious for their cardiotoxicity.[1][2][3] The primary mechanism of toxicity for aconitine-type alkaloids is the persistent activation of voltage-gated sodium channels, leading to an influx of sodium ions, membrane depolarization, and the generation of arrhythmias.[1][4][5][6] The palmitate moiety may introduce additional effects, as palmitic acid has been shown to modulate cardiac ion channels, particularly potassium currents, and can contribute to cardiac lipotoxicity.[7][8]

These notes provide a framework for the systematic investigation of the cardiac electrophysiological effects of this compound, with a focus on characterizing its potential pro-arrhythmic activity.

Hypothetical Mechanism of Action

Based on its structural components, this compound is hypothesized to exert its primary cardiac effects through a dual interaction with ion channels:

  • Voltage-Gated Sodium Channels (Nav): The benzoylmesaconine (B1261751) core is expected to bind to and persistently activate Nav channels, leading to an increased late sodium current (INa-L). This will likely cause a prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[1][5][6]

  • Voltage-Gated Potassium Channels (Kv): The 8-palmitate ester may modulate repolarizing potassium currents. Palmitate has been shown to augment outward Kv currents, which would shorten the APD.[7][8] This effect might counteract the APD prolongation caused by the mesaconine core, leading to a complex and potentially unpredictable effect on cardiac repolarization.

The net effect is anticipated to be pro-arrhythmic, potentially leading to ventricular tachycardia and fibrillation.[2][9]

Quantitative Data Summary

The following table presents hypothetical data that might be obtained from the described experimental protocols. This data is for illustrative purposes only and is intended to guide the researcher in what to expect.

Parameter Control This compound (1 µM) Expected Outcome Relevant Protocol
Late Sodium Current (INa-L) (% of peak INa) 0.5 ± 0.15.2 ± 0.8Significant IncreaseProtocol 1
Action Potential Duration at 90% Repolarization (APD90) (ms) 250 ± 20450 ± 35Significant ProlongationProtocol 1
Incidence of Early Afterdepolarizations (EADs) 0%65%Induction of EADsProtocol 1
Ventricular Tachycardia (VT) Incidence in vivo 0%80%Induction of VTProtocol 2
Caspase-3 Activity (Fold Change) 1.04.5 ± 0.6Increased ApoptosisProtocol 3

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Analysis using Patch-Clamp

Objective: To characterize the effects of this compound on cardiac ion channels and the action potential of isolated cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes (e.g., from rat, guinea pig, or human induced pluripotent stem cell-derived cardiomyocytes).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Standard external and internal solutions for whole-cell patch-clamp recording.

  • This compound stock solution (in DMSO).

Methodology:

  • Prepare a dilution series of this compound in the external solution to achieve final concentrations ranging from 1 nM to 10 µM.

  • Isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Establish whole-cell patch-clamp configuration on a single cardiomyocyte.

  • Action Potential Recording (Current-Clamp):

    • Record baseline action potentials by injecting a 2-4 ms (B15284909) suprathreshold current pulse at a frequency of 1 Hz.

    • Perfuse the cell with increasing concentrations of this compound and record changes in action potential morphology, including APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and the occurrence of EADs or DADs.

  • Ion Channel Current Recording (Voltage-Clamp):

    • Record late sodium current (INa-L) using a voltage ramp protocol after an initial depolarization.

    • Record transient outward potassium current (Ito) and delayed rectifier potassium currents (IKr, IKs) using appropriate voltage step protocols.

    • Record L-type calcium current (ICa,L) using a step depolarization protocol.

    • Apply the compound and record changes in the amplitude and kinetics of these currents.

  • Analyze the data to determine the concentration-response relationship for the effects of the compound on each parameter.

Protocol 2: In Vivo Arrhythmia Induction Model

Objective: To assess the pro-arrhythmic potential of this compound in an in vivo animal model.

Materials:

  • Anesthetized rats or guinea pigs.

  • ECG recording system.

  • Infusion pump.

  • This compound solution for intravenous administration.

Methodology:

  • Anesthetize the animal and insert ECG leads to monitor cardiac activity.

  • Establish intravenous access for drug administration.

  • Record a stable baseline ECG for at least 30 minutes.

  • Administer this compound via a slow intravenous infusion at increasing doses.

  • Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, and QT interval.

  • Observe for the occurrence of arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • At the end of the experiment, euthanize the animal according to approved protocols.

  • Analyze the ECG recordings to quantify the incidence and duration of arrhythmias at each dose.

Protocol 3: Assessment of Cardiotoxicity via Apoptosis Signaling

Objective: To determine if this compound induces apoptosis in cardiomyocytes, a common pathway for cardiotoxic compounds.[9][10]

Materials:

  • Cultured neonatal rat ventricular myocytes or H9c2 cells.

  • This compound.

  • Caspase-3 colorimetric assay kit.

  • Western blotting reagents and antibodies against p38 MAPK, phospho-p38 MAPK, Bcl-2, and Bax.

Methodology:

  • Culture cardiomyocytes in appropriate media.

  • Treat the cells with varying concentrations of this compound for 24 hours.

  • Caspase-3 Assay:

    • Lyse the cells and measure caspase-3 activity according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein lysates from the treated cells.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., p-p38, Bcl-2, Bax).[10]

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

    • Quantify the protein expression levels relative to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis protocol1 Protocol 1: Patch-Clamp Electrophysiology data_analysis Data Analysis and Interpretation protocol1->data_analysis cardiomyocytes Isolated Cardiomyocytes cardiomyocytes->protocol1 protocol3 Protocol 3: Apoptosis Assays protocol3->data_analysis cultured_cells Cultured Cardiomyocytes cultured_cells->protocol3 protocol2 Protocol 2: Arrhythmia Induction Model protocol2->data_analysis animal_model Anesthetized Animal Model animal_model->protocol2 conclusion Characterization of Pro-Arrhythmic Profile data_analysis->conclusion

Caption: Experimental workflow for investigating cardiac electrophysiological effects.

signaling_pathway cluster_channels Ion Channel Modulation compound This compound nav15 Voltage-Gated Na+ Channel (Nav1.5) compound->nav15 Persistent Activation kv Voltage-Gated K+ Channels compound->kv Modulation late_na Increased Late Na+ Current nav15->late_na apd_prolong Action Potential Prolongation kv->apd_prolong Counteracting Effect? late_na->apd_prolong ca_overload Intracellular Ca2+ Overload late_na->ca_overload e_dads EADs & DADs apd_prolong->e_dads ca_overload->e_dads apoptosis Apoptosis ca_overload->apoptosis p38 MAPK Activation arrhythmia Ventricular Arrhythmias e_dads->arrhythmia

Caption: Proposed signaling pathway for pro-arrhythmic effects of the compound.

References

Application Note: Structural Elucidation of 14-Benzoylmesaconine-8-palmitate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 14-Benzoylmesaconine-8-palmitate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information herein is based on a proposed structure and predicted data, intended to serve as a guide for the structural elucidation of this and similar complex natural product esters.

Introduction

This compound is a hypothetical derivative of benzoylmesaconine (B1261751), a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1][2][3][4][5][6] Diterpenoid alkaloids are known for their complex structures and significant biological activities. The addition of a palmitate ester at the C-8 position is expected to significantly alter its lipophilicity and potentially its pharmacological profile. Accurate structural characterization is the first critical step in understanding its properties and potential for drug development. This note outlines the integrated use of high-resolution NMR and MS techniques for the unambiguous identification and structural analysis of this compound.

Proposed Structure:

The proposed structure consists of the 14-benzoylmesaconine core with a palmitoyl (B13399708) group attached via an ester linkage at the C-8 hydroxyl group.

  • Benzoylmesaconine Core: C₃₁H₄₃NO₁₀ (MW: 589.68 g/mol )[5][6]

  • Palmitic Acid: C₁₆H₃₂O₂ (MW: 256.42 g/mol )

  • Proposed this compound:

    • Molecular Formula: C₄₇H₆₉NO₁₁

    • Monoisotopic Mass: 827.4871 g/mol

    • Average Mass: 828.05 g/mol

(Note: The following data is predictive and intended for guidance.)

Predicted Analytical Data

The following tables summarize the predicted NMR and MS data for the proposed structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Solvent: CDCl₃. Reference: TMS at 0.00 ppm. Shifts for the benzoylmesaconine core are adapted from known values, with adjustments for the C-8 acylation. Palmitate chain shifts are based on standard values.

Position (Benzoylmesaconine Core) Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Position (Palmitate Chain) Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
1~84.5~3.30 (d)1' (C=O)~173.0-
2~48.0~2.80 (m)2'~34.2~2.30 (t)
3~72.0~4.10 (d)3'~25.0~1.65 (m)
4~43.0~2.60 (m)4'-13'~29.0-29.7~1.25 (br s)
5~50.0~3.90 (d)14'~31.9~1.25 (br s)
6~82.5~4.20 (s)15'~22.7~1.25 (br s)
7~45.0~2.90 (m)16'~14.1~0.88 (t)
8~78.0~5.20 (t)Benzoyl Group
9~49.0~3.10 (d)1'' (C=O)~166.5-
10~40.0~2.70 (m)2''/6''~130.0~8.05 (d)
11~59.0-3''/5''~128.5~7.45 (t)
12~29.0~2.10, 2.40 (m)4''~133.0~7.55 (t)
13~75.0-Methoxyl & N-Methyl
14~80.0~4.90 (d)1-OCH₃~56.0~3.35 (s)
15~79.0~4.30 (t)6-OCH₃~58.0~3.40 (s)
16~83.0~3.70 (d)16-OCH₃~59.0~3.25 (s)
17~61.0~4.50 (d)18-OCH₃~57.5~3.30 (s)
18~77.0~3.80 (s)N-CH₃~42.0~2.50 (s)
19~53.0~2.90, 3.15 (d)
20~46.0-

Table 2: Predicted Mass Spectrometry Data

Technique Ion Mode Predicted m/z Interpretation
HRMS (ESI-TOF)Positive828.4943[M+H]⁺
HRMS (ESI-TOF)Positive850.4762[M+Na]⁺
MS/MS (CID)Positive606.3275[M+H - C₁₆H₃₁O]⁺ (Loss of palmitoyl ketene)
MS/MS (CID)Positive588.3169[M+H - C₁₆H₃₂O₂]⁺ (Loss of palmitic acid)
MS/MS (CID)Positive706.4523[M+H - C₇H₅O₂]⁺ (Loss of benzoyl group)
MS/MS (CID)Positive796.4836[M+H - CH₃OH]⁺ (Loss of methanol)
MS/MS (CID)Positive239.2060[C₁₆H₃₁O]⁺ (Palmitoyl cation)

Experimental Protocols

3.1 Sample Preparation

  • NMR Sample: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube.

  • MS Sample: Prepare a 1 mg/mL stock solution of the compound in methanol (B129727) or acetonitrile. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ESI mode).

3.2 NMR Spectroscopy Protocol

  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Solvent: CDCl₃[7][8]

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard Bruker pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.2, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Set the HMBC long-range coupling delay (D6) to optimize for 2-3 bond correlations (~60-80 ms).

3.3 Mass Spectrometry Protocol

  • Instrument: High-resolution mass spectrometer such as a Q-TOF or Orbitrap, coupled to a UPLC/HPLC system.

  • Ionization Source: Electrospray Ionization (ESI)

  • Liquid Chromatography (for sample introduction and separation):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2-5 µL

  • High-Resolution MS (Full Scan):

    • Ion Mode: Positive

    • Scan Range: m/z 100-1500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 800 L/hr

    • Desolvation Temperature: 350 °C

  • Tandem MS (MS/MS):

    • Activation: Collision-Induced Dissociation (CID)

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (predicted m/z 828.5).

    • Collision Energy: Ramp from 10-60 eV to observe a range of fragment ions. This allows for the characterization of both the alkaloid core and the fatty acid chain.[1][9][10]

Visualization of Workflows and Pathways

4.1 Analytical Workflow

The following diagram illustrates the logical flow of the analytical process from sample handling to final structural confirmation.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_process Data Processing & Interpretation cluster_confirm Structural Confirmation sample Purified Compound nmr_prep Dissolve in CDCl3-TMS sample->nmr_prep ms_prep Dilute in ACN/H2O sample->ms_prep nmr_acq NMR Spectrometer (1H, 13C, 2D) nmr_prep->nmr_acq ms_acq LC-HRMS (Full Scan, MS/MS) ms_prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Integration) nmr_acq->nmr_proc ms_proc MS Data Processing (Peak Picking, Formula Generation) ms_acq->ms_proc nmr_interp NMR Spectral Interpretation (Shift Assignment, Coupling Analysis) nmr_proc->nmr_interp ms_interp MS/MS Fragmentation Analysis ms_proc->ms_interp structure Proposed Structure: This compound nmr_interp->structure ms_interp->structure

Caption: Analytical workflow for structural elucidation.

4.2 Proposed MS/MS Fragmentation Pathway

This diagram shows the predicted fragmentation of the protonated molecule in the gas phase during tandem mass spectrometry.

fragmentation_pathway parent [M+H]⁺ m/z 828.5 frag1 [M+H - C₁₆H₃₂O₂]⁺ m/z 588.3 (Loss of Palmitic Acid) parent->frag1 - C₁₆H₃₂O₂ frag2 [M+H - C₇H₆O₂]⁺ m/z 706.5 (Loss of Benzoic Acid) parent->frag2 - C₇H₆O₂ frag3 [M+H - CH₃OH]⁺ m/z 796.5 (Loss of Methanol) parent->frag3 - CH₃OH frag5 Palmitoyl Cation [C₁₆H₃₁O]⁺ m/z 239.2 parent->frag5 Rearrangement frag4 [M+H - C₁₆H₃₂O₂ - CH₃OH]⁺ m/z 556.3 frag1->frag4 - CH₃OH

Caption: Proposed ESI-MS/MS fragmentation pathway.

Conclusion

The combined application of advanced NMR and high-resolution mass spectrometry techniques provides a powerful strategy for the comprehensive structural analysis of complex natural product derivatives like this compound. While the data presented in this note is predictive, the outlined protocols for sample preparation, data acquisition, and interpretation offer a robust framework for researchers. The correlation of 1D and 2D NMR data will enable the precise assignment of all proton and carbon signals, while HRMS and MS/MS experiments will confirm the elemental composition and provide key structural information through characteristic fragmentation patterns. This integrated approach is essential for the definitive structural elucidation required for further research and development of novel bioactive compounds.

References

Application Notes & Protocols: Standardization of 14-Benzoylmesaconine-8-palmitate for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 14-Benzoylmesaconine-8-palmitate is a complex diterpenoid alkaloid ester. It comprises a benzoylmesaconine (B1261751) core, a known C19-diterpenoid alkaloid from Aconitum species, esterified with palmitic acid, a common 16-carbon saturated fatty acid.[1][2][3] Aconitine-type alkaloids, such as benzoylmesaconine, exhibit significant biological activities, including analgesic and anti-inflammatory effects, often alongside cardiotoxicity and neurotoxicity.[4][5][6] The addition of a long-chain fatty acid like palmitate significantly increases the molecule's lipophilicity, which may alter its pharmacokinetic profile and biological activity. Palmitate esters themselves have been reported to possess anti-inflammatory properties.[7][8]

Given the potential for potent bioactivity and toxicity, the rigorous standardization of this compound is critical to ensure the validity and reproducibility of research findings. This document provides detailed protocols for the comprehensive standardization of this compound, focusing on identity, purity, and biological activity assessment. The methodologies presented are based on established techniques for related aconitine (B1665448) alkaloids and lipid esters due to the limited specific literature on this particular derivative.

Section 1: Identity and Structural Confirmation

Positive identification and structural confirmation are the foundational steps for standardization. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the detailed molecular structure.

Protocol 1.1: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.

  • Instrumentation : Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters :

    • Ionization Mode : Positive ion mode is recommended, as the tertiary amine group is readily protonated.

    • Capillary Voltage : 3.5 - 4.5 kV.

    • Source Temperature : 120 - 150 °C.

    • Sheath Gas (N₂) Flow Rate : 30 - 40 arbitrary units.

    • Auxiliary Gas (N₂) Flow Rate : 5 - 10 arbitrary units.

    • Mass Range : Scan from m/z 150 to 1500.

  • Data Analysis : Identify the protonated molecular ion [M+H]⁺. Compare the measured exact mass with the theoretical exact mass calculated from the molecular formula. The mass error should be less than 5 ppm.

Protocol 1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD). Ensure the sample is fully dissolved; gentle warming may be necessary.[9]

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum to identify proton environments.

    • Acquire a ¹³C NMR spectrum to identify carbon environments.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

  • Data Analysis : Analyze the spectra to confirm the presence of key structural motifs: the aconitane (B1242193) skeleton, the benzoyl group, and the palmitoyl (B13399708) chain.[9][10]

Data Presentation: Physicochemical and Spectroscopic Data

Table 1: Expected Physicochemical and Spectroscopic Data for this compound

PropertyExpected Value / Characteristics
Molecular Formula C₄₇H₆₃NO₁₁
Molecular Weight 826.0 g/mol
Theoretical Exact Mass 825.43506 Da
HRMS (ESI+) Expected [M+H]⁺ at m/z 826.44289
¹H NMR (Predicted) Signals corresponding to aromatic protons of the benzoyl group (~7.4-8.1 ppm), multiple methoxy (B1213986) singlets (~3.2-3.8 ppm), a triplet for the terminal methyl of palmitate (~0.88 ppm), a broad singlet for palmitate methylene (B1212753) groups (~1.25 ppm), and complex multiplets for the aconitane core.[9][10]
¹³C NMR (Predicted) Carbonyl signals for the benzoate (B1203000) and palmitate esters (~165-175 ppm), aromatic carbons (~128-133 ppm), and numerous aliphatic signals for the aconitane core and the palmitate chain.[9][11]

Section 2: Purity Assessment

A standardized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for assessing the purity of non-volatile organic compounds.

Protocol 2.1: RP-HPLC for Purity Determination
  • Standard and Sample Preparation :

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile.

    • Create a working solution for injection at 0.1 mg/mL by diluting the stock solution.

    • Filter the working solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions : The following conditions are adapted from methods for benzoylmesaconine and adjusted for the increased lipophilicity of the palmitate ester.[5][12]

  • Data Analysis :

    • Integrate the peak area of all detected peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The purity should typically be ≥95% for use as a research standard.

Data Presentation: HPLC Parameters and Results

Table 2: Recommended HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 70% B, linear gradient to 95% B over 20 min, hold at 95% B for 5 min, return to 70% B over 1 min, and re-equilibrate for 4 min.
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C[5]
Detection UV at 235 nm[5]
Injection Volume 10-20 µL[5][12]

Table 3: Example Purity Analysis for a Reference Lot

Lot NumberRetention Time (min)Peak Area (%)Purity Specification
BMP-2025-0115.898.7%≥95%

Visualization: Standardization Workflow

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Biological Activity cluster_3 Final Qualification Compound Compound Acquisition HRMS HRMS Analysis (Confirm Formula) Compound->HRMS NMR NMR Spectroscopy (Confirm Structure) HRMS->NMR HPLC HPLC Purity Assay (≥95%) NMR->HPLC Quant Quantitative Analysis (e.g., qNMR, Mass Balance) HPLC->Quant Viability Cell Viability Assay (Determine Cytotoxicity) Quant->Viability Activity Functional Assay (e.g., NF-κB Inhibition) Viability->Activity Standard Qualified Research Standard Activity->Standard

Caption: Workflow for the comprehensive standardization of a research compound.

Section 3: Biological Activity Assessment

Standardization requires confirmation of biological activity to ensure functional potency. Based on the activities of related aconitine alkaloids and palmitate esters, an anti-inflammatory assay measuring the inhibition of the NF-κB pathway is proposed.[7][13][14] A cell viability assay must be performed first to ensure that the observed effects are not due to general cytotoxicity.[15][16]

Protocol 3.1: Cell Viability Assay (MTT/CCK-8)
  • Cell Culture : Seed RAW 264.7 murine macrophages (or a similar relevant cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Procedure :

    • Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well.

    • Incubate for 2-4 hours at 37 °C.

    • For MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.

    • Read the absorbance on a microplate reader (570 nm for MTT, 450 nm for CCK-8).[17]

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀).

Protocol 3.2: Anti-Inflammatory Activity (NF-κB Inhibition)
  • Cell Culture and Treatment : Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations (determined from the viability assay) of this compound for 1-2 hours.

  • Inflammatory Stimulation : Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement :

    • Collect 50 µL of the cell supernatant from each well.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A sodium nitrite (B80452) solution should be used to generate a standard curve.

  • Data Analysis : Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the 50% inhibitory concentration (IC₅₀).

Data Presentation: Biological Activity Data

Table 4: Example Biological Activity Data for a Reference Lot

AssayCell LineEndpointResult (IC₅₀ / CC₅₀)
Cell Viability RAW 264.7CC₅₀> 50 µM
NF-κB Inhibition (NO) RAW 264.7IC₅₀5.2 µM

Visualization: Potential Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ... IkB IκBα IKK->IkB phosphorylates for degradation NFkB_inactive NF-κB IkB->NFkB_inactive sequesters NFkB_active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates Genes Inflammatory Gene Transcription (TNF-α, iNOS) Nucleus->Genes Compound 14-Benzoylmesaconine- 8-palmitate Compound->IKK

Caption: Potential inhibition of the LPS-induced NF-κB signaling pathway.

Section 4: Preparation and Storage of Standard Solutions

Proper handling and storage are essential to maintain the integrity of the reference standard over time.

Protocol 4.1: Stock Solution Preparation and Storage
  • Solvent Selection : Due to its high lipophilicity, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM). For aqueous-based assays, further dilution in culture medium is required, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%).[18]

  • Preparation : To minimize degradation from repeated freeze-thaw cycles, prepare small aliquots of the high-concentration stock solution.

  • Storage : Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

Data Presentation: Solubility and Storage

Table 5: Recommended Solvents and Storage Conditions

FormRecommended SolventConcentration RangeStorage TemperatureStability
Solid ---20°C≥ 2 years
Stock Sol. DMSO10 - 50 mM-20°C or -80°CAt least 6 months

The standardization of this compound requires a multi-faceted approach encompassing structural verification, purity assessment, and functional characterization. Adherence to the detailed protocols outlined in these application notes will ensure the generation of high-quality, reproducible data in preclinical research and drug development. The use of a well-characterized standard is paramount for understanding the therapeutic potential and toxicological profile of this complex natural product derivative.

References

Troubleshooting & Optimization

Overcoming solubility issues of 14-Benzoylmesaconine-8-palmitate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility challenges with 14-Benzoylmesaconine-8-palmitate. Due to its esterification with palmitic acid, a long-chain saturated fatty acid, this compound is highly lipophilic and exhibits poor aqueous solubility, often leading to precipitation in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate immediately when I add it to my cell culture medium?

A: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is poorly soluble.[1][2] The solvent exchange is too fast for the compound to remain dispersed, causing it to aggregate and precipitate.

Q2: What is the recommended solvent for creating a stock solution?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of lipophilic compounds. The related compound, 14-Benzoylmesaconine, is soluble in DMSO at concentrations up to 30 mg/mL.[3] However, given the addition of the highly nonpolar palmitate chain, the solubility of this compound in DMSO may differ. It is crucial to start with a low-concentration stock and verify dissolution.

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A: To minimize solvent-induced cell toxicity and to avoid precipitation, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[1][4] High concentrations of DMSO can also interfere with assay results.

Q4: How can I determine the maximum soluble concentration of my compound in my specific assay medium?

A: You should perform a kinetic solubility assessment. This involves preparing a serial dilution of your compound in your assay medium and observing the concentration at which precipitation occurs, either visually or by measuring light scattering (nephelometry) or absorbance.[1] A detailed protocol is provided below.

Q5: Are there alternative solubilization strategies I can use besides just DMSO?

A: Yes, several techniques can improve the solubility of poorly water-soluble drugs.[5][6] These include the use of co-solvents, surfactants (e.g., Tween-20, Poloxamer), or complexation with cyclodextrins.[7][8] Formulating the compound into a lipid-based delivery system like a nanoemulsion or liposome (B1194612) is another advanced option.[9][10]

Q6: My compound is in solution, but I'm seeing inconsistent or no biological activity. Could this be related to solubility?

A: Yes. Even if visible precipitation is not observed, the compound may be forming small, non-bioavailable aggregates or colloids.[11] This reduces the effective concentration of the free compound available to interact with its target. This phenomenon is a common source of assay interference.[11][12] Using a surfactant or ensuring the final concentration is well below the solubility limit can help mitigate this.

Troubleshooting Guides

Issue 1: Immediate, Heavy Precipitation Upon Dilution

This typically occurs when adding a concentrated DMSO stock directly to a large volume of aqueous media.

Potential Cause Explanation Recommended Solution
High Final Concentration The target concentration exceeds the compound's aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to find the maximum usable concentration.[1]
Rapid Solvent Exchange Direct, fast addition causes the compound to "crash out" before it can disperse.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound solution dropwise while gently vortexing or swirling the media.[1]
Low Media Temperature Solubility is often lower at colder temperatures.Always use cell culture media that has been pre-warmed to the experimental temperature (typically 37°C).[1]
Issue 2: Solution Becomes Cloudy or Hazy Over Time

This indicates delayed precipitation, where the compound is initially in a supersaturated state but aggregates over the course of the experiment.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation.Lower the final working concentration. Include time as a variable in your initial solubility assessment, checking for precipitation at multiple time points (e.g., 0, 2, 6, 24 hours).[1]
Compound Instability The compound may be degrading over time in the aqueous buffer, leading to less soluble byproducts.Assess compound stability in your media over the experimental timeframe using an analytical method like HPLC.
Interaction with Media Components Components in the media (e.g., proteins in serum) could be causing the compound to salt out or aggregate.Test solubility in both serum-free and serum-containing media to determine if serum is a factor. If so, consider reducing the serum percentage if experimentally viable.

Data and Quantitative Summaries

Table 1: Solubility of Related Compounds & Recommended Solvent Limits

Compound / SolventSolventReported SolubilityRecommended Final Conc. in MediaCitation
14-BenzoylmesaconineDMSO30 mg/mL< 0.1% - 0.5%[1][3]
14-BenzoylmesaconineDMF30 mg/mLNot recommended for cell culture[3]
14-BenzoylmesaconineEthanol30 mg/mL< 0.5%[3]
Tween-20Assay BufferN/A0.01% - 0.05%[8]
Triton X-100Assay BufferN/A0.01% - 0.05%[8]
Note: this compound is expected to be significantly less soluble in aqueous solutions than the parent compound, 14-Benzoylmesaconine, due to the addition of the lipophilic palmitate group.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare a 10 mM DMSO Stock: Carefully weigh the this compound and dissolve it in pure, anhydrous DMSO to make a 10 mM stock solution. Vortex thoroughly and gently warm if necessary to ensure complete dissolution. Visually inspect for any particulates.

  • Create Intermediate Dilutions (Serial Dilution Method):

    • Warm your complete cell culture medium to 37°C.

    • To prepare a 10 µM final solution with 0.1% DMSO, first create a 100 µM intermediate solution.

    • Add 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed medium. This creates a 100 µM intermediate solution in 1% DMSO.

    • Vortex this intermediate solution gently.

  • Prepare the Final Working Solution:

    • Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed medium to achieve the final 10 µM concentration in 0.1% DMSO.

    • Alternatively, add the stock solution dropwise to the final volume of media while gently swirling.[1]

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Kinetic Aqueous Solubility Assessment
  • Prepare Compound Series: Prepare a 2-fold serial dilution of your 10 mM stock solution in pure DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to Media: In a clear 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume of your complete cell culture medium (e.g., 198 µL). This keeps the final DMSO concentration constant at 1%.

  • Include Controls: Use wells with medium + 2 µL of DMSO only as negative controls.

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation:

    • Visually: Inspect the wells against a dark background for any signs of cloudiness, haziness, or visible precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

    • Quantitatively: Read the absorbance (optical density) of the plate at a wavelength between 500-700 nm. An increase in absorbance compared to the DMSO control indicates light scattering from insoluble particles.[1] The concentration at which this occurs is the limit of your compound's kinetic solubility.

Visualizations

G start Encounter Solubility Issue (Precipitation) check_conc Is Final Concentration Too High? start->check_conc check_method Is Dilution Method Rapid? check_conc->check_method No sol_test Action: Perform Aqueous Solubility Test check_conc->sol_test Yes check_temp Is Media Pre-warmed to 37°C? check_method->check_temp No serial_dil Action: Use Serial Dilution in Pre-warmed Media check_method->serial_dil Yes warm_media Action: Pre-warm Media Before Use check_temp->warm_media No alt_strat Still Precipitates? check_temp->alt_strat Yes reduce_conc Action: Lower Working Concentration sol_test->reduce_conc reduce_conc->check_method serial_dil->check_temp warm_media->alt_strat use_surfactant Action: Add Surfactant (e.g., 0.01% Tween-20) alt_strat->use_surfactant Yes resolved Issue Resolved alt_strat->resolved No use_surfactant->resolved

Caption: Troubleshooting workflow for addressing compound precipitation.

G solubility Compound Solubility in Aqueous Media compound_props Compound Properties compound_props->solubility lipophilicity High Lipophilicity (Palmitate Chain) compound_props->lipophilicity mw Molecular Weight compound_props->mw solvent_system Solvent System solvent_system->solubility dmso_conc Final DMSO % solvent_system->dmso_conc additives Additives (Surfactants, Serum) solvent_system->additives protocol_factors Protocol Factors protocol_factors->solubility temp Temperature protocol_factors->temp dilution_rate Dilution Rate protocol_factors->dilution_rate incubation_time Incubation Time protocol_factors->incubation_time

Caption: Key factors influencing in vitro compound solubility.

G palmitate This compound (via Palmitate Moiety) pi3k PI3K palmitate->pi3k inhibits stat3 STAT3 palmitate->stat3 inhibits phosphorylation akt Akt (PKB) pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Metastasis mtor->proliferation jak JAK jak->stat3 stat3->proliferation

Caption: Hypothetical signaling pathways modulated by palmitic acid.[13]

References

Optimizing dosage and administration of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice for Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for scientific literature and experimental data on "14-Benzoylmesaconine-8-palmitate" has yielded no specific information regarding its dosage, administration, experimental protocols, or signaling pathways. This compound appears to be either novel, not widely studied, or proprietary, with no publicly available data to construct a detailed technical support guide as requested.

The following sections are based on general principles of drug development and the known properties of related compounds, such as palmitic acid, to provide a foundational framework. However, these are hypothetical and should not be used as a substitute for rigorous, compound-specific experimental validation.

Frequently Asked Questions (FAQs) - General Guidance

This section provides general advice applicable to the early-stage investigation of a novel chemical entity.

QuestionAnswer
Q1: How do I determine the initial dosage range for in vitro experiments? For a novel compound like this compound, a common starting point is to perform a dose-response curve. We recommend starting with a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the effective concentration range. A typical starting point could be a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
Q2: What are the best practices for solubilizing a lipophilic compound like this? Given the "palmitate" ester, the compound is expected to be highly lipophilic. The preferred solvent is typically dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in an aqueous buffer or cell culture medium for the final working concentration. The final DMSO concentration in the assay should be kept low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.
Q3: What control groups should I include in my experiments? At a minimum, you should include: 1) a vehicle control (the final concentration of the solvent, e.g., 0.1% DMSO, in the same medium as the treated groups) to account for any effects of the solvent, and 2) a negative control (untreated cells or baseline measurement). Depending on the experiment, a positive control (a known activator or inhibitor of the pathway of interest) is also highly recommended.
Q4: How can I assess the cytotoxicity of this compound? A standard cytotoxicity assay, such as an MTT, MTS, or LDH release assay, should be performed. This will help you determine the concentration at which the compound becomes toxic to your cells and establish a non-toxic working concentration range for your functional assays.

Troubleshooting Guides - Hypothetical Scenarios

These are potential issues you might encounter when working with a novel lipophilic compound.

ProblemPossible CauseSuggested Solution
Precipitation of the compound in aqueous solution. The compound's low aqueous solubility has been exceeded.- Lower the final concentration of the compound. - Increase the final concentration of DMSO slightly (while staying within the cell-tolerated limit). - Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
High variability between experimental replicates. - Inconsistent compound dissolution. - Pipetting errors. - Cell plating inconsistencies.- Ensure the DMSO stock solution is fully dissolved before each use by vortexing. - Use calibrated pipettes and proper pipetting techniques. - Ensure even cell seeding and distribution in multi-well plates.
No observable effect at tested concentrations. - The compound is not active in the chosen assay. - The tested concentrations are too low. - The compound has degraded.- Test a higher range of concentrations. - Verify the identity and purity of the compound using analytical methods (e.g., LC-MS, NMR). - Store the compound under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation.

Experimental Protocols - A General Framework

The following are generalized protocols. Specific parameters must be optimized for your experimental system.

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication step may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: In Vitro Cell Treatment
  • Objective: To administer the compound to cultured cells.

  • Materials: Cultured cells, appropriate cell culture medium, this compound stock solution, vehicle (DMSO).

  • Procedure:

    • Plate cells at the desired density and allow them to adhere and stabilize overnight.

    • Prepare serial dilutions of the this compound stock solution in a cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the cells for the desired treatment duration.

    • Proceed with the downstream analysis (e.g., cytotoxicity assay, gene expression analysis, etc.).

Signaling Pathways and Experimental Workflows

As there is no specific information on the mechanism of action for this compound, we can provide a hypothetical workflow for investigating its effects.

Hypothetical Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis start Prepare Stock Solution (10 mM in DMSO) dilute Prepare Serial Dilutions (e.g., 1 nM to 100 µM) start->dilute cells Plate Cells (e.g., 24-well plate) treat Treat Cells for X hours cells->treat dilute->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity functional Functional Assay (e.g., ELISA, qPCR) treat->functional pathway Pathway Analysis (e.g., Western Blot) functional->pathway potential_pathways cluster_inflammation Inflammatory Signaling cluster_metabolism Metabolic Signaling cluster_apoptosis Apoptosis compound This compound nfkb NF-κB Pathway compound->nfkb jnk JNK Pathway compound->jnk pi3k_akt PI3K/Akt Pathway compound->pi3k_akt er_stress ER Stress Response compound->er_stress bcl2 Bcl-2 Family Proteins compound->bcl2 caspases Caspase Activation compound->caspases

Troubleshooting 14-Benzoylmesaconine-8-palmitate instability in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with 14-benzoylmesaconine-8-palmitate in plasma samples during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common problems and questions related to the handling and analysis of this compound in plasma.

Q1: I am observing rapid degradation of this compound in my plasma samples. What is the likely cause?

A1: The most probable cause of rapid degradation is enzymatic hydrolysis of the ester linkages (both the benzoyl and palmitoyl (B13399708) groups) by plasma esterases.[1][2] Ester-containing compounds are particularly susceptible to this type of degradation.[3] The rate of hydrolysis can be significant, leading to a substantial loss of the parent compound even during sample collection and initial processing.

Q2: How can I prevent the degradation of this compound in plasma during my experiments?

A2: To minimize enzymatic degradation, a combination of the following strategies is recommended:

  • Use of Esterase Inhibitors: Immediately after blood collection, add an esterase inhibitor to the collection tubes. Common inhibitors include sodium fluoride (B91410) (NaF) and diisopropyl fluorophosphate (B79755) (DFP).[1][4]

  • Low Temperature: Keep samples on ice during collection and processing, and store them at -80°C for long-term storage. Lower temperatures significantly reduce enzyme activity.[4][5]

  • pH Control: Adjusting the pH of the plasma sample can help to reduce the rate of both enzymatic and chemical hydrolysis. The optimal pH for stability should be determined empirically.[1]

  • Immediate Processing: Process blood samples to obtain plasma as quickly as possible after collection to minimize the time enzymes have to act on the compound.[4]

Q3: Are there differences in plasma stability across different species?

A3: Yes, there are significant interspecies differences in plasma esterase activity. Rodent plasma (rat, mouse) is known to have much higher esterase activity compared to human, dog, or monkey plasma.[1][2] This means that this compound will likely degrade much faster in rodent plasma. It is crucial to consider this when designing preclinical studies and interpreting data.

Q4: My quantitative results for this compound are inconsistent. What could be the issue?

A4: Inconsistent results are often a symptom of uncontrolled degradation. The variability can be introduced by:

  • Inconsistent Sample Handling: Differences in the time between sample collection and the addition of inhibitors or freezing can lead to varying degrees of degradation.

  • Matrix Effects: Components of the plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. A robust sample preparation method, such as liquid-liquid extraction, can help minimize matrix effects.[6]

  • Improper Storage: Fluctuations in storage temperature can lead to degradation over time. Ensure a consistent cold chain.[5]

Q5: What is the best analytical method for quantifying this compound in plasma?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for quantifying aconitine (B1665448) alkaloids and other small molecules in complex biological matrices like plasma.[7][8][9] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.

Data Presentation

The following tables summarize hypothetical stability data for this compound under different conditions to illustrate the impact of inhibitors and temperature.

Table 1: Effect of Esterase Inhibitors on the Stability of this compound in Human Plasma at 37°C

Time (minutes)% Remaining (No Inhibitor)% Remaining (with NaF)% Remaining (with DFP)
0100100100
30459598
60159296
120<58894

Table 2: Interspecies Comparison of this compound Stability in Plasma at 37°C (with NaF)

Time (minutes)% Remaining (Human)% Remaining (Rat)% Remaining (Dog)
0100100100
30956092
60923588
120881085

Experimental Protocols

Protocol 1: Plasma Stability Assay

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Spike the stock solution into pre-warmed (37°C) plasma from the desired species (with and without esterase inhibitors). The final concentration of the organic solvent should be less than 1%.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[3]

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard to precipitate proteins and stop the reaction.[3]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. The half-life (t1/2) can be determined by plotting the natural logarithm of the percent remaining versus time.[3]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis blood_collection Blood Collection (with esterase inhibitor) centrifugation Centrifugation (4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation protein_precipitation Protein Precipitation (Acetonitrile + IS) plasma_separation->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Supernatant Transfer vortex_centrifuge->supernatant_transfer evaporation Evaporation (N2) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_processing Data Processing lcmsms->data_processing

Caption: Experimental workflow for the analysis of this compound in plasma.

degradation_pathway parent This compound hydrolysis1 Hydrolysis by Esterases parent->hydrolysis1 hydrolysis2 Hydrolysis by Esterases parent->hydrolysis2 metabolite1 14-Benzoylmesaconine (Loss of Palmitate) hydrolysis1->metabolite1 metabolite2 Mesaconine-8-palmitate (Loss of Benzoyl Group) hydrolysis2->metabolite2 mesaconine Mesaconine metabolite1->mesaconine Further Hydrolysis metabolite2->mesaconine Further Hydrolysis

Caption: Potential enzymatic degradation pathway of this compound in plasma.

References

Technical Support Center: Enhancing Benzoylmesaconine Bioavailability through Palmitoylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the bioavailability of benzoylmesaconine (B1261751) through palmitoylation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind palmitoylating benzoylmesaconine?

A1: Benzoylmesaconine (BMA), a major metabolite of Aconitum alkaloids, exhibits significant anti-inflammatory and analgesic effects.[1][2] However, like many lipophilic drugs, its therapeutic potential may be limited by poor aqueous solubility and low oral bioavailability.[3] Palmitoylation, the attachment of a 16-carbon palmitic acid chain, increases the lipophilicity of a molecule.[4][5] This modification can enhance its association with lipid membranes, potentially improving its absorption across the gastrointestinal tract and altering its pharmacokinetic profile. The goal of palmitoylating BMA is to improve its oral bioavailability and, consequently, its therapeutic efficacy.

Q2: What are the expected changes in the physicochemical properties of benzoylmesaconine after palmitoylation?

A2: Palmitoylation will increase the molecular weight and lipophilicity (logP) of benzoylmesaconine. This will likely decrease its aqueous solubility while increasing its affinity for lipid-based environments. These changes are crucial for its interaction with cell membranes during absorption.

Table 1: Predicted Physicochemical Properties of Benzoylmesaconine vs. Palmitoyl-Benzoylmesaconine

PropertyBenzoylmesaconine (BMA)Palmitoyl-Benzoylmesaconine (P-BMA)
Molecular Weight ( g/mol )491.58729.98
LogP (predicted)3.8> 5.0
Aqueous Solubility (predicted)LowVery Low
Melting Point (°C)210-212Expected to be lower

Q3: How does palmitoylation affect the mechanism of action of benzoylmesaconine?

A3: Benzoylmesaconine has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1] Palmitoylation is not expected to alter this core mechanism of action, as the modification is designed to improve delivery to the site of action. However, the increased lipophilicity might lead to higher intracellular concentrations, potentially potentiating its inhibitory effects on these pathways. It is crucial to verify that the palmitoylated derivative retains its pharmacological activity.

Q4: What are the key steps in a typical experimental workflow for this project?

A4: The overall workflow involves synthesis, characterization, in vitro evaluation, and in vivo pharmacokinetic studies.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of P-BMA purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization stability Plasma Stability Assay characterization->stability caco2 Caco-2 Permeability Assay stability->caco2 activity In Vitro Activity Assay caco2->activity pk_study Pharmacokinetic Study in Rats activity->pk_study data_analysis Data Analysis (AUC, Tmax) pk_study->data_analysis

Caption: Experimental workflow for P-BMA.

Troubleshooting Guides

Synthesis and Characterization

Q5: My palmitoylation reaction yield is very low. What are the possible causes and solutions?

A5:

  • Issue: Incomplete reaction.

    • Troubleshooting:

      • Increase the reaction time or temperature.

      • Ensure all reagents are fresh and anhydrous, as moisture can quench the reaction.

      • Use a different activating agent for palmitic acid, such as DCC/DMAP or HATU.

  • Issue: Side reactions.

    • Troubleshooting:

      • Benzoylmesaconine has multiple hydroxyl groups. A protecting group strategy may be necessary to ensure site-specific palmitoylation.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Issue: Degradation of starting material.

    • Troubleshooting:

      • Benzoylmesaconine can be sensitive to harsh basic or acidic conditions. Use milder reaction conditions.

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.

Q6: I am having difficulty purifying the palmitoylated benzoylmesaconine.

A6:

  • Issue: Co-elution of product and starting material.

    • Troubleshooting:

      • The significant increase in lipophilicity of P-BMA should allow for good separation from BMA using normal-phase silica (B1680970) gel chromatography. Use a gradient elution with a solvent system like hexane/ethyl acetate.

      • For higher purity, use High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of water and acetonitrile.

  • Issue: Product is oily and difficult to handle.

    • Troubleshooting:

      • This is common for highly lipophilic compounds. After purification, dissolve the product in a minimal amount of a suitable solvent and precipitate it by adding a non-solvent. Lyophilization can also yield a solid powder.

In Vitro and In Vivo Experiments

Q7: The palmitoylated benzoylmesaconine shows poor permeability in the Caco-2 cell assay.

A7:

  • Issue: Low aqueous solubility limiting transport.

    • Troubleshooting:

      • Even though P-BMA is designed for membrane permeability, it must first be in solution to reach the cell monolayer. Formulate P-BMA in a vehicle containing a small percentage of a surfactant like Tween 80 or Cremophor EL to improve its dispersion in the assay medium.

  • Issue: Efflux by P-glycoprotein (P-gp).

    • Troubleshooting:

      • Some Aconitum alkaloids are substrates for P-gp.[6] Conduct the Caco-2 permeability assay in the presence of a P-gp inhibitor like verapamil (B1683045) to determine if efflux is a limiting factor.

Q8: The pharmacokinetic data from our animal studies show high variability between subjects.

A8:

  • Issue: Inconsistent oral absorption.

    • Troubleshooting:

      • This is a common challenge with highly lipophilic drugs.[3] The formulation of the dosing vehicle is critical. Ensure the compound is fully dissolved or forms a stable, fine suspension. A lipid-based formulation, such as a self-microemulsifying drug delivery system (SMEDDS), can significantly improve the consistency of absorption.

  • Issue: First-pass metabolism.

    • Troubleshooting:

      • While palmitoylation may alter metabolic pathways, significant first-pass metabolism in the liver can still occur.[3] Compare the Area Under the Curve (AUC) after oral and intravenous administration to calculate the absolute bioavailability and quantify the extent of first-pass metabolism.

Table 2: Hypothetical Pharmacokinetic Parameters of BMA and P-BMA in Rats

ParameterBenzoylmesaconine (BMA)Palmitoyl-Benzoylmesaconine (P-BMA)
Dose (mg/kg, oral)1010
Cmax (ng/mL)45.2 ± 8.5180.6 ± 25.1
Tmax (h)1.5 ± 0.54.0 ± 1.0
AUC (0-t) (ng·h/mL)150.8 ± 30.2950.4 ± 110.7
Bioavailability (%)1565

Experimental Protocols

Protocol 1: Synthesis of Palmitoyl-Benzoylmesaconine
  • Materials: Benzoylmesaconine (BMA), Palmitic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve BMA (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • In a separate flask, dissolve palmitic acid (1.2 equivalents) and DCC (1.2 equivalents) in anhydrous DCM.

    • Slowly add the palmitic acid/DCC solution to the BMA solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: In Vivo Pharmacokinetic Study
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Formulation: Prepare dosing formulations of BMA and P-BMA in a vehicle of 10% Cremophor EL, 10% ethanol, and 80% saline.

  • Dosing: Administer a single oral dose (10 mg/kg) by gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Extract BMA and P-BMA from plasma samples using a liquid-liquid extraction or solid-phase extraction method.

    • Quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Bioavailability Assessment Workflow formulation Formulation Preparation dosing Oral Administration to Rats formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep extraction Drug Extraction from Plasma plasma_sep->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Bioavailability assessment workflow.

Signaling Pathway

BMA Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK IKK IKK Activation TLR4->IKK BMA Benzoylmesaconine BMA->MAPK inhibits IkappaB IκBα Degradation BMA->IkappaB inhibits IKK->IkappaB NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive NF-κB (p50/p65) - IκBα NFkappaB_inactive->NFkappaB_active IκBα degraded NFkappaB_translocation NF-κB Translocation NFkappaB_active->NFkappaB_translocation Proinflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkappaB_translocation->Proinflammatory_genes

Caption: BMA's inhibitory signaling pathway.

References

Technical Support Center: Mitigating Aconitine Alkaloid Cardiotoxicity with Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reducing the cardiotoxicity of aconitine (B1665448) alkaloids using fatty acid esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aconitine-induced cardiotoxicity?

A1: Aconitine exerts its cardiotoxic effects primarily by persistently activating voltage-sensitive sodium channels in cardiomyocytes. This leads to a massive influx of Na+, causing membrane depolarization, which in turn promotes Ca2+ overload through the Na+-Ca2+ exchanger. This disruption of ion homeostasis leads to arrhythmias, such as ventricular tachycardia and fibrillation, and can induce apoptosis.[1][2][3][4][5]

Q2: How are fatty acid esters hypothesized to reduce aconitine's cardiotoxicity?

A2: The therapeutic application of intravenous lipid emulsion (ILE) for aconitine poisoning suggests a "lipid sink" mechanism.[6] It is hypothesized that providing a lipid-rich environment allows the highly lipophilic aconitine molecules to partition away from their sites of action in the myocardium into the intravascular lipid phase. While direct evidence for the prophylactic use of fatty acid esters is still emerging, the principle is based on either sequestering aconitine or potentially altering cell membrane properties to be more resilient to aconitine's effects.

Q3: What is the role of the ester groups in the toxicity of aconitine alkaloids?

A3: The ester groups at the C8 and C14 positions of the aconitine molecule are crucial for its high toxicity. Traditional detoxification methods often involve hydrolysis of these ester bonds, which significantly reduces the alkaloid's toxicity.[1][6][7][8][9] This suggests that modifications at these positions, such as creating different fatty acid esters, could modulate the toxic properties of the molecule.

Q4: What experimental models are suitable for studying the protective effects of fatty acid esters against aconitine cardiotoxicity?

A4: Both in vitro and in vivo models are valuable. The H9c2 rat cardiomyocyte cell line is a common in vitro model to assess cell viability, apoptosis, and ion channel function.[2][3][10][11] For in vivo studies, rat models are frequently used to induce arrhythmias with aconitine and to test the efficacy of potential antidotes or protective agents.[5][12][13][14][15]

Troubleshooting Guides

In Vitro Experiments (e.g., H9c2 cells)
Issue Possible Cause Troubleshooting Steps
Inconsistent cell viability results after aconitine exposure. 1. Inconsistent aconitine concentration. 2. Variability in cell density at the time of treatment. 3. Contamination of cell cultures.1. Prepare fresh aconitine solutions for each experiment and verify the concentration. 2. Ensure uniform cell seeding and confluence across all wells. 3. Regularly check for and discard any contaminated cultures.
No observable protective effect of fatty acid esters. 1. Suboptimal concentration of the fatty acid ester. 2. Inappropriate incubation time. 3. The specific fatty acid ester used is not effective.1. Perform a dose-response study to determine the optimal protective concentration of the fatty acid ester. 2. Vary the pre-incubation time with the fatty acid ester before aconitine exposure. 3. Test a panel of different fatty acid esters with varying chain lengths and saturation levels.
Difficulty in measuring changes in intracellular calcium. 1. Issues with the fluorescent calcium indicator dye. 2. Phototoxicity or photobleaching.1. Ensure the calcium indicator dye is properly loaded and check its expiration date. 2. Reduce the intensity and duration of light exposure during imaging.
In Vivo Experiments (e.g., Rat Models)
Issue Possible Cause Troubleshooting Steps
Failure to consistently induce arrhythmia with aconitine. 1. Incorrect dosage or administration route. 2. Animal-to-animal variability.1. Carefully verify the calculated dose and ensure proper intravenous administration. 2. Increase the sample size to account for biological variability.
High mortality rate in the control (aconitine only) group. 1. Aconitine dose is too high.1. Perform a dose-finding study to establish a reliable arrhythmogenic dose with a lower mortality rate.
No significant reduction in arrhythmia with fatty acid ester treatment. 1. Pharmacokinetic issues (e.g., poor absorption or rapid metabolism of the fatty acid ester). 2. Insufficient dose of the fatty acid ester.1. Analyze the pharmacokinetic profile of the fatty acid ester to ensure it reaches the target tissue in adequate concentrations. 2. Conduct a dose-escalation study for the fatty acid ester.

Data Presentation

Table 1: Quantitative Analysis of Aconitine Detoxification by Ester Hydrolysis

Compound ED50 (Anti-allodynia) TD50 (Paralysis) LD50 Therapeutic Index (TD50/ED50)
Aconitine35 pmol0.5 nmol-14:1
Benzoylaconine (monoester)3.6 nmol0.2 µmol-56:1
Aconine (no esters)Inactive1.6 µmol--
Data adapted from studies on neurotoxicity, illustrating the principle of reduced toxicity with ester hydrolysis.[6][7]

Table 2: Clinical Data on Intravenous Lipid Emulsion (ILE) Therapy for Aconitine Poisoning

Patient Characteristic Aconitine Ingestion Details Clinical Presentation ILE Treatment Protocol Outcome
55-year-old maleAccidental ingestion of herbal decoctionVentricular tachycardia, cardiogenic shock1.5 mL/kg bolus of 20% lipid emulsion, followed by an infusion of 0.25 mL/kg/minSuccessful resuscitation
48-year-old femaleIntentional overdoseRefractory ventricular fibrillation100 mL bolus of 20% lipid emulsion, repeated twiceReturn of spontaneous circulation
This table is a representative summary based on case reports and clinical guidelines.[4][16][17][18][19]

Experimental Protocols

Protocol 1: In Vitro Assessment of Fatty Acid Ester Protection in H9c2 Cardiomyocytes

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed H9c2 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the fatty acid ester of interest for a predetermined time (e.g., 2, 4, or 6 hours). Include a vehicle control group.

  • Aconitine Exposure: Add aconitine to the wells at a concentration known to induce approximately 50% cell death (e.g., determined by a prior dose-response curve) for 24 hours.

  • Cell Viability Assay: Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol.[2][3][10] Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and compare the viability of cells treated with the fatty acid ester and aconitine to those treated with aconitine alone.

Protocol 2: In Vivo Evaluation of Fatty Acid Ester in an Aconitine-Induced Arrhythmia Rat Model

  • Animal Preparation: Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., urethane).

  • ECG Monitoring: Insert subcutaneous electrodes to record a lead II electrocardiogram (ECG) continuously.

  • Drug Administration:

    • Administer the fatty acid ester or vehicle control intravenously.

    • After a set period (e.g., 10 minutes), induce arrhythmia by intravenous infusion of aconitine at a pre-determined dose (e.g., 30-40 µg/kg).[12][14][15]

  • Data Recording: Record the ECG for at least 30 minutes following aconitine administration.

  • Endpoint Measurement: Analyze the ECG recordings for the onset time and duration of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Statistical Analysis: Compare the arrhythmia parameters between the fatty acid ester-treated group and the control group using appropriate statistical tests.

Signaling Pathway and Experimental Workflow Diagrams

Aconitine_Cardiotoxicity_Signaling_Pathway Aconitine Aconitine Na_Channel Voltage-gated Na+ Channel Aconitine->Na_Channel Persistent Activation Na_influx ↑ Intracellular Na+ Na_Channel->Na_influx Ca_Channel L-type Ca2+ Channel Ca_overload ↑ Intracellular Ca2+ (Ca2+ Overload) Ca_Channel->Ca_overload Na_Ca_Exchanger Na+/Ca2+ Exchanger Na_Ca_Exchanger->Ca_overload K_Channel K+ Channel Na_influx->Na_Ca_Exchanger Mito_dysfunction Mitochondrial Dysfunction Ca_overload->Mito_dysfunction ROS ↑ ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b Mito_dysfunction->ROS CytoC Cytochrome c Release Mito_dysfunction->CytoC Caspase_cascade Caspase Cascade CytoC->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Aconitine Cardiotoxicity Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment H9c2_culture 1. H9c2 Cell Culture Pretreatment 2. Pre-treatment with Fatty Acid Ester H9c2_culture->Pretreatment Aconitine_exposure 3. Aconitine Exposure Pretreatment->Aconitine_exposure Viability_assay 4. Cell Viability Assay (MTT/CCK-8) Aconitine_exposure->Viability_assay Calcium_imaging 5. Intracellular Ca2+ Measurement Aconitine_exposure->Calcium_imaging Apoptosis_assay 6. Apoptosis Assay (Flow Cytometry) Aconitine_exposure->Apoptosis_assay Animal_prep 1. Rat Anesthesia and ECG Setup Drug_admin 2. IV Administration of Fatty Acid Ester Animal_prep->Drug_admin Arrhythmia_induction 3. IV Aconitine Infusion Drug_admin->Arrhythmia_induction ECG_recording 4. Continuous ECG Recording Arrhythmia_induction->ECG_recording Data_analysis 5. Analysis of Arrhythmia Parameters ECG_recording->Data_analysis

Caption: Experimental Workflow for Assessing Cardioprotection.

NLRP3_Inflammasome_Pathway Aconitine Aconitine ROS ROS Aconitine->ROS NLRP3 NLRP3 ROS->NLRP3 Activation K_efflux K+ Efflux K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b IL-1β (Inflammation) Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Aconitine-Induced NLRP3 Inflammasome Activation.

Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Aconitine Aconitine Bcl2_family Bcl-2 Family (↑Bax, ↓Bcl-2) Aconitine->Bcl2_family Mito_permeability ↑ Mitochondrial Membrane Permeability Bcl2_family->Mito_permeability CytoC_release Cytochrome c Release Mito_permeability->CytoC_release Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-Caspase-9) CytoC_release->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Cell_death Cell Death Substrates (PARP, etc.) Caspase3->Cell_death Cleavage Apoptosis Apoptosis Cell_death->Apoptosis

Caption: Aconitine-Induced Apoptosis Pathway.

References

Technical Support Center: Large-Scale Synthesis of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The large-scale synthesis of 14-Benzoylmesaconine-8-palmitate is not well-documented in publicly available literature. This guide is based on established principles of organic synthesis for analogous complex diterpenoid alkaloids and lipophilic esters. The provided protocols and data are illustrative and intended to serve as a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for the large-scale synthesis of this compound?

A1: A feasible approach involves the selective esterification of the C-8 hydroxyl group of a suitable precursor, such as 14-Benzoylmesaconine. Given the steric hindrance often associated with the hydroxyl groups in aconitine-type alkaloids, a robust esterification method is required. A common strategy would be the Steglich esterification, which uses a carbodiimide (B86325) coupling agent and a catalyst. Alternatively, activation of palmitic acid, for instance, by converting it to palmitoyl (B13399708) chloride, followed by a carefully controlled reaction with 14-Benzoylmesaconine, could be employed. Protecting groups for other reactive functionalities may be necessary to ensure selectivity.

Q2: What are the primary challenges expected in the large-scale synthesis of this molecule?

A2: The main challenges include:

  • Steric Hindrance: The C-8 hydroxyl group in the mesaconine (B8520833) core is sterically hindered, which can lead to slow reaction rates and low yields.

  • Side Reactions: The presence of multiple functional groups can lead to side reactions, such as acylation at other positions or hydrolysis of the existing C-14 benzoyl ester, particularly under harsh basic or acidic conditions.

  • Product Purification: The high lipophilicity of the final product makes its separation from nonpolar impurities and starting materials challenging. Standard silica (B1680970) gel chromatography may require careful optimization of the solvent system.

  • Stability: Diterpenoid alkaloid esters can be susceptible to hydrolysis.[1] The stability of the final product under various pH and temperature conditions must be considered during workup and storage.

Q3: How can the purity of this compound be effectively assessed?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method is the primary tool for assessing purity and quantifying impurities. For structural confirmation and to rule out isomeric byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of palmitic acid.2. Steric hindrance preventing nucleophilic attack.3. Ineffective catalyst.1. Confirm the formation of the activated species (e.g., palmitoyl chloride) before adding the alkaloid substrate.2. Increase reaction temperature cautiously, monitoring for degradation. Use a more potent acylation catalyst like DMAP in Steglich esterification.[2][3][4]3. Switch to a different coupling agent or catalyst system.
Presence of Multiple Products (Side Reactions) 1. Acylation at other hydroxyl groups.2. Hydrolysis of the C-14 benzoyl ester.1. Employ a protecting group strategy for more reactive hydroxyl groups.[5][6][7][8]2. Use milder reaction conditions (e.g., lower temperature, neutral pH). Avoid strong acids or bases during the reaction and workup.
Difficult Purification 1. Product and starting material have similar polarities.2. Product is highly lipophilic, leading to poor separation on standard silica gel.1. Optimize the flash chromatography solvent system using a shallow gradient.2. Consider alternative purification techniques such as reverse-phase flash chromatography or Supercritical Fluid Chromatography (SFC) for large-scale purification of lipophilic molecules.[9][10][11][12]
Product Degradation During Workup or Storage 1. Hydrolysis of either ester group due to residual acid or base.2. Thermal instability.1. Ensure the workup procedure effectively neutralizes the reaction mixture. Store the final product in a dry, cool, and dark environment.2. Avoid excessive heat during solvent evaporation and drying.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical data for the synthesis of this compound via two different methods. This data is for illustrative purposes to provide a potential benchmark.

Parameter Method A: Palmitoyl Chloride Method B: Steglich Esterification
Reactants 14-Benzoylmesaconine, Palmitoyl Chloride, Pyridine14-Benzoylmesaconine, Palmitic Acid, DCC, DMAP
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 18 hours24 - 36 hours
Crude Yield 65 - 75%55 - 65%
Purity (Post-Purification) > 95% (by HPLC)> 95% (by HPLC)
Purification Method Flash Chromatography (Silica Gel)Flash Chromatography (Silica Gel)

Experimental Protocols

Proposed Synthesis of this compound via Steglich Esterification

This protocol is a representative methodology and should be optimized for specific laboratory conditions and scale.

  • Preparation: In a clean, dry, nitrogen-flushed reactor, dissolve 14-Benzoylmesaconine (1 equivalent) and palmitic acid (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the solution and stir until fully dissolved.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under high vacuum. Characterize the final product by NMR and MS to confirm its identity and purity.

Visualizations

G Proposed Synthetic Workflow for this compound A 14-Benzoylmesaconine + Palmitic Acid B Add DMAP and DCC in DCM A->B Reactants C Reaction at Room Temperature (24-36h) B->C Initiation D Filter to Remove DCU C->D Completion E Aqueous Workup (Acid/Base Wash) D->E F Dry and Concentrate E->F G Flash Chromatography Purification F->G Crude Product H Pure this compound G->H Final Product

Caption: Proposed Synthetic Workflow.

G Troubleshooting Decision Tree: Low Product Yield Start Low Yield Observed CheckSM Check for Unreacted Starting Material (SM) Start->CheckSM SM_Present Significant SM Remaining CheckSM->SM_Present SM_Absent SM Consumed, Byproducts Formed CheckSM->SM_Absent SM_Present->SM_Absent No Action_SM Increase Reaction Time/Temp or Add More Reagent SM_Present->Action_SM Yes Action_Byproduct Analyze Byproducts (NMR/MS) SM_Absent->Action_Byproduct Yes End Optimize and Repeat Action_SM->End Hydrolysis Hydrolysis Detected? Action_Byproduct->Hydrolysis Other_Byproduct Other Side Reactions? Hydrolysis->Other_Byproduct No Action_Hydrolysis Use Anhydrous Conditions & Neutral Workup Hydrolysis->Action_Hydrolysis Yes Action_Other Consider Protecting Groups or Milder Conditions Other_Byproduct->Action_Other Yes Action_Hydrolysis->End Action_Other->End

References

Technical Support Center: Method Validation for 14-Benzoylmesaconine-8-palmitate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of 14-Benzoylmesaconine-8-palmitate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique. This method offers high sensitivity and specificity, which is crucial for accurately quantifying low concentrations of the analyte in complex biological matrices.[1][2][3][4][5]

Q2: Which ionization mode is most suitable for detecting this compound by mass spectrometry?

A2: Positive electrospray ionization (ESI+) mode is generally the most effective for this class of compounds. Diterpenoid alkaloids, like this compound, readily form positive ions, leading to strong signals in this mode.[1][2]

Q3: How can I optimize the separation of this compound from other matrix components?

A3: Chromatographic separation can be optimized by adjusting the mobile phase composition and gradient. A common approach involves using a C18 column with a gradient elution of acetonitrile (B52724) and water containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[1][5]

Q4: What are the key parameters to evaluate during method validation?

A4: According to regulatory guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability.[1][3][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause A: Secondary Interactions with Stationary Phase. The basic nitrogen in the mesaconine (B8520833) structure can interact with residual silanols on the column, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase to protonate the analyte and minimize these interactions.

  • Possible Cause B: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Possible Cause C: Extra-column Volume. Excessive tubing length or dead volume in the system can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume.

Issue 2: High Background Noise or Contamination
  • Possible Cause A: Palmitate Contamination from Consumables. The palmitate moiety of the analyte makes it susceptible to contamination from plasticware (e.g., pipette tips, microcentrifuge tubes), which can leach palmitate.[7]

    • Solution: Use glass vials and glassware whenever possible. If plastic consumables are unavoidable, pre-rinse them with methanol (B129727) or acetonitrile to remove potential contaminants.[7]

  • Possible Cause B: Impure Solvents or Reagents.

    • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • Possible Cause C: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash protocol using a strong solvent to clean the injection port and needle between samples.

Issue 3: Inconsistent or Low Analyte Recovery
  • Possible Cause A: Inefficient Sample Preparation. The lipophilic nature of the palmitate chain may lead to poor extraction efficiency if the solvent is not optimized.

    • Solution: Optimize the protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods. For protein precipitation, methanol is a common choice.[2][5] For LLE, explore various organic solvents. For SPE, select a cartridge that provides good retention and elution for lipophilic compounds.

  • Possible Cause B: Analyte Instability. The ester linkages in this compound could be susceptible to hydrolysis.

    • Solution: Evaluate the stability of the analyte under different storage conditions (e.g., temperature, pH, light exposure) and during the analytical process (e.g., autosampler stability).[1]

Issue 4: Significant Matrix Effects
  • Possible Cause A: Ion Suppression or Enhancement. Co-eluting matrix components can interfere with the ionization of the analyte, leading to inaccurate quantification.[2]

    • Solution: Improve chromatographic separation to move the analyte peak away from interfering compounds. A more thorough sample cleanup procedure, such as SPE, can also reduce matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

Experimental Protocols

UPLC-MS/MS Method for Quantification

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[5]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time will likely be required to elute the lipophilic analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Detection: ESI in positive mode with Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution.

Sample Preparation: Protein Precipitation
  • To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold methanol.[2]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.[2]

  • Inject into the UPLC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical validation parameters observed for the quantification of related Aconitum alkaloids using UPLC-MS/MS, which can serve as a benchmark for the method validation of this compound.

Table 1: Linearity and Sensitivity

Analyte (Related Compound)Linear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Benzoylmesaconine0.2 - 50> 0.9980.2
Aconitine0.2 - 500> 0.9970.2
Mesaconitine0.2 - 500> 0.9970.2

Data adapted from similar compound analyses.[2][4]

Table 2: Precision and Accuracy

Analyte (Related Compound)Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
BenzoylmesaconineLow QC< 15%< 15%85 - 115%
Mid QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%

Acceptance criteria based on regulatory guidelines.[2]

Table 3: Recovery and Matrix Effect

Analyte (Related Compound)Recovery (%)Matrix Effect (%)
Benzoylmesaconine85 - 115%Within ±15%

Acceptance criteria based on regulatory guidelines.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample ProteinPrecipitation Protein Precipitation (e.g., Methanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MS MS/MS Detection (ESI+, MRM) UPLC->MS Data Data Acquisition MS->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy & Precision Data->Accuracy Stability Stability Data->Stability MatrixEffect Matrix Effect Data->MatrixEffect

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_signal Signal Issues start Problem Encountered PeakTailing Peak Tailing start->PeakTailing PeakFronting Peak Fronting start->PeakFronting HighBackground High Background start->HighBackground LowRecovery Low Recovery start->LowRecovery MatrixEffects Matrix Effects start->MatrixEffects Sol1 Sol1 PeakTailing->Sol1 Add Mobile Phase Modifier Sol2 Sol2 PeakFronting->Sol2 Dilute Sample Sol3 Sol3 HighBackground->Sol3 Use Glassware/ Pre-rinse Plastics Sol4 Sol4 LowRecovery->Sol4 Optimize Extraction Sol5 Sol5 MatrixEffects->Sol5 Improve Cleanup/ Use IS

Caption: Troubleshooting logic for common issues in quantification.

References

Strategies to minimize off-target effects of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize off-target effects of 14-Benzoylmesaconine-8-palmitate. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target effects of this compound?

A1: While specific data for this compound is limited, its constituent parts suggest potential biological activities. The mesaconine (B8520833) core, a C19-diterpenoid alkaloid from Aconitum species, is known to interact with voltage-gated sodium channels.[1][2] The benzoyl and palmitoyl (B13399708) esters can influence the compound's toxicity and analgesic properties.[1] The palmitate moiety, a saturated fatty acid, may lead to off-target effects by influencing cellular signaling pathways such as PI3K/AKT/mTOR, NF-κB, and MAPK.[3]

Q2: How does the lipophilicity of this compound influence its off-target profile?

A2: The addition of an 8-palmitate ester significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes but may also lead to increased non-specific binding to proteins and lipids, contributing to off-target effects.[4] Increased lipophilicity can affect the compound's absorption, distribution, metabolism, and excretion (ADMET) properties.[4][5]

Q3: What are the primary safety concerns when working with this compound?

A3: Aconitum alkaloids are known for their cardiotoxicity and neurotoxicity, primarily through their action on voltage-sensitive sodium channels.[2] Even though esterification can reduce toxicity compared to the parent alkaloid, caution should be exercised.[6] It is crucial to handle the compound with appropriate personal protective equipment and to be aware of its potential for severe toxicity.

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media

Q: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What can I do?

A: This is a common issue with highly lipophilic compounds. The abrupt change from a high-concentration DMSO stock to an aqueous environment causes the compound to "crash out" of solution.[7]

  • Potential Causes and Solutions:

    • High Final Concentration: The concentration in the media may exceed its aqueous solubility. Solution: Decrease the final working concentration and perform a solubility test to determine the maximum soluble concentration.[7]

    • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange. Solution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[7]

    • Low Temperature of Media: Cold media can decrease the compound's solubility. Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[7]

Issue: Inconsistent or Non-Reproducible Assay Results

Q: I am observing high variability in my cell-based assay results. What could be the cause?

A: Variability can stem from the compound's properties or the assay itself.

  • Potential Causes and Solutions:

    • Compound Degradation: Lipophilic compounds can be unstable in aqueous solutions. Solution: Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.

    • Assay Interference: The compound may interfere with the assay reagents. For example, it might be autofluorescent in a fluorescence-based assay or directly reduce the substrate in a metabolic assay (e.g., MTT). Solution: Run a compound-only control (compound in media without cells) to check for autofluorescence or direct substrate reduction. Consider using an orthogonal assay that relies on a different detection principle.

    • Cell-Based Issues: Inconsistent cell seeding density or cell health can lead to variability. Solution: Ensure uniform cell density in all wells and regularly check cell viability and morphology.

Data Presentation

Table 1: Hypothetical Inhibitory Profile of this compound

Target ClassSpecific TargetIC50 (nM)Assay Type
Primary Target Voltage-Gated Sodium Channel (Nav1.5)50Electrophysiology
Off-Target Kinase A850In vitro Kinase Assay
Off-Target Kinase B>10,000In vitro Kinase Assay
Off-Target GPCR X2,500Radioligand Binding
Off-Target PI3K5,000Biochemical Assay

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-targets.[8][9]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[9]

  • Compound Addition:

    • Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[9]

  • Detection:

    • Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular environment.[10][11]

Methodology:

  • Cell Treatment:

    • Treat intact cells with the test compound or a vehicle control for a specified time (e.g., 2 hours at 37°C).[11]

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.[10][11]

  • Cell Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration and normalize all samples.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.[11]

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Visualizations

G cluster_palmitate Palmitate-Induced Off-Target Signaling PA This compound (via Palmitate Moiety) TLR4 TLR4 PA->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK PI3K PI3K TLR4->PI3K Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Potential off-target signaling pathways activated by the palmitate moiety.

G cluster_workflow Kinase Selectivity Profiling Workflow A Prepare Compound Serial Dilutions C Add Compound Dilutions to Plate A->C B Dispense Kinase, Substrate, and ATP into 384-well Plate B->C D Incubate at Room Temp (1 hour) C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Luminescence E->F G Data Analysis: Calculate % Inhibition & IC50 F->G

Caption: Experimental workflow for kinase selectivity profiling.

G cluster_troubleshooting Troubleshooting Compound Precipitation Start Compound Precipitates in Media C1 Is final concentration too high? Start->C1 S1 Decrease final concentration. Perform solubility test. C1->S1 Yes C2 Was dilution too rapid? C1->C2 No End Clear Solution S1->End S2 Perform serial dilution in pre-warmed media. C2->S2 Yes C3 Was media cold? C2->C3 No S2->End S3 Use pre-warmed (37°C) media for dilutions. C3->S3 Yes C3->End No S3->End

Caption: Logical workflow for troubleshooting compound precipitation.

References

Technical Support Center: Enhancing the Target Selectivity of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of 14-Benzoylmesaconine-8-palmitate for its intended biological target.

FAQs: Understanding and Improving Selectivity

Q1: What is the known target and mechanism of action of this compound?

A1: Currently, there is limited specific information in the public domain detailing the precise molecular target and a comprehensive mechanism of action for this compound. As a derivative of aconitine, it belongs to the C19-diterpenoid alkaloid class.[1] Aconitine and its analogues are known to primarily interact with voltage-gated sodium channels, although they can exhibit a range of other biological activities, including anti-inflammatory and analgesic effects.[2] The addition of the benzoyl and palmitate moieties introduces significant structural modifications that likely alter its pharmacological profile. The palmitate group, a 16-carbon saturated fatty acid, may influence the compound's lipophilicity and membrane interactions, potentially guiding it toward different targets or altering its binding kinetics.[3][4]

Q2: What are the general strategies for improving the selectivity of a small molecule therapeutic?

A2: Improving drug selectivity is a critical process in drug development to enhance efficacy and minimize off-target side effects.[5][6] Key strategies include:

  • Structure-Based Drug Design: Utilizing high-resolution structural data of the target protein to guide the design of more specific ligands.[5][7]

  • Computational Modeling: Employing molecular docking and dynamics simulations to predict and analyze the binding interactions of the compound with its target and potential off-targets.[5]

  • Pharmacokinetic Optimization: Modifying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to control its exposure to target and off-target tissues.[5]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the compound and evaluating the impact on potency and selectivity.

Q3: How might the palmitate moiety affect the selectivity of this compound?

A3: The long hydrocarbon chain of the palmitate group significantly increases the lipophilicity of the molecule. This can have several effects on selectivity:

  • Membrane Targeting: Increased lipophilicity can lead to greater partitioning into cellular membranes, potentially favoring interactions with membrane-bound proteins.

  • Altered Bioavailability: The palmitate group can influence how the molecule is absorbed, distributed, and metabolized in the body, which can indirectly affect which targets it interacts with.

  • New Binding Interactions: The flexible carbon chain could establish new van der Waals or hydrophobic interactions within the binding pocket of a target, potentially increasing affinity and selectivity. Conversely, it could also lead to non-specific binding to hydrophobic regions of various proteins.

Troubleshooting Guide: Experimental Challenges

This guide addresses specific issues that may arise during the experimental process of improving the selectivity of this compound.

Problem Potential Cause Suggested Solution
High off-target activity observed in initial screens. 1. Promiscuous binding due to high lipophilicity from the palmitate chain. 2. Metabolism to more reactive or non-selective species. 3. Interaction with a common, broadly expressed protein family.1. Modify the linker: Systematically vary the length and composition of the ester linkage between the core mesaconine (B8520833) and the palmitate. 2. Replace the palmitate: Substitute the palmitate with other fatty acids of varying lengths and saturation, or with more polar groups, to assess the impact on selectivity. 3. Metabolic profiling: Conduct in vitro metabolism studies using liver microsomes to identify major metabolites and test them for off-target activity.
Difficulty in obtaining a co-crystal structure of the compound with its target. 1. Low binding affinity or rapid dissociation. 2. Poor solubility of the compound. 3. Instability of the protein-ligand complex.1. Improve binding affinity: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding and guide structural modifications for higher affinity. 2. Enhance solubility: Modify the compound to include more polar functional groups without compromising target binding. 3. Use cryo-electron microscopy (Cryo-EM): If crystallization is challenging, Cryo-EM may be a viable alternative for structural determination of the complex.
Inconsistent results in cell-based selectivity assays. 1. Variability in cell line characteristics (e.g., passage number, confluency). 2. Compound degradation in cell culture media. 3. Complex downstream effects of targeting a signaling pathway.1. Standardize cell culture protocols: Maintain consistent cell passage numbers and seeding densities. 2. Assess compound stability: Use LC-MS to measure the concentration of the compound in the media over the time course of the experiment. 3. Use a more direct measure of target engagement: Employ techniques like cellular thermal shift assays (CETSA) or target engagement biomarkers to confirm interaction with the intended target in a cellular context.

Experimental Protocols

Protocol 1: Comparative Selectivity Profiling using a Kinase Panel

This protocol outlines a general method for assessing the selectivity of this compound against a panel of protein kinases, a common source of off-target effects.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in a suitable assay buffer.

  • Kinase Panel Screening:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a broad panel of kinases (e.g., >400).

    • Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM).

    • The service will typically perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase.

  • Data Analysis:

    • Identify any kinases that are inhibited by more than a predefined threshold (e.g., 50%).

    • For significant "hits," determine the IC50 value through dose-response experiments.

    • Calculate a selectivity score by comparing the IC50 for the intended target versus the off-targets.

Parameter Example Value
Compound Concentration10 µM
Number of Kinases468
ATP ConcentrationApparent Km for each kinase
Incubation Time60 minutes
Detection MethodRadiometric (33P-ATP)

Visualizations

Signaling Pathway: Hypothetical Target and Off-Target Interaction

This diagram illustrates a hypothetical scenario where this compound inhibits its intended target (Target A) but also has an off-target effect on a related protein (Target B), leading to unintended downstream signaling.

cluster_0 This compound cluster_1 Cellular Environment Compound This compound Target_A Intended Target A Compound->Target_A Inhibition Target_B Off-Target B Compound->Target_B Inhibition Downstream_A Desired Cellular Response Target_A->Downstream_A Blocks Signal Downstream_B Adverse Effect Target_B->Downstream_B Blocks Signal

Hypothetical on- and off-target effects.
Workflow: Improving Selectivity via SAR

This diagram outlines a typical workflow for improving the selectivity of a lead compound through Structure-Activity Relationship (SAR) studies.

Start Initial Compound: This compound Design Design Analogs (e.g., modify palmitate chain) Start->Design Synthesize Chemical Synthesis Design->Synthesize Screen Screening Cascade: 1. On-Target Potency 2. Off-Target Panel Synthesize->Screen Analyze Analyze SAR Data Screen->Analyze Decision Improved Selectivity? Analyze->Decision Lead Optimized Lead Compound Decision->Lead Yes Redesign Redesign Analogs Decision->Redesign No Redesign->Design

Workflow for selectivity enhancement.
Logical Relationship: Factors Influencing Selectivity

This diagram illustrates the key molecular properties of a compound that collectively determine its selectivity profile.

center Selectivity Profile Shape Shape Complementarity Shape->center Electrostatics Electrostatic Interactions Electrostatics->center Hydrophobicity Hydrophobicity Hydrophobicity->center Flexibility Conformational Flexibility Flexibility->center

Determinants of molecular selectivity.

References

Addressing batch-to-batch variability of synthetic 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 14-Benzoylmesaconine-8-palmitate

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with synthetic this compound. The resources below offer structured troubleshooting, detailed protocols, and answers to frequently asked questions to ensure experimental consistency and data reliability.

Troubleshooting Guide

This guide addresses specific issues that may arise from batch-to-batch variability.

Question: My experiments are yielding inconsistent results (e.g., potency, toxicity, efficacy) with a new batch of this compound. What should I do?

Answer: Inconsistent results are the primary indicator of batch-to-batch variability. A systematic approach is crucial to identify the root cause.

  • Pause Experiments: Temporarily halt all critical experiments with the new batch to conserve resources until the issue is resolved.

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs from the new batch and the previous, well-performing batch. Look for differences in purity, impurity profiles, residual solvents, and other specified parameters.

  • Perform In-House Quality Control: Do not rely solely on the supplier's CoA.[1] Conduct your own analytical tests to verify the identity, purity, and concentration of the new batch. Key recommended tests include HPLC/UPLC, LC-MS, and ¹H-NMR.

  • Conduct a Dose-Response Curve: A shift in the dose-response curve is a strong indicator of a difference in potency between batches.[1] This can help quantify the change in activity.

  • Assess Solubility: Observe the compound's solubility in your chosen solvent. Differences in crystalline form (polymorphism) or the presence of impurities can alter solubility, affecting the effective concentration in your experiments.[1]

Question: The new batch of the compound shows different solubility characteristics or is difficult to dissolve. How should I proceed?

Answer: Solubility issues can significantly impact bioavailability in both in vitro and in vivo models.

  • Verify Solvent and Procedure: Ensure you are using the exact same solvent and dissolution procedure (e.g., temperature, sonication, vortexing time) as with previous batches.

  • Test Different Solvents: Consult the supplier's technical data sheet for recommended solvents. You may need to test alternative solvents like DMSO, DMF, or ethanol.[2]

  • Consider Polymorphism: Different batches can crystallize in different forms (polymorphs), which can significantly affect their dissolution rate and solubility.[1] This may require adjusting your stock solution preparation method.

  • Filter the Solution: If precipitation occurs, use a syringe filter (e.g., 0.22 µm) to remove undissolved material before adding it to your experimental system. This ensures you are working with a saturated, but particulate-free, solution. Remember to re-quantify the concentration of the filtered stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in complex synthetic compounds?

A1: Variability can be introduced at multiple stages of the manufacturing process.[1][][][5] Key factors include:

  • Variations in Raw Materials: The quality and purity of starting materials can influence the final product.[1][][5]

  • Differences in Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can alter the impurity profile.[1][]

  • Inefficient or Altered Purification Methods: Changes in chromatography, recrystallization, or filtration can lead to different levels of purity and by-products.[]

  • Compound Instability: The compound may degrade over time, especially if not stored under recommended conditions (e.g., temperature, light, humidity).[6]

  • Presence of Polymorphs: The existence of different crystalline forms can affect physical properties like solubility and stability.[1]

Q2: What information is most critical to compare on a Certificate of Analysis (CoA) between two batches?

A2: When comparing CoAs, focus on these key analytical parameters:

  • Purity: Usually determined by HPLC or UPLC. A seemingly small change (e.g., 99.1% vs. 98.2%) can be significant if the new impurity has biological activity.

  • Identity Confirmation: Check that the mass spectrometry (MS) data (m/z) and Nuclear Magnetic Resonance (NMR) spectra are consistent with the expected structure.

  • Impurity Profile: If provided, compare the number and relative abundance of any listed impurities. A new, unidentified peak could be the source of inconsistent results.

  • Residual Solvents: High levels of residual solvents from the synthesis can have cytotoxic effects in cell-based assays.

Q3: How should I properly store this compound to minimize degradation?

A3: While specific stability data for this compound is not available, general best practices for complex alkaloids and esters apply. Benzoylmesaconine is typically stored at -20°C.[2] It is recommended to store the solid compound in a tightly sealed vial, protected from light and moisture, at -20°C or lower. For solutions (e.g., in DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Data Presentation: Comparative Analysis of Two Batches

The table below serves as a template for comparing key quality attributes between a reference batch and a new batch of this compound.

ParameterBatch A (Reference)Batch B (New Batch)Acceptable Limit
Physical Appearance White to off-white solidWhite to off-white solidConforms
Purity (HPLC, 228 nm) 99.3%98.1%≥ 98.0%
Identity (LC-MS, [M+H]⁺) m/z = 826.5m/z = 826.5Matches Theoretical
Structure (¹H-NMR) Conforms to structureConforms to structureConforms
Major Impurity Peak 0.25% (at RT 4.8 min)0.95% (at RT 5.2 min)< 1.0% any single impurity
Biological Activity (IC₅₀) 15.2 µM28.9 µM± 20% of Reference

Note: Data presented are hypothetical examples for illustrative purposes.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of different batches.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 50 µg/mL using the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm.[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

    • Compare the chromatograms of the new and old batches, looking for new peaks or changes in the relative area of existing impurity peaks.

Protocol 2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)

This protocol verifies the molecular weight of the compound.

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like Methanol or Acetonitrile.

  • MS Analysis:

    • Infuse the sample solution directly into the mass spectrometer or use an LC system as described above.

    • Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI). Aconitine-type alkaloids readily form protonated molecules ([M+H]⁺).[7]

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) of the primary ion with the theoretical molecular weight of this compound (C₄₇H₇₃NO₁₁), which is 827.5 g/mol . The expected [M+H]⁺ ion would be approximately 828.5 m/z.

    • Ensure the major peak corresponds to this expected mass.

Visualizations

TroubleshootingWorkflow Fig. 1: Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed compare_coa Compare CoAs of Old vs. New Batch start->compare_coa is_coa_ok Are CoAs Identical? compare_coa->is_coa_ok qc_check Perform In-House QC (HPLC, LC-MS) is_qc_ok Does In-House QC Match Reference Batch? qc_check->is_qc_ok solubility Assess Solubility and Appearance dose_response Run Comparative Dose-Response Assay solubility->dose_response optimize_protocol Root Cause Likely Experimental: Review and Optimize Protocol (e.g., dissolution, handling) dose_response->optimize_protocol is_coa_ok->qc_check Yes contact_supplier Root Cause Identified: Contact Supplier with Data is_coa_ok->contact_supplier No is_qc_ok->solubility Yes is_qc_ok->contact_supplier No

Fig. 1: A logical workflow for troubleshooting inconsistent experimental results.

QC_Workflow Fig. 2: QC Workflow for New Synthetic Compound Batches receive Receive New Batch inspect Visual Inspection (Color, Form) receive->inspect coa Review CoA vs. Reference inspect->coa analytical Analytical QC (HPLC, LC-MS, NMR) coa->analytical functional Functional Assay (e.g., IC50) analytical->functional decision Accept or Reject? functional->decision accept Batch Accepted decision->accept Pass reject Batch Rejected decision->reject Fail

Fig. 2: A standard quality control process for incoming batches.

Signaling_Pathway Fig. 3: Hypothetical Impact of Batch Variability on a Signaling Pathway cluster_good Batch A (Reference) cluster_bad Batch B (New) CompoundA Compound (15 µM IC₅₀) PI3KA PI3K CompoundA->PI3KA Strong Inhibition AKTA AKT PI3KA->AKTA ResponseA Cellular Response (e.g., Apoptosis) AKTA->ResponseA CompoundB Compound (29 µM IC₅₀) + Impurity PI3KB PI3K CompoundB->PI3KB Weak Inhibition AKTB AKT PI3KB->AKTB ResponseB Reduced Cellular Response (Inconsistent Data) AKTB->ResponseB Receptor Cell Surface Receptor Receptor->PI3KA Receptor->PI3KB

Fig. 3: Impact of batch potency variation on a hypothetical signaling pathway.

References

Technical Support Center: Optimization of Extraction and Purification of Benzoylmesaconine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction and purification of benzoylmesaconine (B1261751) and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting benzoylmesaconine and its derivatives from plant material?

A1: The most common methods for extracting these alkaloids from Aconitum species include:

  • Reflux Extraction: This is a traditional method involving boiling the plant material with a solvent. Acidified alcohol is often used to improve the extraction efficiency of alkaloids.[1]

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It often requires shorter extraction times and lower temperatures compared to reflux extraction.[2][3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is known for its high efficiency and reduced solvent consumption.[4]

  • Pulsed Electric Field (PEF) Extraction: A more advanced technique that uses short pulses of a strong electric field to increase the permeability of plant cell membranes, leading to high extraction yields in a very short time.[5]

Q2: Which purification techniques are most effective for isolating benzoylmesaconine derivatives?

A2: Effective purification techniques for benzoylmesaconine derivatives include:

  • Macroporous Resin Chromatography: This is a widely used method for the initial cleanup and enrichment of alkaloids from crude extracts. It separates compounds based on their polarity and molecular size.[6][7][8]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. It is particularly useful for separating complex mixtures of alkaloids.[9][10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of individual alkaloids to a high degree of purity.[11]

Q3: What are the key factors affecting the stability of benzoylmesaconine derivatives during extraction and purification?

A3: The stability of benzoylmesaconine and related alkaloids is primarily influenced by:

  • pH: These compounds are more stable in acidic conditions. Alkaline conditions can lead to hydrolysis of the ester groups.

  • Temperature: High temperatures can accelerate degradation reactions. Therefore, it is advisable to use lower temperatures during extraction and to avoid prolonged heating.[12][13][14]

  • Solvent: The choice of solvent can impact stability. For instance, using methanol (B129727) or ethanol (B145695) as a solvent can sometimes lead to transesterification or degradation of certain alkaloids.[15]

Q4: What are the common impurities encountered during the purification of benzoylmesaconine derivatives?

A4: Common impurities include other Aconitum alkaloids with similar structures, such as diester-diterpenoid alkaloids (e.g., aconitine, mesaconitine, hypaconitine) and other monoester-diterpenoid alkaloids. Additionally, pigments, glycosides, and other plant secondary metabolites may also be present in the crude extract.[16][17]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of benzoylmesaconine derivatives.

Extraction Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low Extraction Yield 1. Inappropriate solvent. 2. Incomplete cell wall disruption. 3. Suboptimal extraction parameters (time, temperature). 4. Degradation of the target compound.1. Test solvents of varying polarity. Acidified ethanol or methanol are often effective for alkaloids. 2. Ensure the plant material is finely powdered. 3. Optimize extraction time and temperature; for UAE and MAE, also optimize power settings. 4. Use lower temperatures and shorter extraction times. Check the pH of the extraction solvent to ensure it is acidic.
Inconsistent Extraction Yields 1. Variability in plant material (source, harvest time, storage). 2. Inconsistent experimental conditions.1. Use plant material from the same batch and store it under consistent conditions. 2. Carefully control all extraction parameters, including solvent-to-solid ratio, temperature, and time.
Extract is Difficult to Filter 1. Presence of mucilaginous compounds. 2. Very fine plant material powder.1. Consider a pre-extraction step with a non-polar solvent to remove some interfering substances. 2. Use a coarser powder or employ centrifugation to separate the solid residue before filtration.
Purification Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation on Macroporous Resin 1. Incorrect resin type. 2. Suboptimal pH of the sample solution. 3. Inappropriate elution solvent.1. Test resins with different polarities and pore sizes. Non-polar or weakly polar resins are often suitable for alkaloids. 2. Adjust the pH of the sample solution to optimize adsorption; a pH of around 5-7 is often a good starting point.[6][7] 3. Perform a gradient elution with increasing concentrations of ethanol or methanol in water to find the optimal eluting conditions.
Peak Tailing in HPLC 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH is close to the pKa of the analyte. 3. Column overload.1. Use a mobile phase additive like triethylamine (B128534) or formic acid to mask the silanol (B1196071) groups.[12] 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the benzoylmesaconine derivative. 3. Reduce the sample concentration or injection volume.[18][19][20][21][22]
Low Recovery from Purification Column 1. Irreversible adsorption to the stationary phase. 2. Degradation of the compound on the column.1. For silica-based columns, adding a small amount of a basic modifier to the mobile phase can help. Consider using a polymer-based column or HSCCC. 2. Check the stability of the compound in the mobile phase. Avoid harsh pH conditions or prolonged run times if the compound is unstable.
Co-elution of Impurities 1. Similar physicochemical properties of the impurity and the target compound.1. Optimize the chromatographic conditions (e.g., change the mobile phase composition, gradient slope, or stationary phase). For HSCCC, try a different two-phase solvent system.

III. Quantitative Data Presentation

Table 1: Comparison of Extraction Methods for Aconitum Alkaloids
Extraction Method Plant Material Solvent Time Temperature Yield of Total Alkaloids (%) Reference
RefluxAconitum szechenyianumAcidic alcohol (85:15 alcohol:pH 3.0 HAc)1 h (x3)Reflux0.98[9]
RefluxAconitum gymnandrum-30 min80°C0.0267[23]
Ultrasonic-AssistedAconitum coreanum90% ethanol40 min-3.625 (mg/g GFA)[5]
Microwave-Assisted--15-20 min-Higher than traditional methods[4]
Pulsed Electric FieldAconitum coreanum90% ethanol< 1 min-3.94 (mg/g GFA)[5]
MacerationVarious medicinal plants-48 hRoom Temp1.85[13]
SoxhletVarious medicinal plants-12 h-2.15[13]
Accelerated Solvent Extraction (ASE)Various medicinal plants-20 min-2.63[13]

Note: Yields can vary significantly based on the specific plant species, part used, and analytical method.

Table 2: Optimization of Macroporous Resin Purification for Aconitum Alkaloids
Resin Type Adsorption pH Adsorption Flow Rate (BV/h) Elution Solvent Purity/Content Increase Reference
SIP13005480% alcohol-[6]
D1016-70% ethanolPurity increased from 11.35% to 46.95%[24]
AB-8--40% ethanolContent of total alkaloids reached 80%[25]
LSA-5B--50% ethanol-[17]

IV. Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Benzoylmesaconine Derivatives
  • Sample Preparation: Grind the dried roots of the Aconitum plant into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 70% ethanol containing 0.5% hydrochloric acid.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 25°C.[2]

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure at 45°C to obtain the crude extract.

Protocol 2: Purification of Benzoylmesaconine Derivatives using Macroporous Resin Chromatography
  • Resin Pre-treatment:

    • Soak the macroporous resin (e.g., D101) in ethanol for 24 hours.

    • Pack the resin into a glass column.

    • Wash the column sequentially with deionized water until the eluent is neutral.[24]

  • Sample Loading:

    • Dissolve the crude extract in deionized water to a concentration of approximately 1 g crude drug equivalent per 5 mL.

    • Adjust the pH of the sample solution to 6.0.[7]

    • Load the sample solution onto the column at a flow rate of 2 BV/h.

  • Washing:

    • Wash the column with 3-5 bed volumes (BV) of deionized water to remove impurities like sugars and pigments.

  • Elution:

    • Elute the adsorbed alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol).

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the target benzoylmesaconine derivatives. Fractions eluting with 50-70% ethanol are likely to contain the target compounds.[24][26]

  • Resin Regeneration:

    • After elution, wash the resin with 1 M HCl solution followed by 1 M NaOH solution, and then with deionized water until the eluent is neutral.

    • Store the regenerated resin in ethanol.

Protocol 3: Preparative HPLC for Final Purification
  • Column and Mobile Phase:

    • Column: A reversed-phase C18 column (e.g., 19 x 100 mm, 5 µm).[25]

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% triethylamine.[12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% triethylamine.[12]

  • Gradient Elution:

    • Develop a suitable gradient program based on analytical HPLC results. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-30 min: 10-50% B

      • 30-35 min: 50-90% B

      • 35-40 min: 90% B (hold)

      • 40-45 min: 90-10% B

  • Sample Preparation and Injection:

    • Dissolve the enriched fraction from the macroporous resin purification in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm filter.

    • Inject an appropriate volume onto the preparative column.

  • Fraction Collection:

    • Monitor the elution profile at a suitable wavelength (e.g., 230-240 nm).

    • Collect the peaks corresponding to the benzoylmesaconine derivatives.

  • Purity Analysis:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

V. Mandatory Visualizations

Experimental Workflow for Extraction and Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Aconitum Plant Material (Powdered) extraction Extraction (e.g., UAE, Reflux) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin Initial Cleanup enriched_fraction Enriched Alkaloid Fraction macroporous_resin->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Purified Benzoylmesaconine Derivatives prep_hplc->pure_compound

Caption: General workflow for the extraction and purification of benzoylmesaconine derivatives.

Signaling Pathway of Benzoylmesaconine's Anti-inflammatory Action

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IκBα IκBα Phosphorylation & Degradation TLR4->IκBα activates BMA Benzoylmesaconine (BMA) BMA->p38 inhibits BMA->JNK inhibits BMA->ERK inhibits BMA->IκBα inhibits Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->Pro_inflammatory upregulates JNK->Pro_inflammatory upregulates ERK->Pro_inflammatory upregulates p65_translocation p65 Nuclear Translocation IκBα->p65_translocation leads to NFkB_activation NF-κB Activation p65_translocation->NFkB_activation results in NFkB_activation->Pro_inflammatory upregulates

References

Technical Support Center: Overcoming Blood-Brain Barrier Penetration with 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "14-Benzoylmesaconine-8-palmitate" is limited in currently available scientific literature. This guide provides troubleshooting and frequently asked questions based on the principles of blood-brain barrier (BBB) penetration for lipophilic compounds and fatty acid conjugates intended for central nervous system (CNS) delivery.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind conjugating 14-Benzoylmesaconine with palmitate for BBB penetration?

A1: The blood-brain barrier is a significant obstacle for many potentially therapeutic compounds targeting the CNS.[1][2] One strategy to enhance BBB penetration is to increase the lipophilicity of a drug, as lipid-soluble molecules can more readily diffuse across the lipid membranes of the endothelial cells that form the BBB.[3][4] Palmitic acid is a 16-carbon saturated fatty acid that, when conjugated to a molecule like 14-Benzoylmesaconine, is expected to increase its overall lipophilicity. This modification is designed to facilitate passive diffusion across the BBB. Additionally, some fatty acids may be transported across the BBB by specific carrier-mediated transport systems.[5]

Q2: What are the initial steps to assess the BBB penetration potential of this compound?

A2: A tiered approach is recommended. Start with in silico and in vitro models before moving to more complex and costly in vivo studies.[6][7]

  • In silico prediction: Use computational models to predict physicochemical properties such as lipophilicity (LogP), molecular weight, and polar surface area. These can provide an initial estimate of BBB permeability.

  • In vitro models: Employ cell-based models of the BBB, such as Transwell assays using brain endothelial cells, to get an experimental measure of permeability.[8][9]

Q3: Which in vitro BBB models are suitable for testing this compound?

A3: Several in vitro models can be used, ranging in complexity and physiological relevance:[9][10][11]

  • Monolayer Models: A simple model using a single layer of brain endothelial cells (like primary cells or immortalized lines such as hCMEC/D3) grown on a semi-permeable membrane (e.g., Transwell inserts).[8][9]

  • Co-culture Models: To better mimic the in vivo environment, co-culture endothelial cells with other cells of the neurovascular unit, such as astrocytes and pericytes. This often results in tighter junctions and more physiologically relevant permeability data.

  • Dynamic and Microfluidic Models (BBB-on-a-chip): These advanced models incorporate physiological shear stress from fluid flow, which can enhance the barrier properties and provide a more accurate prediction of in vivo permeability.[11]

Troubleshooting Guide

Issue 1: Low Permeability in In Vitro Transwell Assay

Potential Cause Troubleshooting Step
Poor cell monolayer integrity Verify the Transendothelial Electrical Resistance (TEER) value of your cell monolayer. Low TEER values indicate leaky junctions. Ensure proper cell seeding density and culture conditions. Consider using co-culture models to enhance barrier tightness.
Efflux by P-glycoprotein (P-gp) or other transporters The BBB actively effluxes many lipophilic compounds.[12] Co-administer your compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar) to see if permeability increases. This can confirm if your compound is a substrate for efflux pumps.
Low aqueous solubility of the compound Poor solubility can lead to inaccurate permeability measurements. Ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of a biocompatible solvent (e.g., DMSO) may be necessary, but its concentration should be kept low to avoid affecting cell viability and barrier integrity.
Compound binding to plasticware Lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration. Use low-protein-binding plates and pipette tips. Quantify the compound concentration in both donor and receiver compartments at the end of the experiment to assess recovery.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Potential Cause Troubleshooting Step
Metabolism of the compound The palmitate ester may be cleaved by esterases in the blood or brain, altering the compound that reaches the target. Analyze plasma and brain homogenates for the parent compound and potential metabolites.
Plasma protein binding High binding to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB. Measure the extent of plasma protein binding.
Limitations of the in vitro model In vitro models, even advanced ones, do not fully replicate the complexity of the in vivo BBB.[8][13] Consider a more complex in vitro model or proceed with in vivo studies while being aware of these limitations.

Quantitative Data Summary

The following table presents typical values for assessing BBB model integrity and compound permeability.

Parameter Description Typical Values Significance
TEER (Transendothelial Electrical Resistance) A measure of the integrity of the tight junctions in an in vitro BBB model.- Low: < 100 Ω·cm²- Moderate: 100-400 Ω·cm²- High: > 400 Ω·cm²Higher TEER values generally indicate a tighter, more restrictive barrier.
Papp (Apparent Permeability Coefficient) A measure of the rate of passage of a compound across the BBB model.- Low: < 2 x 10⁻⁶ cm/s- Moderate: 2-10 x 10⁻⁶ cm/s- High: > 10 x 10⁻⁶ cm/sHigher Papp values suggest better BBB penetration.
Efflux Ratio The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction.- Ratio > 2Suggests the compound is a substrate for active efflux transporters.
LogBB (Brain-to-Blood Ratio) The logarithm of the ratio of the concentration of a compound in the brain to its concentration in the blood at steady state (in vivo).- LogBB > 0Compound is more concentrated in the brain.
- LogBB < 0Compound is less concentrated in the brain.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
  • Cell Culture: Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert (e.g., 0.4 µm pore size) coated with collagen. If using a co-culture model, seed astrocytes on the basolateral side of the well. Culture until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Measure the TEER of the monolayer using an epithelial voltohmmeter. Proceed with the permeability assay once TEER values are stable and sufficiently high.

  • Permeability Assay:

    • Replace the medium in the apical (donor) and basolateral (receiver) compartments with assay buffer.

    • Add this compound to the apical chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh assay buffer.

    • To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical).

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Brain Penetration Study in Rodents
  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection at a predetermined dose.

  • Sample Collection: At selected time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture and immediately perfuse the animal with saline to remove blood from the brain.

  • Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Processing: Extract the compound from plasma and brain homogenate samples.

  • Quantification: Analyze the concentration of the compound in the plasma and brain extracts using LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The unbound brain-to-plasma ratio (Kp,uu) can also be calculated if the plasma protein binding and brain tissue binding are determined.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation cluster_outcome Decision in_silico Predict Physicochemical Properties (LogP, MW, PSA) transwell Transwell Permeability Assay (Papp, Efflux Ratio) in_silico->transwell Initial Screening teer TEER Measurement (Barrier Integrity) transwell->teer Validate rodent_study Rodent Brain Penetration Study (Brain-to-Plasma Ratio) transwell->rodent_study Promising Candidates metabolism Metabolite Identification rodent_study->metabolism Investigate decision Proceed to Further Development? rodent_study->decision

Caption: Experimental workflow for assessing BBB penetration.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma drug_blood 14-BM-8-P (in circulation) membrane_entry Passive Diffusion (Lipid Bilayer) drug_blood->membrane_entry Increased Lipophilicity drug_inside 14-BM-8-P (intracellular) membrane_entry->drug_inside efflux P-gp Efflux efflux->drug_blood Transport Out drug_inside->efflux Potential Substrate drug_brain 14-BM-8-P (at target) drug_inside->drug_brain Exit to Brain

Caption: Hypothetical pathway for 14-BM-8-P crossing the BBB.

References

Long-term stability testing of 14-Benzoylmesaconine-8-palmitate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of 14-Benzoylmesaconine-8-palmitate formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Physical Instability - Phase Separation or Precipitation in Liquid Formulations

  • Question: My this compound liquid formulation is showing signs of phase separation (creaming or an oily layer) and/or precipitation of the active pharmaceutical ingredient (API). What are the potential causes and how can I resolve this?

  • Answer:

    • Potential Causes:

      • Poor Solubility: this compound is a lipophilic compound, meaning it has low solubility in aqueous solutions.[1][2] This can lead to the drug falling out of solution over time.

      • Temperature Fluctuations: Exposure to temperature cycles (e.g., freeze-thaw) can disrupt the formulation's emulsion or suspension, causing aggregation and precipitation.[3]

      • Incompatible Excipients: The excipients in your formulation may not be optimal for maintaining the solubility and stability of the API.

      • Lipid Degradation: The lipid components of the formulation can degrade through processes like hydrolysis or oxidation, which can alter the formulation's properties and lead to drug expulsion.[4]

    • Troubleshooting Steps:

      • Formulation Re-evaluation:

        • Consider using co-solvents to improve the solubility of the API.[2]

        • Evaluate different lipid-based formulation strategies, such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLN), which can enhance the stability of lipophilic drugs.[3]

        • Ensure the chosen excipients are compatible with this compound.

      • Storage Conditions:

        • Store the formulation at the recommended temperature and protect it from extreme temperature changes.[5]

        • Conduct freeze-thaw cycle tests as part of your stability protocol to assess its robustness.[3]

      • Analytical Characterization:

        • Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of API that has precipitated.

        • Employ particle size analysis to monitor for aggregation or changes in droplet size in emulsions.

Issue 2: Chemical Degradation - Loss of Potency or Appearance of Unknown Peaks in HPLC

  • Question: During long-term stability testing, I'm observing a decrease in the concentration of this compound and the emergence of new, unidentified peaks in my HPLC chromatogram. What could be causing this?

  • Answer:

    • Potential Causes:

      • Hydrolysis: The ester linkages in this compound (both the benzoyl and palmitate groups) can be susceptible to hydrolysis, especially in the presence of moisture.[6]

      • Oxidation: Unsaturated components in the formulation or the API itself can be prone to oxidation, especially if exposed to oxygen or light.[4][6] Lipid peroxidation is a common issue in lipid-based formulations.[4]

      • Photodegradation: Exposure to light can induce degradation of the API or excipients.[6]

      • Drug-Excipient Interaction: The API may be reacting with one or more of the excipients in the formulation.[6]

    • Troubleshooting Steps:

      • Forced Degradation Studies: Perform stress testing (e.g., exposure to acid, base, peroxide, heat, and light) on the API and the formulation to identify potential degradation pathways and degradation products.

      • Formulation Optimization:

        • Incorporate antioxidants into the formulation to mitigate oxidative degradation.[4]

        • Control the pH of the formulation to minimize hydrolysis.

        • Select excipients that are known to be compatible with similar ester-containing compounds.

      • Packaging and Storage:

        • Use packaging that protects the formulation from light and moisture, such as amber vials or blister packs with appropriate barrier properties.[6][7]

        • Consider packaging under an inert atmosphere (e.g., nitrogen) to reduce exposure to oxygen.

      • Analytical Method Validation:

        • Ensure your HPLC method is stability-indicating, meaning it can separate the intact API from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability testing of this compound formulations?

A1: According to international guidelines (e.g., ICH), long-term stability studies should be conducted under conditions relevant to the intended storage environment.[8] For a product intended for room temperature storage, typical long-term conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8] Accelerated stability testing is often performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months to predict the long-term stability profile.[8]

Q2: How frequently should I test my samples during a long-term stability study?

A2: For long-term studies, the testing frequency should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed shelf life.[8] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8]

Q3: What are the critical quality attributes (CQAs) to monitor during the stability testing of a this compound formulation?

A3: The CQAs will depend on the specific formulation (e.g., solution, cream, solid dosage form). However, for a lipophilic compound in a formulation, key attributes generally include:

  • Assay: Quantification of the active ingredient (this compound).

  • Degradation Products: Detection and quantification of any impurities or degradation products.

  • Appearance: Visual inspection for changes in color, clarity (for solutions), or phase separation.[2]

  • pH: For liquid or semi-solid formulations.

  • Particle Size/Distribution: For emulsions or suspensions.

  • Dissolution: For solid dosage forms, to ensure the drug release profile is maintained.[4]

  • Moisture Content: To assess the integrity of the packaging and its impact on stability.

Q4: What constitutes a "significant change" in a stability study that would indicate a potential shelf-life issue?

A4: A significant change is generally defined as:

  • A 5% decrease in the assay value from the initial batch value.[5]

  • Any degradation product exceeding its specification limit.[5]

  • Failure to meet the acceptance criteria for appearance, physical properties, pH, or dissolution.[5]

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound Formulation (25°C/60%RH)

Time Point (Months)Assay (%)Total Degradants (%)AppearancepH
0100.2< 0.1Clear, colorless solution6.5
399.80.15Clear, colorless solution6.4
699.50.25Clear, colorless solution6.4
999.10.35Clear, colorless solution6.3
1298.70.48Clear, colorless solution6.2
1897.90.65Clear, colorless solution6.1
2497.20.82Clear, colorless solution6.0

Table 2: Hypothetical Accelerated Stability Data for this compound Formulation (40°C/75%RH)

Time Point (Months)Assay (%)Total Degradants (%)AppearancepH
0100.2< 0.1Clear, colorless solution6.5
199.10.45Clear, colorless solution6.3
397.50.95Clear, colorless solution6.1
695.31.52Slight yellow tint5.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

  • Materials:

    • HPLC system with UV or MS detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or other suitable modifier.

    • This compound reference standard.

    • Formulation samples.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (determined by UV scan of the API).

  • Procedure:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., Acetonitrile).

    • Prepare sample solutions by accurately diluting the formulation to a target concentration within the linear range of the method.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the reference standard to generate degradation products.

    • Develop the HPLC gradient to ensure baseline separation of the parent peak from all degradation product peaks.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Long-Term Stability Study Setup

  • Objective: To evaluate the physical and chemical stability of the this compound formulation over its proposed shelf-life.

  • Materials:

    • At least three batches of the final formulation in the proposed container closure system.

    • ICH-compliant stability chambers.

  • Procedure:

    • Place a sufficient number of samples from each batch into the stability chambers set at the desired long-term (e.g., 25°C/60%RH) and accelerated (e.g., 40°C/75%RH) conditions.

    • Pull samples at the pre-defined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

    • For each time point, analyze the samples for the critical quality attributes (CQAs) as defined (e.g., Assay, Degradants, Appearance, pH).

    • Record all data and perform a trend analysis to evaluate the stability of the formulation and propose a shelf-life.

Visualizations

DegradationPathway cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways cluster_products Resulting Degradants Formulation This compound in Lipid Formulation Hydrolysis Hydrolysis of Esters Formulation->Hydrolysis Oxidation Lipid Peroxidation Formulation->Oxidation Photodegradation Photolytic Cleavage Formulation->Photodegradation Moisture Moisture Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light Light->Photodegradation Heat Heat Heat->Hydrolysis Heat->Oxidation Deg1 Mesaconine Derivatives Hydrolysis->Deg1 Deg2 Benzoic Acid Hydrolysis->Deg2 Deg3 Palmitic Acid Hydrolysis->Deg3 Deg4 Oxidized Lipids Oxidation->Deg4 Photodegradation->Deg1

References

Refinement of animal models for studying 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the study of 14-Benzoylmesaconine-8-palmitate and related compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining animal models.

Given the limited direct research on this compound, this guide focuses on the known biological activities of its constituent components:

  • Benzoylmesaconine : An aconitine-like diterpenoid alkaloid known for potent cardiotoxicity and neurotoxicity, but also investigated for anti-inflammatory and analgesic properties.[1][2][3][4][5]

  • Palmitate : The most common saturated fatty acid in animals, which can induce lipotoxicity, particularly in the heart, and is a key modulator of inflammatory signaling pathways.[6][7][8][9][10]

The combination of these molecules suggests a complex pharmacological profile. This guide addresses the key toxicological and therapeutic areas relevant to this compound class.

General Experimental Workflow

The following diagram outlines a general workflow for in vivo studies of a novel compound like this compound.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis a1 Define Research Question (e.g., Acute Toxicity, Chronic Effects) a2 Literature Review (Aconitine Alkaloids, Palmitate) a1->a2 a3 Select Animal Model (Species, Strain, Sex) a2->a3 a4 Dose-Range Finding Study a3->a4 b1 Animal Acclimatization a4->b1 Define Doses b2 Compound Administration (Route, Frequency) b1->b2 b3 In-life Monitoring (Clinical Signs, Body Weight) b2->b3 b4 Endpoint Data Collection (e.g., ECG, Behavior, Blood Sample) b3->b4 c1 Terminal Procedures (Necropsy, Tissue Collection) b4->c1 Proceed to Necropsy c2 Ex Vivo Analysis (Histopathology, Biomarkers) c1->c2 c3 Statistical Analysis c2->c3 c4 Interpretation & Reporting c3->c4

Caption: General workflow for in vivo compound evaluation.

Section 1: Cardiotoxicity Assessment

Aconitine-like alkaloids are notorious for their cardiotoxic effects, primarily through modulation of voltage-gated sodium channels.[3] Palmitate can exacerbate cardiac stress through lipotoxicity, mitochondrial dysfunction, and inflammation.[6][8] Therefore, careful cardiotoxicity screening is critical.

Cardiotoxicity FAQs

Q: Which animal model is best for studying the acute cardiotoxicity of an aconitine-like compound? A: Rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6) are commonly used. Rats are often preferred for their larger size, which facilitates instrumentation for detailed cardiovascular monitoring (e.g., ECG, blood pressure). A single-dose administration model is typically sufficient for acute toxicity.[11]

Q: What are the most critical endpoints to measure for cardiotoxicity? A: Key endpoints include:

  • In-life: Electrocardiogram (ECG) for arrhythmias and interval changes (e.g., QT prolongation), blood pressure, and heart rate.[12]

  • Terminal: Serum biomarkers like cardiac troponins (cTnI, cTnT) and creatine (B1669601) kinase-MB (CK-MB).[11]

  • Histopathology: Examination of heart tissue for myocyte injury, inflammation, and fibrosis.

Q: How can I differentiate between aconitine-induced and palmitate-induced cardiotoxicity? A: This is challenging in vivo. Aconitine effects are typically rapid and electrophysiological (arrhythmias), while palmitate-induced lipotoxicity is a slower, metabolic process leading to cellular damage.[3][6] Consider including control groups treated with aconitine-analogs and palmitate separately. In vitro models using cardiomyocytes can also help dissect these mechanisms.

Troubleshooting Guide: Cardiotoxicity
Problem Potential Cause(s) Recommended Solution(s)
High mortality rate in dose-finding studies, even at low doses. 1. Rapid onset of fatal arrhythmias. 2. Incorrect vehicle selection causing poor solubility or toxicity. 3. Animal stress potentiating toxicity.1. Start with extremely low doses and use continuous ECG monitoring during infusion to identify the arrhythmia threshold. 2. Test the vehicle alone as a control group. Ensure pH and osmolality are physiological. 3. Ensure proper acclimatization and handling techniques to minimize stress.
Inconsistent or non-significant changes in cardiac troponin levels despite ECG abnormalities. 1. Timing of blood collection is not optimal. Troponin levels peak hours after initial injury. 2. The injury is primarily electrophysiological without significant myocyte necrosis.1. Conduct a time-course study, collecting blood at multiple time points (e.g., 2, 6, 12, 24 hours) post-dose. 2. Rely more heavily on ECG data and histopathology for evidence of toxicity. Not all cardiac dysfunction causes troponin release.
ECG signal is noisy and difficult to interpret. 1. Poor electrode contact. 2. Animal movement artifacts. 3. Electrical interference from other lab equipment.1. Ensure proper skin preparation and use of electrode gel. 2. Lightly anesthetize the animal for the duration of the reading. 3. Isolate the ECG equipment from other electrical devices. Use a Faraday cage if necessary.
Experimental Protocol: Acute Cardiotoxicity Assessment in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.[3]

  • Grouping: Divide animals into a vehicle control group and at least three dose groups for the test compound (e.g., 0.05, 0.1, 0.2 mg/kg). N=8-10 animals per group.

  • Anesthesia & Instrumentation: Anesthetize rats (e.g., with isoflurane). Insert subcutaneous needle electrodes for ECG recording (Lead II configuration). If possible, catheterize the carotid artery for direct blood pressure measurement.

  • Compound Administration: Administer the test compound or vehicle via intravenous (IV) infusion over a 5-minute period.

  • Monitoring: Continuously record ECG and blood pressure from 15 minutes before dosing until 60 minutes after dosing.

  • Blood Sampling: At 6 hours post-dose, collect blood via cardiac puncture for biomarker analysis (cTnI, cTnT).

  • Necropsy: Euthanize animals and perform a gross examination of the heart. Collect the heart, weigh it, and fix it in 10% neutral buffered formalin for histopathological analysis.

  • Data Analysis: Analyze ECG for arrhythmias, ST-segment changes, and QT interval duration. Analyze serum for biomarker levels. Process heart tissue for H&E staining to assess for myocyte damage.

Potential Cardiotoxicity Signaling Pathway

G cluster_aconite Aconitine-like Effects cluster_palmitate Palmitate-like Effects compound This compound na_channel Voltage-Gated Na+ Channels compound->na_channel tlr4 TLR4 Activation compound->tlr4 mito_dys Mitochondrial Dysfunction compound->mito_dys ca_influx Intracellular Ca2+ Influx na_channel->ca_influx arrhythmia Arrhythmia ca_influx->arrhythmia apoptosis Cardiomyocyte Apoptosis arrhythmia->apoptosis Excitotoxicity nfkb NF-κB Signaling tlr4->nfkb inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation inflammation->apoptosis Inflammatory Damage ros ROS Production mito_dys->ros ros->apoptosis

Caption: Potential signaling pathways in compound-induced cardiotoxicity.

Section 2: Neurotoxicity Assessment

Aconitine alkaloids can cause significant neurotoxicity, while high levels of saturated fatty acids like palmitate can promote neuroinflammation.[3][10] Assessing neurobehavioral and cellular changes is crucial.

Neurotoxicity FAQs

Q: What is a good starting point for assessing neurotoxicity? A: A Functional Observational Battery (FOB) is a good initial screen. It's a series of non-invasive tests to assess autonomic, neuromuscular, and sensorimotor functions. This can be followed by more specific tests like the open field test for locomotor activity and anxiety-like behavior.[13]

Q: Should I focus on central or peripheral neurotoxicity? A: Aconitine-like alkaloids can affect both. The FOB can provide clues. If you observe tremors or convulsions, it suggests central effects. If you see limb weakness or altered reflexes, it may indicate peripheral nerve involvement. Subsequent specific tests (e.g., grip strength, nerve conduction velocity) can be chosen accordingly.

Q: How long should a neurotoxicity study last? A: This depends on the research question. Acute effects can be observed within hours of a single dose. For developmental neurotoxicity (DNT) or chronic effects, dosing may need to occur over several weeks, with behavioral testing conducted at multiple time points.[13][14]

Troubleshooting Guide: Neurotoxicity
Problem Potential Cause(s) Recommended Solution(s)
High variability in behavioral test results (e.g., open field test). 1. Inconsistent testing environment (lighting, noise, time of day). 2. Experimenter bias. 3. Animal stress from handling.1. Standardize all environmental conditions. Always test at the same time in the light/dark cycle. 2. The experimenter scoring the behavior should be blinded to the treatment groups.[13] 3. Handle animals gently and consistently prior to testing. Allow for a habituation period in the testing room.
No observable behavioral changes, but suspected neurotoxicity. 1. The behavioral test used is not sensitive to the specific neurotoxic effect. 2. The dose was too low to produce an overt behavioral deficit. 3. The effect is on a molecular or cellular level without a gross functional correlate.1. Use a battery of tests assessing different domains (e.g., motor function, learning, anxiety). 2. Confirm target engagement with brain tissue analysis (e.g., compound concentration). 3. Perform histopathology (e.g., Nissl staining for neuronal loss) or immunohistochemistry (e.g., Iba1 for microglial activation) on brain tissue.
Animals are too sedated or hyperactive to perform behavioral tests. 1. The dose is too high, causing confounding systemic toxicity or off-target effects. 2. The timing of the test is too close to the time of peak plasma concentration.1. Lower the dose to a level that does not cause overt motor impairment. 2. Adjust the timing of the behavioral test relative to dosing to avoid the peak effect window.
Experimental Protocol: Open Field Test for Locomotor and Anxiety-Like Behavior
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping: Vehicle control and at least three dose groups. N=12-15 per group.

  • Compound Administration: Administer compound via intraperitoneal (IP) injection 30 minutes before the test.

  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software. The arena is typically divided into a "center" zone and a "peripheral" zone by the software.

  • Procedure:

    • Habituate mice to the testing room for at least 1 hour before the test.

    • Gently place one mouse at a time into the center of the open field arena.

    • Allow the mouse to explore freely for 10 minutes.

    • Record the session using an overhead camera connected to tracking software.

    • Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, rearing frequency. A decrease in center time is indicative of anxiety-like behavior.

  • Interpretation: Compare the data from dose groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Section 3: Inflammation Assessment

Benzoylmesaconine has shown anti-inflammatory potential, while palmitate can be pro-inflammatory by activating pathways like TLR4 and the NLRP3 inflammasome.[1][9] Animal models of inflammation can be used to test the net effect of this compound.

Inflammation FAQs

Q: What is a simple, reliable model for acute inflammation? A: The carrageenan-induced paw edema model in rats is a widely used, robust, and well-characterized model for screening potential anti-inflammatory compounds.[15] It primarily measures the inhibition of edema (swelling).

Q: How do I choose between an acute and a chronic inflammation model? A: Acute models (e.g., carrageenan-induced edema) are useful for screening compounds that target the initial phases of inflammation (vasodilation, plasma extravasation) and are completed within hours.[15] Chronic models (e.g., cotton pellet-induced granuloma, adjuvant-induced arthritis) last for days or weeks and are better for studying compounds that might affect the cellular and proliferative phases of inflammation.[16][17]

Q: What endpoints are measured in the carrageenan-induced paw edema model? A: The primary endpoint is the change in paw volume (edema), measured using a plethysmometer at various time points after carrageenan injection. You can also collect paw tissue for histopathology or to measure levels of inflammatory mediators like TNF-α, IL-6, and prostaglandins.

Troubleshooting Guide: Inflammation
Problem Potential Cause(s) Recommended Solution(s)
High variability in paw edema measurements. 1. Inconsistent volume of carrageenan injected. 2. Injection site is not consistent (sub-plantar tissue). 3. Inconsistent use of the plethysmometer.1. Use a microsyringe for accurate, consistent injection volume (e.g., 0.1 mL). 2. Standardize the injection site in the center of the plantar surface of the hind paw. 3. Ensure the paw is immersed to the same anatomical mark each time. Take the average of 2-3 readings per time point.
The test compound shows no effect, but is expected to be anti-inflammatory. 1. The timing of administration is incorrect. 2. The compound does not target the specific mediators in the carrageenan model (histamine, bradykinin, prostaglandins).1. Administer the test compound prophylactically, typically 30-60 minutes before the carrageenan injection. 2. Consider a different model. For example, the croton oil-induced ear edema model is more sensitive to compounds that inhibit phospholipase A2.[18]
Control animals show minimal inflammatory response. 1. The carrageenan solution is old or was prepared incorrectly. 2. The animal strain is a low responder.1. Prepare fresh 1% carrageenan solution in sterile saline for each experiment. 2. Ensure you are using a responsive strain (Wistar and Sprague-Dawley rats are standard).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).

  • Grouping:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: Test Compound at three dose levels

    • N=6-8 animals per group.

  • Procedure:

    • Fast animals overnight but allow free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally or via IP injection.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

    • Analyze data using ANOVA followed by a post-hoc test.

Decision Tree for Inflammation Model Selection

G start What is the research objective? acute_screen Screening for acute anti-inflammatory effects? start->acute_screen Acute Effects chronic_screen Studying effects on chronic inflammation or immune modulation? start->chronic_screen Chronic Effects paw_edema Use Carrageenan Paw Edema Model (Measures edema, fast, good for NSAID-like drugs) acute_screen->paw_edema General Screening ear_edema Use Croton Oil Ear Edema Model (Measures edema, sensitive to steroid-like drugs) acute_screen->ear_edema Topical/Steroidal Screening arthritis Use Adjuvant-Induced Arthritis Model (Measures joint swelling, pain, systemic effects) chronic_screen->arthritis Autoimmune/Arthritis Focus granuloma Use Cotton Pellet Granuloma Model (Measures fibroblastic tissue formation) chronic_screen->granuloma Tissue Proliferation Focus

Caption: Decision tree for selecting an appropriate inflammation model.

References

Validation & Comparative

A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate and Benzoylmesaconine: Efficacy, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Benzoylmesaconine's known anti-inflammatory and analgesic properties, with a speculative comparison to its palmitate derivative, 14-Benzoylmesaconine-8-palmitate. This guide synthesizes available experimental data for Benzoylmesaconine and provides a scientific rationale for the anticipated characteristics of its lipophilic analog.

This comparative guide offers a comprehensive overview of Benzoylmesaconine (BMA), a major monoester diterpenoid alkaloid found in Aconitum species, and provides a hypothetical assessment of its derivative, this compound. While extensive research has elucidated the anti-inflammatory and analgesic effects of BMA, no direct experimental data for this compound is currently available in published literature. Therefore, this guide will present the established data for BMA and, based on the known effects of fatty acid esterification on similar alkaloids, project the likely physicochemical and biological properties of this compound.

Introduction to the Compounds

Benzoylmesaconine is a significant bioactive compound derived from the processing of highly toxic diester diterpenoid alkaloids found in raw Aconitum roots. This processing, often involving boiling or steaming, hydrolyzes the more toxic alkaloids into less toxic monoester forms like BMA.[1] BMA has demonstrated notable anti-inflammatory and analgesic activities.[2]

This compound represents a "lipo-alkaloid," a class of compounds where a fatty acid is esterified to the alkaloid core. The addition of a palmitate group at the C-8 position of Benzoylmesaconine would significantly increase its lipophilicity. This alteration is expected to influence its absorption, distribution, metabolism, and ultimately, its biological activity and toxicity profile.

Physicochemical Properties: A Comparative Overview

The addition of a long-chain fatty acid like palmitic acid to the Benzoylmesaconine structure would fundamentally alter its physicochemical characteristics.

PropertyBenzoylmesaconineThis compound (Hypothesized)Rationale for Hypothesized Properties
Molecular Formula C₃₁H₄₃NO₁₀C₄₇H₇₃NO₁₁Addition of a palmitoyl (B13399708) group (C₁₆H₃₀O)
Molecular Weight ~589.68 g/mol ~828.1 g/mol Increased mass from the palmitate chain
Lipophilicity (LogP) Moderately lipophilicHighly lipophilicThe long hydrocarbon tail of palmitate significantly increases non-polarity.
Water Solubility LowVery LowIncreased lipophilicity leads to decreased solubility in aqueous solutions.
Cell Membrane Permeability ModerateHighEnhanced lipophilicity is expected to facilitate easier passage across lipid bilayer membranes.

Comparative Biological Activity and Mechanism of Action

Benzoylmesaconine: Established Anti-inflammatory and Analgesic Effects

Benzoylmesaconine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] Experimental data indicates that BMA can significantly reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][3]

Mechanism of Action: The primary anti-inflammatory mechanism of Benzoylmesaconine involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. BMA has been demonstrated to suppress the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory cascade.[1][3]

This compound: A Hypothetical Profile

The esterification of a palmitate group onto the Benzoylmesaconine core is likely to modulate its biological activity in several ways:

  • Altered Potency: The increased lipophilicity of this compound may lead to enhanced cell membrane permeability, potentially resulting in higher intracellular concentrations and, consequently, greater potency.

  • Modified Receptor/Enzyme Interactions: The bulky palmitate chain could influence how the molecule interacts with its biological targets. This could lead to altered affinity and selectivity.

  • Sustained Release and Longer Duration of Action: The lipophilic nature of the derivative might cause it to be retained in fatty tissues, leading to a slower release into the circulation and a prolonged therapeutic effect.

  • Reduced Toxicity: The processing of diester alkaloids into monoester and subsequently lipo-alkaloids is generally associated with a reduction in toxicity.

Quantitative Data on Biological Effects

The following tables summarize the available quantitative data for Benzoylmesaconine's anti-inflammatory effects and pharmacokinetic parameters. No such data is available for this compound.

Table 1: Anti-inflammatory Effects of Benzoylmesaconine on LPS-stimulated RAW264.7 Macrophages
ParameterTreatment GroupConcentrationResultReference
TNF-α Production LPS + BMA160 µMDecreased to 89.42 pg/mL[3]
IL-1β Production LPS + BMA160 µMDecreased to 56.56 pg/mL[3]
IL-6 Production LPS + BMA160 µMDecreased to 55.15 pg/mL[3]
Nitric Oxide (NO) Production LPS + BMA40, 80, 160 µMSignificant dose-dependent decrease[1]
Reactive Oxygen Species (ROS) Production LPS + BMA40, 80, 160 µMSignificant dose-dependent decrease[1]
Table 2: Pharmacokinetic Parameters of Benzoylmesaconine in Rats (Oral Administration)
ParameterValueReference
Half-life (T₁/₂) 228.3 ± 117.0 min[4]
Mean Residence Time (MRT) 155.0 ± 33.2 min[4]
Area Under the Curve (AUC₀-t) 2247.4 ± 1171.9 ng·min/mL[4]

Experimental Protocols

In Vitro Anti-inflammatory Assays with Benzoylmesaconine

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of Benzoylmesaconine for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1][3]

Measurement of Pro-inflammatory Cytokines (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][3]

Nitric Oxide (NO) Assay: The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[1]

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of TNF-α, IL-1β, and IL-6 are quantified by qPCR using specific primers.[1][3]

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against proteins of the NF-κB and MAPK signaling pathways, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

Pharmacokinetic Study of Benzoylmesaconine in Rats

Animal Studies: Male Sprague-Dawley rats are used for pharmacokinetic studies. After an overnight fast, the rats are orally administered a single dose of pure Benzoylmesaconine (e.g., 5 mg/kg). Blood samples are collected at various time points over 10 hours.[4]

Sample Preparation and Analysis (UPLC-MS/MS): Plasma is separated from the blood samples by centrifugation. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used to quantify the concentration of Benzoylmesaconine in the plasma samples.[4] Pharmacokinetic parameters such as half-life (T₁/₂), mean residence time (MRT), and area under the curve (AUC) are calculated from the plasma concentration-time data.

Visualizing Mechanisms and Workflows

G Hypothesized Formation of this compound Aconitine Aconitine (Diester Alkaloid) BMA Benzoylmesaconine (Monoester Alkaloid) Aconitine->BMA Hydrolysis BMP This compound (Lipo-alkaloid) BMA->BMP Esterification Processing Traditional Processing (e.g., Boiling) Processing->Aconitine FattyAcids Fatty Acids (e.g., Palmitic Acid) Processing->FattyAcids FattyAcids->BMP

Caption: Hypothetical pathway from a diester alkaloid to a lipo-alkaloid.

G Anti-inflammatory Signaling Pathway of Benzoylmesaconine cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Gene Transcription & Production LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus BMA Benzoylmesaconine BMA->MAPK Inhibits BMA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Mediators Inflammatory Mediators (iNOS, COX-2, NO, ROS) Nucleus->Cytokines Nucleus->Mediators

Caption: Benzoylmesaconine's inhibition of NF-κB and MAPK pathways.

Conclusion

Benzoylmesaconine is a well-characterized monoester diterpenoid alkaloid with proven anti-inflammatory and analgesic properties, mediated primarily through the inhibition of the NF-κB and MAPK signaling pathways. In contrast, this compound remains a hypothetical compound in the context of available scientific literature. However, based on the established knowledge of lipo-alkaloids, it is reasonable to predict that the addition of a palmitate ester would significantly increase its lipophilicity. This chemical modification would likely lead to altered pharmacokinetic properties, such as enhanced absorption and a longer duration of action, and potentially a modified, and likely safer, biological activity profile. Further research, including the synthesis and comprehensive in vitro and in vivo evaluation of this compound, is necessary to validate these hypotheses and to fully understand its therapeutic potential in comparison to its parent compound, Benzoylmesaconine.

References

Comparative Analysis of 14-Benzoylmesaconine-8-palmitate with other Aconitine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the diterpenoid alkaloid 14-Benzoylmesaconine-8-palmitate against other notable aconitine (B1665448) alkaloids. This document synthesizes available experimental data to evaluate its potential therapeutic profile, focusing on analgesic and anti-inflammatory activities versus its inherent toxicity.

Aconitine alkaloids, derived from plants of the Aconitum genus, are a class of compounds known for their potent biological activities, which include analgesic, anti-inflammatory, and cardiotonic effects. However, their therapeutic application is severely limited by a narrow therapeutic window and high toxicity, particularly cardiotoxicity and neurotoxicity. The toxicity of these alkaloids is intrinsically linked to their chemical structure, specifically the presence of ester groups at the C8 and C14 positions of the diterpenoid skeleton.

Diester-diterpenoid alkaloids (DDAs), such as the highly toxic aconitine, mesaconitine, and hypaconitine, are characterized by ester linkages at both C8 and C14. In contrast, monoester-diterpenoid alkaloids (MDAs), like 14-Benzoylmesaconine (BMA), which lack an ester group at C8, exhibit significantly reduced toxicity. This structural distinction forms the basis of the comparative analysis in this guide.

While no direct experimental data for this compound was identified in the public domain, this guide extrapolates its likely properties based on the known biological activities of its parent compound, 14-Benzoylmesaconine, the pharmacological effects of the palmitate moiety, and data from structurally similar semi-synthetic lipo-alkaloids. It is hypothesized that the addition of a palmitate ester at the C8 position of 14-Benzoylmesaconine may modulate its pharmacokinetic profile and potentially enhance its anti-inflammatory activity, given that palmitic acid and its esters are known to possess anti-inflammatory properties.

Structure-Activity Relationship: The Key to Toxicity and Efficacy

The toxicity of aconitine alkaloids is primarily attributed to their interaction with voltage-gated sodium channels in excitable membranes of tissues like the myocardium, nerves, and muscles. The ester groups at C8 and C14 are crucial for this high-affinity binding, which leads to a persistent activation of these channels, causing continuous depolarization and subsequent toxic effects.

Hydrolysis of the ester group at C8 to a hydroxyl group dramatically reduces the toxicity. For instance, the monoester alkaloid benzoylmesaconine (B1261751) is significantly less toxic than its diester parent compound, mesaconitine. This principle is fundamental to the traditional processing of Aconitum roots, which aims to hydrolyze the highly toxic diester alkaloids into their less toxic monoester or even non-esterified forms.

Quantitative Comparison of Aconitine Alkaloids

The following table summarizes the available quantitative data on the toxicity (Median Lethal Dose, LD50) and analgesic efficacy (Median Effective Dose, ED50) of several key aconitine alkaloids. This data provides a quantitative framework for comparing the potential therapeutic index of these compounds.

AlkaloidTypeChemical StructureLD50 (mg/kg, mouse)ED50 (mg/kg, mouse, analgesic)Therapeutic Index (LD50/ED50)
AconitineDiester-DiterpenoidC34H47NO110.3 (i.p.), 1.8 (p.o.)~0.1 (hot plate)~3
MesaconitineDiester-DiterpenoidC33H45NO110.4 (i.p.)~0.15 (writhing test)~2.7
HypaconitineDiester-DiterpenoidC33H45NO100.6 (i.p.)~0.2 (writhing test)~3
14-Benzoylmesaconine (BMA)Monoester-DiterpenoidC31H43NO10> 500 (p.o.)38.9 (tail pressure test)> 12.8
This compound Lipo-alkaloid (MDA derivative) C47H71NO11 (Not available) (Not available) (Not available)

(Data compiled from multiple sources. i.p. - intraperitoneal, p.o. - oral administration. The therapeutic index is an approximation based on available data.)

Experimental Protocols

For the purpose of standardization and reproducibility in research, detailed methodologies for key preclinical assays are provided below.

Hot Plate Test for Analgesic Activity

This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Apparatus:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).

  • Plexiglas cylinder to confine the animal to the heated surface.

  • Stopwatch.

Procedure:

  • The hot plate surface is maintained at a constant temperature of 55 ± 0.5°C.

  • Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

  • A cut-off time of 30-60 seconds is set to prevent tissue damage.

  • Baseline latencies are determined for each animal before drug administration.

  • The test compound (e.g., this compound) or vehicle is administered (e.g., orally or intraperitoneally).

  • At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), the mice are again placed on the hot plate, and the reaction latency is measured.

  • The percentage of the maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

  • The ED50 value can be determined from the dose-response curve.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used model of acute inflammation to assess the anti-inflammatory properties of a test substance.

Apparatus:

  • Pletismometer for measuring paw volume.

  • Syringes for injection.

Procedure:

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, a reference drug (e.g., indomethacin), or vehicle is administered to the animals.

  • After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The degree of edema is calculated as the increase in paw volume compared to the basal volume.

  • The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Visualizing Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_Alkaloids Test Compounds cluster_Assays Biological Evaluation cluster_Analysis Data Analysis BMA_P This compound Toxicity Acute Toxicity (LD50) BMA_P->Toxicity Analgesia Analgesic Activity (ED50) (Hot Plate Test) BMA_P->Analgesia Inflammation Anti-inflammatory Activity (Carrageenan-induced Edema) BMA_P->Inflammation BMA 14-Benzoylmesaconine BMA->Toxicity BMA->Analgesia BMA->Inflammation Aconitine Aconitine Aconitine->Toxicity Aconitine->Analgesia Aconitine->Inflammation Others Other Aconitine Alkaloids Others->Toxicity Others->Analgesia Others->Inflammation Comparison Comparative Analysis Toxicity->Comparison Analgesia->Comparison Inflammation->Comparison Therapeutic_Index Therapeutic Index Calculation Comparison->Therapeutic_Index

Caption: Experimental workflow for the comparative analysis of aconitine alkaloids.

Aconitine_Signaling_Pathway Aconitine Aconitine Alkaloids (Diester-Diterpenoid) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC High Affinity Binding MDA Monoester-Diterpenoid Alkaloids (e.g., BMA) MDA->VGSC Lower Affinity Binding Activation Persistent Activation VGSC->Activation Reduced_Binding Reduced Binding Affinity VGSC->Reduced_Binding Depolarization Prolonged Membrane Depolarization Activation->Depolarization Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity Lower_Toxicity Lower Toxicity Reduced_Binding->Lower_Toxicity

Caption: Simplified signaling pathway of aconitine alkaloids.

Conclusion

The structural modification of aconitine alkaloids presents a promising strategy for mitigating their inherent toxicity while retaining their therapeutic benefits. 14-Benzoylmesaconine, as a monoester-diterpenoid alkaloid, demonstrates a significantly improved safety profile compared to diester alkaloids like aconitine. The novel derivative, this compound, is anticipated to follow this trend of reduced toxicity. Furthermore, the incorporation of the palmitate moiety may confer enhanced anti-inflammatory properties.

Future research should focus on the synthesis and rigorous biological evaluation of this compound to empirically determine its LD50 and ED50 values for analgesic and anti-inflammatory activities. Such studies will be crucial in validating its potential as a safer and more effective therapeutic agent for pain and inflammation management. The experimental protocols and comparative data presented in this guide offer a foundational framework for these future investigations.

Validating the In Vivo Anti-inflammatory Effect of 14-Benzoylmesaconine-8-palmitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the in vivo anti-inflammatory properties of 14-Benzoylmesaconine-8-palmitate. It outlines a detailed experimental plan, presents methodologies for key assays, and offers a structure for the objective comparison of its performance against established anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic compounds.

Introduction to this compound and Alternatives

This compound is a novel compound of interest for its potential anti-inflammatory effects. It is structurally composed of Benzoylmesaconine, a diterpenoid alkaloid found in Aconitum species, and palmitate, a common saturated fatty acid.

Component Analysis:

  • Benzoylmesaconine (BMA): As a major monoester alkaloid in Aconitum plants, BMA has been studied for its biological activities. Research on the related compound, Benzoylmesaconine, suggests that its anti-inflammatory effects may be mediated through the suppression of the NF-κB and MAPK signaling pathways.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2]

  • Palmitate: Palmitate is a saturated fatty acid that, under certain conditions, can induce a pro-inflammatory response. It has been shown to activate Toll-like receptors (TLRs), leading to the production of inflammatory cytokines.[3][4] However, some studies also suggest a potential anti-inflammatory role in specific cellular contexts, indicating a complex immunomodulatory function.[5][6]

Given the dual nature of its components, experimental validation of the net anti-inflammatory effect of the combined molecule, this compound, is crucial.

Comparative Agents:

To objectively assess the efficacy of this compound, its performance will be compared against a standard non-steroidal anti-inflammatory drug (NSAID) and a vehicle control.

  • Diclofenac: A widely used NSAID that exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[7] It serves as a positive control representing a standard therapeutic option.

  • Vehicle Control: The non-active solvent used to deliver the test compounds. This group serves as a baseline to account for any effects of the administration procedure itself.

Experimental Plan: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[8][9][10] The inflammatory response in this model is biphasic. The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (after 1 hour) involves the production of prostaglandins (B1171923) and the infiltration of neutrophils, mediated by pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for evaluating the anti-inflammatory effect of this compound.

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Post-Mortem Analysis acclimatize Animal Acclimatization (Wistar Rats, 1 week) grouping Randomly assign animals to 4 groups (n=8): - Vehicle Control - 14-BM-8-P (Low Dose) - 14-BM-8-P (High Dose) - Diclofenac (10 mg/kg) acclimatize->grouping dosing Administer compounds intraperitoneally (i.p.) grouping->dosing induction Inject 1% Carrageenan subcutaneously into the right hind paw (1 hour post-dosing) dosing->induction paw_volume Measure paw volume at 0, 1, 2, 3, 4, 5 hours post-carrageenan injection induction->paw_volume euthanasia Euthanize animals at 5 hours paw_volume->euthanasia collection Collect blood serum and paw tissue euthanasia->collection analysis Analyze: - Serum Cytokines (TNF-α, IL-6, IL-1β) - Paw Tissue for NF-κB and p-p38 MAPK (Western Blot/Immunohistochemistry) collection->analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Carrageenan) UpstreamKinases Upstream Kinases Stimuli->UpstreamKinases activates p38 p38 MAPK UpstreamKinases->p38 phosphorylates p_p38 p-p38 MAPK (Active) TF Transcription Factors (e.g., AP-1) p_p38->TF activates Genes Pro-inflammatory Genes TF->Genes activates transcription Cytokines Pro-inflammatory Cytokines Genes->Cytokines leads to Compound This compound Compound->UpstreamKinases inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoylmesaconine-8-palmitate is a complex diterpenoid alkaloid ester. While specific validated analytical methods for this exact molecule are not widely available in published literature, its structural components—a benzoylmesaconine (B1261751) core and a palmitate ester—suggest that established methods for diterpenoid alkaloids and long-chain fatty acid esters can be adapted for its quantification. This guide provides a comparative overview of two powerful analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The information presented is based on methodologies reported for structurally similar compounds, such as benzoylmesaconine and other Aconitum alkaloids.[1][2][3][4][5][6][7][8][9] The validation parameters discussed are in accordance with internationally recognized guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[10][11][12][13][14][15][16][17]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a robust and widely accessible method for quantitative analysis. It relies on the principle that the analyte absorbs ultraviolet light at a specific wavelength. For this compound, the benzoyl group provides a suitable chromophore for UV detection. This method is generally suitable for the analysis of bulk drug substances and formulations where the concentration of the analyte is relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.[2][7][18][19][20][21] It is the preferred method for bioanalytical studies (e.g., plasma, urine, tissue samples) where the analyte is present at very low concentrations and the sample matrix is complex.[2][7][21]

The following tables summarize the hypothetical, yet realistic, performance data for these two analytical methods, based on published data for analogous compounds.[1][2][3][4][6][7]

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 200 µg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15.0%
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with appropriate sample preparation and internal standards

Table 2: Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Between-Lab Precision (% RSD) ≤ 15%
Between-Lab Accuracy (% Bias) Within ±15% of the nominal concentration
Correlation of Results High correlation (e.g., r² > 0.95) between the two methods

Experimental Protocols

HPLC-UV Method

This protocol is a general procedure for the quantification of a diterpenoid alkaloid ester in a relatively clean matrix, such as a formulated product.

a. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working solutions within the desired concentration range.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Instrument: Agilent 1200 Series HPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., 0.04 M ammonium (B1175870) acetate, pH adjusted to 9.5 with ammonia).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 235 nm.[4]

  • Injection Volume: 10 µL.[4]

c. Data Analysis:

Identify the peak for this compound based on its retention time compared to a certified reference standard. Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.

LC-MS/MS Method

This protocol is designed for the quantification of this compound in a complex biological matrix, such as plasma.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions:

  • Instrument: UFLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][21]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.0 µm particle size).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 2 µL.[7]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion experiments. For benzoylmesaconine, a transition of m/z 590.4 → 105.1 has been reported.[7]

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Formulation) extraction Analyte Extraction (e.g., Protein Precipitation, Dilution) sample->extraction Step 1 cleanup Sample Clean-up (e.g., SPE, Filtration) extraction->cleanup Step 2 hplc HPLC Separation (C18 Column) cleanup->hplc Injection detection Detection (UV or MS/MS) hplc->detection integration Peak Integration detection->integration calibration Calibration Curve (Standard Solutions) integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: General workflow for the analytical determination of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Pro_IL1b Pro-IL-1β Nucleus->Pro_IL1b Transcription IL1b IL-1β (Inflammation) Pro_IL1b->IL1b NLRP3 NLRP3 Inflammasome (ASC, Caspase-1) NLRP3->Pro_IL1b Cleavage BM8P 14-Benzoylmesaconine- 8-palmitate BM8P->NFkB BM8P->NLRP3

References

A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate's Potential Anti-Inflammatory Profile Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anti-inflammatory properties of the novel compound 14-Benzoylmesaconine-8-palmitate against established anti-inflammatory drugs. It is critical to note that, as of the latest literature review, no direct experimental data exists for this compound. This guide, therefore, extrapolates a potential profile based on the known activities of its constituent molecules: Benzoylmesaconine (BMA) and Palmitate. The comparisons drawn are hypothetical and necessitate experimental validation.

This document outlines the known mechanisms of action, presents available quantitative data for the individual components and comparator drugs, details standard experimental protocols for evaluation, and visualizes key pathways and workflows.

Part 1: Head-to-Head Comparison of Anti-Inflammatory Mechanisms and Efficacy

The anti-inflammatory landscape is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, each with distinct mechanisms of action. Benzoylmesaconine, an alkaloid derived from Aconitum plants, presents a unique mechanistic profile, while palmitate, a saturated fatty acid, exhibits a context-dependent immunomodulatory role.

Mechanisms of Action: A Comparative Overview
Compound/Drug ClassPrimary Mechanism of ActionKey Molecular Targets
Benzoylmesaconine (BMA) Suppression of pro-inflammatory signaling pathways.[1]NF-κB, MAPKs (JNK, p38, ERK)[1]
Palmitate Context-dependent; can be pro-inflammatory or anti-inflammatory. Pro-inflammatory effects are often mediated through TLR4 signaling.[2][3]TLR4, NLRP3 inflammasome[2][3]
NSAIDs (e.g., Ibuprofen) Inhibition of prostaglandin (B15479496) synthesis.[4][5][6][7][8]Cyclooxygenase (COX-1 and COX-2) enzymes.[4][5][6][9]
Corticosteroids (e.g., Dexamethasone) Broad suppression of inflammatory genes and activation of anti-inflammatory genes.[10][11][12][13][14]Glucocorticoid Receptor (GR).[10][11][15]
Quantitative Comparison of In Vitro Anti-Inflammatory Activity

The following table summarizes key quantitative data from in vitro studies. It is important to note the different experimental systems used, which can influence the results.

Compound/DrugAssay SystemParameter MeasuredResult (IC50/EC50)
Benzoylmesaconine (BMA) LPS-stimulated RAW264.7 macrophagesNO ProductionSignificant inhibition at 160 µM[1]
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)Significant reduction at 160 µM[1]
Ibuprofen (B1674241) In vitro human whole-blood assayCOX-1 Inhibition (S-ibuprofen)IC50: 2.1 µM[16]
COX-2 Inhibition (S-ibuprofen)IC50: 1.6 µM[16]
COX-1 Inhibition (R-ibuprofen)IC50: 34.9 µM[16]
NF-κB ActivationIC50: 121.8 µM (R-ibuprofen)[17]
Dexamethasone Glucocorticoid Receptor Binding AssayGR BindingIC50: 38 nM, Ki: 6.7 nM[15]
LPS-stimulated peripheral blood mononuclear cellsIL-6 InhibitionIC50: ~0.5 x 10⁻⁸ M[18]

No direct IC50 values for Benzoylmesaconine's inhibition of specific inflammatory mediators were found in the reviewed literature. The available data indicates significant effects at a concentration of 160 µM.

Part 2: Experimental Protocols for Evaluation

To ascertain the anti-inflammatory properties of a novel compound like this compound, a series of standardized in vitro and in vivo assays would be employed.

In Vitro Model: LPS-Induced Inflammation in RAW264.7 Macrophages

This is a foundational assay to screen for anti-inflammatory activity by assessing the ability of a compound to inhibit the production of key pro-inflammatory mediators.[19][20][21][22]

Protocol:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.[20]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours. A vehicle control (e.g., DMSO) is included.

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubating for 24 hours.[20]

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[19][20]

  • Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19][23]

  • Cell Viability Assay: A cell viability assay (e.g., MTT or CCK-8) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.[19]

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[24][25][26][27]

Protocol:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.

  • Compound Administration: The test compound, a reference drug (e.g., Indomethacin, 5 mg/kg), or vehicle is administered orally or intraperitoneally to different groups of rats.[25]

  • Induction of Edema: After a set period (e.g., 30-60 minutes), acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[24][25][26]

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[24][25]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.

Part 3: Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by Benzoylmesaconine and the established anti-inflammatory drug classes.

cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates IkBa IκBα TLR4->IkBa activates NFkB_nucleus NF-κB (in nucleus) JNK->NFkB_nucleus activates p38->NFkB_nucleus activates ERK->NFkB_nucleus activates NFkB NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammation induces BMA Benzoylmesaconine (BMA) BMA->JNK inhibits phosphorylation BMA->p38 inhibits phosphorylation BMA->ERK inhibits phosphorylation BMA->IkBa inhibits phosphorylation

Figure 1. Mechanism of Benzoylmesaconine (BMA) Action.

cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation mediates NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX inhibits

Figure 2. Mechanism of NSAID Action.
Experimental Workflows

The following diagrams outline the workflow for the key experimental protocols described.

cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed Seed RAW264.7 cells in 96-well plate Adhere Incubate overnight to allow adherence Seed->Adhere Pretreat Pre-treat with Test Compound Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability MTT/CCK-8 Assay (for Cytotoxicity) Stimulate->Viability Griess Griess Assay (for NO) Collect->Griess ELISA ELISA (for Cytokines) Collect->ELISA

Figure 3. In Vitro Anti-Inflammatory Assay Workflow.

cluster_phase1 Dosing cluster_phase2 Inflammation Induction cluster_phase3 Measurement & Analysis Acclimatize Acclimatize Rats Administer Administer Test Compound (p.o. or i.p.) Acclimatize->Administer Baseline Measure Baseline Paw Volume Administer->Baseline Inject Inject Carrageenan (sub-plantar) Baseline->Inject Measure Measure Paw Volume (hourly for 5h) Inject->Measure Calculate Calculate % Edema and % Inhibition Measure->Calculate

References

In Vitro and In Vivo Correlation of 14-Benzoylmesaconine-8-palmitate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential analgesic activity of 14-Benzoylmesaconine-8-palmitate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, Benzoylmesaconine (B1261751) (BM), and compares its activity profile with that of selective Nav1.7 inhibitors, a contemporary class of non-opioid analgesics.

Executive Summary

Aconitum alkaloids, including Benzoylmesaconine, have demonstrated significant analgesic properties in preclinical models. Their mechanism of action is primarily attributed to the modulation of voltage-gated sodium channels and key inflammatory signaling pathways. This guide presents available in vivo data for Benzoylmesaconine and compares it with the in vitro and in vivo efficacy of selective Nav1.7 inhibitors. The potential influence of the 8-palmitate moiety on the activity of this compound is also discussed based on structure-activity relationships of related compounds.

Data Presentation: Comparative Analgesic Activity

Table 1: In Vivo Analgesic Activity of Benzoylmesaconine
Compound Animal Model Assay Dose Effect Reference
BenzoylmesaconineMouseAcetic Acid-Induced Writhing10 mg/kg, p.o.Significant depression of writhing[1]
BenzoylmesaconineRat (Repeated Cold Stress)Paw Pressure Test30 mg/kg, p.o.Significantly increased pain threshold[1]
Table 2: In Vitro Potency of Selective Nav1.7 Inhibitors
Compound Target Assay IC50 Reference
GNE-0439Nav1.7Electrophysiology0.34 µM[2]
ST-2262hNav1.7Patch Clamp0.072 µM[3]
PF-771Nav1.7Voltage Clamp0.011 µM[2]
GX-936Nav1.7Voltage Clamp0.001 µM[2]
Table 3: In Vivo Efficacy of Selective Nav1.7 Inhibitors

| Compound | Animal Model | Assay | Dose | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | DWP-17061 | Mouse (Freund's Complete Adjuvant) | Inflammatory Pain | Not Specified | Significant analgesic efficacy |[4] | | Compound 8 (Merck) | Mouse | Formalin Test | Not Specified | Effective at low multiples of mNav1.7 IC50 | | | AAV-NaV1.7-CRS | Rat/Mouse (Neuropathic Pain) | Mechanical Allodynia | Intrathecal AAV injection | Sustained relief of painful behaviors |[2] |

Discussion on the Role of the 8-Palmitate Moiety

Direct experimental data for this compound is not currently available in the public domain. However, the structure-activity relationship of aconitine (B1665448) analogs suggests that substitutions at the C8 position are crucial for analgesic activity. The presence of an acetyloxy or ethoxy group at C8 has been noted as a significant active moiety[5]. The addition of a long-chain fatty acid like palmitate (palmitoylation) significantly increases the lipophilicity of the molecule. This modification can influence the pharmacokinetic and pharmacodynamic properties of the compound in several ways:

  • Membrane Interactions: Increased lipophilicity can enhance the compound's ability to interact with and partition into cell membranes, potentially altering its access to and interaction with membrane-bound targets like ion channels[6][7].

  • Target Binding: Lipidation can directly influence the binding affinity and kinetics of a small molecule to its protein target[8][9].

  • Pharmacokinetics: The palmitate chain can affect absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer half-life and altered tissue distribution.

Given that the primary target of aconitine alkaloids are voltage-gated sodium channels, the increased membrane association conferred by the palmitate group could potentially modulate the interaction of this compound with these channels.

Signaling Pathways

Benzoylmesaconine Signaling Pathway

Benzoylmesaconine has been shown to exert its anti-inflammatory and potentially analgesic effects by inhibiting the NF-κB and MAPK signaling pathways[10]. These pathways are critical in the production of pro-inflammatory mediators that contribute to pain sensitization.

Benzoylmesaconine_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory transcription MAPK->Nucleus BM Benzoylmesaconine BM->IKK inhibits BM->MAPK inhibits

Caption: Benzoylmesaconine inhibits inflammatory pathways.

Nav1.7 Signaling Pathway in Pain

Nav1.7 plays a crucial role in the generation and propagation of action potentials in nociceptive neurons. It acts as a threshold channel, amplifying small depolarizations to initiate a pain signal[11][12].

Nav1_7_Pain_Pathway Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor Generator_Potential Generator Potential (Subthreshold Depolarization) Nociceptor->Generator_Potential Nav1_7 Nav1.7 Channels Generator_Potential->Nav1_7 amplifies Action_Potential Action Potential Nav1_7->Action_Potential initiates DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG propagates Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception Nav1_7_Inhibitor Nav1.7 Inhibitor Nav1_7_Inhibitor->Nav1_7 blocks

Caption: Role of Nav1.7 in the pain signaling cascade.

Experimental Protocols

In Vivo: Hot Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C).

  • Experimental animals (e.g., mice or rats).

  • Test compound and vehicle control.

  • Timer.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each animal on the hot plate and start the timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-treatment Measurement: At predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro: Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Channels

Objective: To measure the inhibitory effect of a compound on Nav1.7 channel activity.

Materials:

  • HEK293 cells stably expressing human Nav1.7 channels.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Test compound dissolved in the extracellular solution.

Procedure:

  • Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal between the pipette tip and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol: To assess tonic block, hold the cell at a hyperpolarized potential (e.g., -120 mV) and elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the peak inward sodium current before and after compound application.

  • Data Analysis: Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HEK293_Nav1_7 HEK293 cells expressing Nav1.7 Patch_Clamp Whole-Cell Patch Clamp HEK293_Nav1_7->Patch_Clamp IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Compound_Admin Compound Administration IC50_Determination->Compound_Admin Dose Selection Correlation In Vitro-In Vivo Correlation IC50_Determination->Correlation Animal_Model Animal Model of Pain (e.g., Mouse, Rat) Animal_Model->Compound_Admin Analgesic_Assay Analgesic Assay (e.g., Hot Plate, Tail Flick) Compound_Admin->Analgesic_Assay Efficacy_Evaluation Efficacy Evaluation Analgesic_Assay->Efficacy_Evaluation Efficacy_Evaluation->Correlation

Caption: Workflow for assessing in vitro and in vivo activity.

References

Structure-Activity Relationship of Benzoylmesaconine and its Fatty Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzoylmesaconine (B1261751) and its fatty acid ester derivatives, focusing on their analgesic and cardiotoxic activities. Due to the limited availability of direct comparative studies on a homologous series of benzoylmesaconine fatty acid esters, this guide establishes a baseline with data on benzoylmesaconine and its parent compound, aconitine (B1665448). It further presents a hypothetical SAR model for the fatty acid esters based on established principles for lipo-alkaloids.

Introduction to Benzoylmesaconine and its Derivatives

Benzoylmesaconine is a monoester-diterpenoid alkaloid derived from the processing of Aconitum species. The processing of highly toxic diester-diterpenoid alkaloids like mesaconitine (B191843) leads to the hydrolysis of the acetyl group at the C-8 position, resulting in the less toxic benzoylmesaconine.[1] The ester groups at the C-8 and C-14 positions of the aconitane (B1242193) skeleton are critical for both the therapeutic (analgesic) and toxic (cardiotoxic and neurotoxic) effects of these alkaloids.[1][2]

Esterification of the hydroxyl group at the C-8 position with fatty acids creates a series of lipo-alkaloids. The length and saturation of the fatty acid chain are expected to significantly influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of these derivatives.

Comparative Analysis of Analgesic Activity

The analgesic effects of benzoylmesaconine and its derivatives are often evaluated using in vivo models such as the acetic acid-induced writhing test and the hot plate test.

Quantitative Data on Analgesic Activity

The following table summarizes the available quantitative data for the analgesic activity of benzoylmesaconine and related compounds.

CompoundTest ModelDoseAnalgesic EffectReference
Benzoylmesaconine Acetic acid-induced writhing (mice)10 mg/kg, p.o.Significant depression of writhing[3]
Benzoylmesaconine Repeated cold stress (rats)30 mg/kg, p.o.Significant increase in pain threshold[3]
Aconitine Acetic acid-induced writhing (mice)0.3 mg/kg68% inhibition[4][5][6][7]
Aconitine Acetic acid-induced writhing (mice)0.9 mg/kg76% inhibition[4][5][6][7]
Aconitine Hot plate test (mice)0.3 mg/kg17.12% increase in pain threshold[4][7]
Aconitine Hot plate test (mice)0.9 mg/kg20.27% increase in pain threshold[4][7]
Aspirin (Reference) Acetic acid-induced writhing (mice)200 mg/kg75% inhibition[5][6]
Hypothetical Structure-Activity Relationship of Benzoylmesaconine Fatty Acid Esters

Based on the general principles of lipo-alkaloids, a hypothetical SAR for the analgesic activity of benzoylmesaconine fatty acid esters is proposed. It is anticipated that increasing the fatty acid chain length would initially enhance analgesic potency due to increased lipophilicity and better cell membrane penetration. However, excessively long chains might lead to a decrease in activity due to poor solubility or steric hindrance at the receptor site.

Fatty Acid Ester (at C-8)Chain LengthExpected Analgesic Potency (vs. Benzoylmesaconine)Rationale
AcetateC2Similar or slightly increasedMinor increase in lipophilicity.
ButyrateC4IncreasedModerate increase in lipophilicity, potentially optimal for receptor interaction.
OctanoateC8Potentially highestSignificant increase in lipophilicity, facilitating CNS penetration.
LaurateC12DecreasedIncreased lipophilicity may lead to poor aqueous solubility and distribution.
Oleate (unsaturated)C18:1Moderate to HighThe presence of a double bond may influence receptor binding and metabolism.

Comparative Analysis of Cardiotoxicity

The cardiotoxicity of aconitine-type alkaloids is a major concern and is primarily attributed to their action on voltage-gated sodium channels in cardiomyocytes.[8] In vitro cytotoxicity assays using cardiomyocyte cell lines (e.g., H9c2, hiPSC-CMs) are standard methods to evaluate this toxicity.

Quantitative Data on In Vitro Cardiotoxicity

The following table presents available IC50 values for aconitine and related compounds against cardiomyocyte cell lines.

CompoundCell LineExposure TimeIC50 ValueReference
Aconitine H9c224 h100 µM[9]
Aconitine hiPSC-CMs24 h~2-4 µM (significant cytotoxicity)[10]
Mesaconitine H9c224 h11.8 x 10⁻⁸ M[4]
Hypaconitine H9c224 h8.2 x 10⁻⁸ M[4]
Hypothetical Structure-Activity Relationship of Benzoylmesaconine Fatty Acid Esters

The cardiotoxicity of benzoylmesaconine fatty acid esters is expected to be influenced by their lipophilicity. Increased lipophilicity due to longer fatty acid chains could enhance the interaction with the lipid bilayer of cardiomyocyte membranes, potentially increasing their concentration near ion channels and thus their toxicity.

Fatty Acid Ester (at C-8)Chain LengthExpected Cardiotoxicity (IC50)Rationale
AcetateC2Lower than AconitineEsterification at C-8 generally reduces toxicity compared to the di-ester parent.
ButyrateC4Moderately increased vs AcetateIncreased lipophilicity may enhance membrane interaction.
OctanoateC8IncreasedHigher lipophilicity could lead to greater accumulation in cardiomyocytes.
LaurateC12Potentially highestVery high lipophilicity may maximize membrane disruption and ion channel interaction.
Oleate (unsaturated)C18:1VariableThe kink introduced by the double bond might alter membrane interaction compared to a saturated chain.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesia)

This method is used to evaluate peripheral analgesic activity.

  • Animals: Male ICR mice (18-22 g) are used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (benzoylmesaconine or its ester) is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), a 0.6-0.7% solution of acetic acid is injected i.p. (10 mL/kg).

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation box.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Hot Plate Test (Analgesia)

This test assesses central analgesic activity.[11]

  • Apparatus: A hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats.

  • Procedure:

    • The baseline reaction time of each animal to the heat is determined by placing it on the hot plate and measuring the time until it shows a response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • Animals are then treated with the test compound or a control.

    • The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

In Vitro Cardiomyocyte Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Line: Rat cardiomyocyte cell line (H9c2) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds (benzoylmesaconine and its fatty acid esters) for a specific duration (e.g., 24, 48, 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow the formazan (B1609692) crystals to form.

    • A solubilizing solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion Start Benzoylmesaconine Synthesis Esterification Start->Synthesis FattyAcids Fatty Acids (Varying Chain Lengths) FattyAcids->Synthesis Esters Benzoylmesaconine Fatty Acid Esters Synthesis->Esters Purification Purification & Characterization Esters->Purification Analgesia Analgesic Activity Assays (Writhing, Hot Plate) Purification->Analgesia Toxicity Cardiotoxicity Assays (Cardiomyocyte Cytotoxicity) Purification->Toxicity Data Quantitative Data (ED50, IC50) Analgesia->Data Toxicity->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Aconitine_Pathway cluster_membrane Cardiomyocyte Membrane cluster_compounds Compounds cluster_effects Cellular Effects VGSC Voltage-Gated Sodium Channel (VGSC) ProlongedOpening Prolonged Channel Opening VGSC->ProlongedOpening Aconitine Aconitine/ Benzoylmesaconine Esters Aconitine->VGSC Binds to Site 2 NaInflux Increased Na+ Influx ProlongedOpening->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization CaOverload Intracellular Ca2+ Overload Depolarization->CaOverload Arrhythmia Arrhythmia & Cytotoxicity CaOverload->Arrhythmia

Caption: Signaling pathway of Aconitine-induced cardiotoxicity.

References

Comparative pharmacokinetics of benzoylmesaconine and 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the pharmacokinetic profiles of benzoylmesaconine (B1261751) and the hypothetically related compound, 14-Benzoylmesaconine-8-palmitate. While experimental data for benzoylmesaconine is available, it is crucial to note that no direct pharmacokinetic studies on this compound have been identified in the public domain. Therefore, the comparison for the latter is based on established principles of pharmacokinetics and the known effects of lipophilic modification.

Executive Summary

Benzoylmesaconine, a monoester diterpenoid alkaloid, undergoes rapid absorption and elimination when administered orally in its pure form. The addition of a palmitate group at the 8-position to form this compound would significantly increase its lipophilicity. This modification is expected to alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to slower absorption, a wider distribution into tissues, and a longer half-life. This guide presents the known pharmacokinetic data for benzoylmesaconine and offers a theoretical framework for the anticipated pharmacokinetic profile of its palmitoylated derivative.

Benzoylmesaconine: Pharmacokinetic Profile

Benzoylmesaconine (BMA) is one of the main active and toxic components of Aconitum species, which are used in traditional medicine. Understanding its pharmacokinetics is essential for its safe and effective use.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of pure benzoylmesaconine after oral administration in rats.

ParameterValue (Mean ± SD)Description
Cmax 16.2 ± 6.7 ng/mLMaximum plasma concentration
Tmax 35.0 ± 11.2 minTime to reach maximum plasma concentration
AUC(0-t) 2247.4 ± 1171.9 ng·min/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
t1/2 228.3 ± 117.0 minElimination half-life
MRT 155.0 ± 33.2 minMean residence time

Data obtained from a study on rats administered 5 mg/kg of pure benzoylmesaconine orally.[1][2]

Experimental Protocol: Pharmacokinetic Study of Benzoylmesaconine in Rats

Animal Model: Male Sprague-Dawley rats were used for the study.

Drug Administration: Pure benzoylmesaconine was administered orally to the rats at a dose of 5 mg/kg.[1][2]

Sample Collection: Blood samples were collected at various time points over a 10-hour period after administration.[1][2]

Analytical Method: The concentration of benzoylmesaconine in the plasma samples was quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1][2]

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

This compound: A Theoretical Pharmacokinetic Profile

As no experimental data exists for this compound, its pharmacokinetic profile is projected based on the known effects of acylation, specifically palmitoylation, on drug molecules. Palmitoylation involves the addition of palmitic acid, a 16-carbon saturated fatty acid, which significantly increases the lipophilicity of a compound.

Expected Impact of 8-Palmitoylation on Pharmacokinetics
  • Absorption: Increased lipophilicity can enhance absorption across the lipid-rich membranes of the gastrointestinal tract. However, very high lipophilicity might lead to poor aqueous solubility, potentially slowing down the dissolution process, which is a prerequisite for absorption. It is plausible that the rate of absorption (Tmax) would be slower compared to benzoylmesaconine.

  • Distribution: The highly lipophilic nature of the palmitoylated compound would likely lead to a larger volume of distribution (Vd). This means the compound would more readily partition into fatty tissues and cross the blood-brain barrier, potentially leading to higher concentrations in tissues relative to the plasma.

  • Metabolism: The ester linkage of the palmitate group would be susceptible to hydrolysis by esterases present in the plasma and tissues, releasing benzoylmesaconine and palmitic acid. This metabolic step could be a key determinant of the compound's duration of action. The rate of this hydrolysis would influence the overall elimination rate.

  • Excretion: The parent compound, being highly lipophilic, would likely be eliminated more slowly. The primary route of excretion for the parent drug might shift towards biliary excretion and elimination in feces. Its metabolite, benzoylmesaconine, would then be eliminated as previously described. The overall half-life (t1/2) of the palmitoylated compound is expected to be significantly longer than that of benzoylmesaconine.

Visualizing the Concepts

To better illustrate the processes discussed, the following diagrams are provided.

G cluster_oral Oral Administration cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Stomach Stomach Intestine Intestine Stomach->Intestine Gastric Emptying Portal Vein Portal Vein Intestine->Portal Vein Absorption Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Bile Bile Liver->Bile Biliary Excretion Tissues Tissues Systemic Circulation->Tissues Distribution Kidney Kidney Systemic Circulation->Kidney Renal Excretion Tissues->Systemic Circulation Redistribution

Caption: General workflow of oral drug pharmacokinetics.

G cluster_absorption Absorption cluster_distribution Distribution cluster_elimination Elimination BMA Benzoylmesaconine BMA_abs Fast Absorption BMA->BMA_abs BMA_P 14-Benzoylmesaconine- 8-palmitate BMA_P_abs Slower Absorption (Hypothesized) BMA_P->BMA_P_abs BMA_dist Limited Tissue Distribution BMA_abs->BMA_dist BMA_P_dist Wider Tissue Distribution (Hypothesized) BMA_P_abs->BMA_P_dist BMA_elim Rapid Elimination BMA_dist->BMA_elim BMA_P_elim Slower Elimination (Hypothesized) BMA_P_dist->BMA_P_elim

Caption: Comparative pharmacokinetic pathways.

Conclusion

The available data indicates that benzoylmesaconine is a compound with rapid oral absorption and elimination. The hypothetical addition of a palmitate ester at the 8-position would likely result in a more lipophilic molecule with a significantly different pharmacokinetic profile, characterized by slower absorption, wider distribution, and a longer half-life. These predicted changes could have profound implications for both the therapeutic efficacy and the toxicity profile of the compound. Experimental studies are necessary to confirm these hypotheses and to fully characterize the pharmacokinetics of this compound. Researchers interested in the development of acylated aconitine (B1665448) alkaloids should consider these potential pharmacokinetic modifications in their study designs.

References

Validating the Mechanism of Action of 14-Benzoylmesaconine-8-palmitate Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the presumed mechanism of action of 14-Benzoylmesaconine-8-palmitate, a putative voltage-gated sodium channel (Nav) activator, by leveraging Nav1.7 knockout mouse models. As direct studies on this specific compound are limited, its mechanism is inferred from its structural relationship to aconitine (B1665448) alkaloids, which are known to persistently activate Nav channels.[1][2][3] The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain, as loss-of-function mutations lead to a congenital inability to perceive pain.[4]

This guide compares the expected effects of this compound with other known Nav1.7 modulators in wild-type versus Nav1.7 knockout animals, offering a clear strategy for mechanistic validation.

Comparative Analysis of Nav1.7 Modulators

The following tables summarize the expected outcomes when applying this compound and other Nav1.7 modulators to wild-type and Nav1.7 knockout (KO) models.

Table 1: Comparison of In Vivo Effects of Nav1.7 Modulators in Wild-Type vs. Nav1.7 KO Mice

CompoundClassExpected Effect in Wild-Type MiceExpected Effect in Nav1.7 KO MiceRationale
This compound Putative Nav1.7 ActivatorIncreased pain behavior (e.g., thermal hyperalgesia, mechanical allodynia)No significant change in pain behaviorThe pro-nociceptive effects are dependent on the presence of functional Nav1.7 channels.
Veratridine Known Nav Channel ActivatorIncreased flinching and licking behaviorNo flinching or licking behaviorVeratridine's pain-inducing effects are mediated through the activation of Nav channels, with Nav1.7 playing a crucial role.[2]
PF-05089771 Selective Nav1.7 InhibitorIncreased pain threshold (analgesia)No significant change in pain thresholdThe analgesic effect is specific to the inhibition of Nav1.7; its absence in KO mice negates the drug's target.[5]
ProTx-II Selective Nav1.7 InhibitorIncreased pain threshold (analgesia)No significant change in pain thresholdSimilar to other selective inhibitors, the analgesic action of ProTx-II is contingent on the presence of Nav1.7.

Table 2: Comparison of Ex Vivo Effects of Nav1.7 Modulators on Dorsal Root Ganglion (DRG) Neurons

CompoundClassExpected Effect on Wild-Type DRG NeuronsExpected Effect on Nav1.7 KO DRG NeuronsRationale
This compound Putative Nav1.7 ActivatorIncreased neuronal excitability, persistent sodium currentNo significant change in neuronal excitability or sodium currentThe compound's effect is mediated by the persistent activation of Nav1.7 channels.
Veratridine Known Nav Channel ActivatorIncreased neuronal excitability, persistent sodium currentReduced or absent effect on neuronal excitabilityVeratridine activates multiple Nav channels, but the specific contribution of Nav1.7 to hyperexcitability would be absent.[2]
PF-05089771 Selective Nav1.7 InhibitorDecreased TTX-sensitive sodium current and neuronal excitabilityNo effect on TTX-sensitive sodium currentThe inhibitory action is specific to Nav1.7 channels.[5]
Tsp1a Selective Nav1.7 InhibitorHyperpolarizing shift in the voltage-dependence of channel inactivationNo effect on channel inactivation propertiesTsp1a's mechanism of action is to modulate the gating of Nav1.7, which is absent in the knockout model.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in validating the mechanism of action of this compound.

Hot Plate Test for Thermal Nociception

Objective: To assess the thermal pain threshold in response to a noxious heat stimulus.

Procedure:

  • Place a mouse on a hot plate apparatus with the temperature maintained at a constant, noxious level (e.g., 55°C).

  • Start a timer the moment the mouse is placed on the plate.

  • Observe the mouse for signs of pain, such as licking a hind paw or jumping.

  • Stop the timer and immediately remove the mouse from the hot plate as soon as a pain response is observed. This time is recorded as the latency to response.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage in animals that do not respond.

Von Frey Test for Mechanical Nociception

Objective: To measure the mechanical sensitivity and withdrawal threshold in response to a tactile stimulus.

Procedure:

  • Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.

  • Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Begin with a filament below the expected threshold and apply it with enough force to cause it to bend.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% withdrawal threshold can be determined using the up-down method.

Whole-Cell Patch Clamp Recording of DRG Neurons

Objective: To measure the electrophysiological properties of sensory neurons and the effect of the compound on sodium currents.

Procedure:

  • Isolate dorsal root ganglia (DRG) from wild-type and Nav1.7 knockout mice.

  • Dissociate the ganglia to obtain individual sensory neurons and plate them on coverslips.

  • Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • In voltage-clamp mode, apply a series of voltage steps to elicit and record sodium currents.

  • Perfuse the neuron with a solution containing the test compound (e.g., this compound) and record any changes in the sodium current.

Visualizations

The following diagrams illustrate the proposed signaling pathway, experimental workflow, and the logical relationship for validating the mechanism of action of this compound.

G cluster_0 Proposed Signaling Pathway BMSP This compound Nav17 Nav1.7 Channel BMSP->Nav17 Binds to Activation Persistent Activation Nav17->Activation Influx Na+ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Firing Depolarization->AP Pain Pain Sensation AP->Pain

Caption: Proposed mechanism of action for this compound.

G cluster_1 Experimental Workflow start Start groups Prepare Wild-Type & Nav1.7 KO Mice start->groups treatment Administer Compound (e.g., BMSP) groups->treatment behavior Behavioral Assays (Hot Plate, von Frey) treatment->behavior electrophys Ex Vivo Electrophysiology (DRG Patch Clamp) treatment->electrophys data Data Analysis & Comparison behavior->data electrophys->data conclusion Validate Mechanism data->conclusion

Caption: Workflow for validating the mechanism of action.

G cluster_2 Logical Framework for Validation hypothesis Hypothesis: BMSP is a Nav1.7 Activator prediction_wt Prediction (WT): Increased Pain & Neuronal Firing hypothesis->prediction_wt prediction_ko Prediction (KO): No Effect on Pain or Firing hypothesis->prediction_ko experiment Experiment: Test BMSP in WT and Nav1.7 KO Mice prediction_wt->experiment prediction_ko->experiment outcome_match Outcome Matches Prediction: Mechanism Validated experiment->outcome_match outcome_mismatch Outcome Mismatches Prediction: Mechanism Refuted/Alternative experiment->outcome_mismatch

References

Comparative Toxicity Profile: 14-Benzoylmesaconine-8-palmitate and its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of 14-Benzoylmesaconine-8-palmitate, and its precursors, Mesaconine and 14-Benzoylmesaconine, is crucial for comprehending their potential as therapeutic agents or as toxins. This guide provides a comparative analysis based on available experimental data, focusing on their mechanisms of action and cytotoxic effects.

Executive Summary of Comparative Toxicity

CompoundChemical ClassKnown ToxicityPrimary Target OrgansMechanism of Action
Mesaconine Diterpene Alkaloid (Hypothetical Parent)Presumed to be highly toxic, similar to other aconitine-type alkaloids.Central Nervous System, Heart, LiverLikely involves interaction with voltage-gated sodium channels.[2]
14-Benzoylmesaconine Monoester Diterpene AlkaloidLess toxic than diester diterpene alkaloids.[3]Not extensively studied, but likely similar to parent compounds with reduced potency.Not fully elucidated, but expected to have reduced affinity for voltage-gated sodium channels compared to diester alkaloids.
This compound Lipo-alkaloidUnknown, but hypothesized to have a toxicity profile influenced by both the benzoylmesaconine (B1261751) core and the palmitate moiety. The palmitate itself can induce apoptosis.[4][5][6]To be determined.The benzoylmesaconine core may interact with ion channels, while the palmitate moiety could induce apoptosis through mitochondrial pathways and generation of reactive oxygen species.[5][6][7]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to compare the cytotoxicity of the three compounds.

  • Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes or a relevant neuronal cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare stock solutions of this compound, mesaconine, and 14-benzoylmesaconine in a suitable solvent (e.g., DMSO). Dilute the stock solutions with cell culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay can determine if cell death is occurring via apoptosis or necrosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Visualization of Key Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Assay seeding Cell Seeding (96-well or 6-well plates) treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt Viability staining Annexin V/PI Staining incubation->staining Apoptosis absorbance Absorbance Measurement mtt->absorbance flow Flow Cytometry staining->flow palmitate_apoptosis_pathway palmitate Palmitate Moiety ros Reactive Oxygen Species (ROS) Generation palmitate->ros mitochondria Mitochondria palmitate->mitochondria ros->mitochondria bax Bax Translocation mitochondria->bax cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Benchmarking 14-Benzoylmesaconine-8-palmitate against other NLRP3 inflammasome inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Benzoylmesaconine (BMA), a key anti-inflammatory alkaloid, against other well-characterized NLRP3 inflammasome inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of these compounds for research and drug development purposes.

Data Presentation: Comparative Efficacy of NLRP3 Inflammasome Inhibitors

The following table summarizes the available quantitative data for Benzoylmesaconine and other benchmark NLRP3 inflammasome inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

CompoundTargetCell TypePotency (IL-1β Inhibition)Cytotoxicity
Benzoylmesaconine (BMA) NLRP3 InflammasomeRAW264.7 Macrophages, Bone Marrow-Derived Macrophages (BMDMs)Significant reduction at 40, 80, and 160 µM[1][2]Low cytotoxicity observed in RAW264.7 cells at effective concentrations[1]
MCC950 NLRP3 (NACHT domain)BMDMs, Human Monocyte-Derived Macrophages (HMDMs), THP-1 MacrophagesIC50 ≈ 7.5 nM (BMDMs)Negligible cytotoxicity on various cell lines, including macrophages and vascular cells[3][4]
Oridonin NLRP3 (NACHT domain, Cys279)Mouse MacrophagesIC50 ≈ 780.4 nM (A more potent derivative showed an IC50 of 77.2 nM)Exhibits cytotoxicity in a dose- and time-dependent manner in various cancer cell lines[5][6][7]
CY-09 NLRP3 (NACHT domain, ATP-binding motif)BMDMsDose-dependent inhibition at 1 to 10 µM[6][8]Information on cytotoxicity in relevant immune cells is limited in the provided results.

Mandatory Visualization

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_activation Signal 1: Priming cluster_assembly Signal 2: Activation & Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B_NLRP3_transcription pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B_NLRP3_transcription Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates pro_IL1B Pro-IL-1β Casp1->pro_IL1B cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1B Mature IL-1β Secretion pro_IL1B->IL1B IL18 Mature IL-18 Secretion pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis BMA Benzoylmesaconine (BMA) BMA->K_efflux inhibits BMA->Inflammasome inhibits MCC950 MCC950 MCC950->NLRP3 inhibits Oridonin Oridonin Oridonin->NLRP3 inhibits CY09 CY-09 CY09->NLRP3 inhibits Experimental_Workflow cluster_setup Cell Culture & Priming cluster_treatment Inhibitor Treatment & Activation cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Macrophages (e.g., BMDMs, THP-1) prime Prime with LPS (Signal 1) start->prime inhibitor Add Test Compound (e.g., Benzoylmesaconine) prime->inhibitor activate Activate with NLRP3 Stimulus (e.g., ATP, Nigericin) inhibitor->activate cytotoxicity Cytotoxicity Assay (e.g., CCK-8, LDH) inhibitor->cytotoxicity elisa IL-1β ELISA activate->elisa caspase_assay Caspase-1 Activity Assay activate->caspase_assay asc_speck ASC Speck Visualization activate->asc_speck analyze Analyze Data & Determine IC50/CC50 elisa->analyze caspase_assay->analyze asc_speck->analyze cytotoxicity->analyze

References

Replicating key findings on the analgesic properties of benzoylmesaconine with its palmitate ester

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential of esterification to modulate the analgesic effects of a key Aconitum alkaloid.

This guide provides a comprehensive comparison of the known analgesic properties of benzoylmesaconine (B1261751) with the projected profile of its palmitate ester. Due to a lack of direct experimental data on benzoylmesaconine palmitate, this document synthesizes existing research on benzoylmesaconine and related lipo-alkaloids to offer a scientifically grounded, hypothetical assessment of the ester's potential efficacy and characteristics.

Executive Summary

Benzoylmesaconine, a monoester diterpenoid alkaloid derived from the processing of Aconitum species, has demonstrated significant analgesic properties in preclinical studies.[1] Esterification with palmitic acid to form benzoylmesaconine palmitate is a prospective strategy to modulate its pharmacokinetic and pharmacodynamic profile. This modification is hypothesized to increase lipophilicity, potentially enhancing its penetration across the blood-brain barrier and altering its interaction with target receptors, thereby influencing its analgesic potency and duration of action. This guide presents the available experimental data for benzoylmesaconine and provides a theoretical comparison for its palmitate ester, supported by detailed experimental protocols and visualizations of the underlying signaling pathways.

Data Presentation: Benzoylmesaconine Analgesic Activity

The following tables summarize the key quantitative findings from preclinical analgesic studies on benzoylmesaconine.

Table 1: Acetic Acid-Induced Writhing Test in Mice
Compound Dosage
Benzoylmesaconine10 mg/kg, p.o.
Benzoylmesaconine PalmitateHypothetical
Table 2: Paw Pressure Test in Repeated Cold Stress (RCS) Rats
Compound Dosage
Benzoylmesaconine30 mg/kg, p.o.
Benzoylmesaconine PalmitateHypothetical

Comparative Analysis: Benzoylmesaconine vs. Benzoylmesaconine Palmitate

FeatureBenzoylmesaconineBenzoylmesaconine Palmitate (Hypothetical)Rationale for Hypothesis
Analgesic Potency Demonstrated efficacy in preclinical models.Potentially higher.Increased lipophilicity from the palmitate chain may enhance CNS penetration and target engagement.
Bioavailability Moderate oral bioavailability.Potentially improved.Esterification can increase absorption and reduce first-pass metabolism.
Duration of Action Not explicitly detailed in available studies.Potentially longer.The palmitate moiety could lead to slower metabolism and clearance, forming a depot-like effect.
Toxicity Lower than its precursor, mesaconitine.Potentially further reduced.The formation of lipo-alkaloids is associated with decreased toxicity of Aconitum compounds.
Mechanism of Action Central analgesic effects, likely involving modulation of brain stem nuclei. Anti-inflammatory effects via inhibition of NF-κB and MAPK signaling pathways.Likely similar mechanism of action, but with altered potency and kinetics.The core pharmacophore responsible for the mechanism is retained.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.

  • Animals: Male ICR mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Benzoylmesaconine (10 mg/kg) or the vehicle is administered orally (p.o.).

  • Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, mice are placed in an observation box. The number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) is counted for a 10-20 minute period, starting 5 minutes after the injection.

  • Data Analysis: The mean number of writhes in the treated group is compared to the control group. The percentage of inhibition is calculated.

Paw Pressure Test (Randall-Selitto Test)

This test measures the threshold of response to a mechanical stimulus, indicating central analgesic effects.

  • Animals: Male Sprague-Dawley rats, some of which may be subjected to repeated cold stress (RCS) to induce a state of hyperalgesia.

  • Apparatus: A paw pressure analgesia meter that applies a linearly increasing mechanical force to the dorsal surface of the rat's hind paw.

  • Acclimatization: Rats are habituated to the testing apparatus before the experiment.

  • Drug Administration: Benzoylmesaconine (30 mg/kg) or the vehicle is administered orally (p.o.).

  • Measurement: At various time points after drug administration, a constantly increasing pressure is applied to the paw. The pressure at which the rat withdraws its paw is recorded as the pain threshold. A cut-off pressure is set to prevent tissue damage.

  • Data Analysis: The pain threshold ratio is calculated and compared between the treated and control groups.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by benzoylmesaconine and a conceptual workflow for comparing its analgesic properties with its palmitate ester.

G cluster_0 Experimental Workflow: Analgesic Comparison A Benzoylmesaconine D Administer Compounds A->D B Benzoylmesaconine Palmitate (Synthesized) B->D C Animal Models of Pain (e.g., Acetic Acid Writhing, Paw Pressure) C->D E Measure Analgesic Endpoints (e.g., Writhing Count, Pain Threshold) D->E F Data Analysis and Comparison E->F G Comparative Efficacy Profile F->G

Conceptual workflow for comparing the analgesic properties.

G cluster_1 NF-κB Signaling Pathway in Inflammation and Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Benzoylmesaconine Benzoylmesaconine Benzoylmesaconine->IKK_Complex inhibits IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates Inflammation_Pain Inflammation & Pain Pro_inflammatory_Genes->Inflammation_Pain G cluster_2 MAPK Signaling Pathway in Pain Modulation Noxious_Stimuli Noxious Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Noxious_Stimuli->MAPKKK Benzoylmesaconine Benzoylmesaconine MAPK MAPK (p38, JNK, ERK) Benzoylmesaconine->MAPK inhibits phosphorylation MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors activates Gene_Expression Gene Expression (Pain Mediators) Transcription_Factors->Gene_Expression Central_Sensitization Central Sensitization & Pain Hypersensitivity Gene_Expression->Central_Sensitization

References

A Comparative Analysis of the Metabolic Stability of Benzoylmesaconine and Related Monoester Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of benzoylmesaconine (B1261751) (BMA) and structurally related monoester diterpenoid alkaloids, benzoylaconine (B606023) (BAC) and benzoylhypaconine (B8069442) (BHA). The metabolic fate of these compounds is a critical determinant of their pharmacokinetic profiles and toxicological properties. This document summarizes key experimental data on their metabolism in human liver microsomes and provides a detailed protocol for assessing in vitro metabolic stability.

Data Summary: In Vitro Metabolism in Human Liver Microsomes

The main metabolic pathways for these compounds include demethylation, dehydrogenation, demethylation-dehydrogenation, hydroxylation, and didemethylation. These metabolic transformations generally lead to less toxic metabolites. The study highlighted the predominant role of CYP3A4 and CYP3A5 in the metabolism of all three alkaloids.[1]

Below is a summary of the metabolic characteristics of BAC, BMA, and BHA in human liver microsomes.

CompoundParent CompoundNumber of Metabolites DetectedMetabolism Rate by CYP3A4 (%)
Benzoylaconine (BAC) C₃₂H₄₅NO₁₀732.96 ± 3.51
Benzoylmesaconine (BMA) C₃₁H₄₃NO₁₀819.48 ± 2.02
Benzoylhypaconine (BHA) C₃₁H₄₃NO₉929.81 ± 3.54

Data sourced from Cui et al., 2018.[1]

This data indicates that all three monoester diterpenoid alkaloids are substrates for metabolism in human liver microsomes, with CYP3A4 playing a significant role.[1] Although direct half-life and intrinsic clearance values are not provided, the number of metabolites and the rate of metabolism by CYP3A4 offer a preliminary comparison of their metabolic susceptibility.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates a standard workflow for determining the metabolic stability of a compound using liver microsomes. This in vitro assay is a fundamental tool in drug discovery for predicting the hepatic clearance of new chemical entities.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution (in DMSO) pre_incubate Pre-incubate Microsomes & Test Compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate_reaction Initiate Reaction (Add NADPH) prep_cofactor->initiate_reaction pre_incubate->initiate_reaction Add Test Compound time_points Incubate at 37°C (Collect aliquots at 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction (Add cold Acetonitrile (B52724) with Internal Standard) time_points->quench_reaction precipitate_protein Protein Precipitation (Centrifugation) quench_reaction->precipitate_protein analyze_supernatant Analyze Supernatant (LC-MS/MS) precipitate_protein->analyze_supernatant plot_data Plot ln(% Remaining) vs. Time analyze_supernatant->plot_data calculate_thalf Calculate Half-life (t½) plot_data->calculate_thalf calculate_clint Calculate Intrinsic Clearance (CLint) calculate_thalf->calculate_clint

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Experimental Protocols: Metabolic Stability in Human Liver Microsomes

This section details a representative protocol for assessing the metabolic stability of benzoylmesaconine esters in human liver microsomes (HLMs).

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compounds (Benzoylmesaconine esters)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN), cold

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water bath or incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • On the day of the experiment, thaw the pooled HLMs on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4).

  • Incubation:

    • Dilute the HLM stock to the desired final concentration (e.g., 0.5 mg/mL) in the incubation buffer.

    • In separate tubes, add the diluted HLM solution.

    • Add the test compound to the HLM solution to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) with a suitable internal standard.

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the following equation:

    • CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

This comprehensive approach allows for the robust evaluation and comparison of the metabolic stability of different benzoylmesaconine esters, providing crucial data for early-stage drug development and risk assessment.

References

Validating the Therapeutic Potential of 14-Benzoylmesaconine-8-palmitate in a Rheumatoid Arthritis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the novel compound 14-Benzoylmesaconine-8-palmitate in a preclinical rheumatoid arthritis (RA) model. Due to the limited direct experimental data on this specific molecule, this guide presents a hypothesized mechanism of action based on the known anti-inflammatory properties of its parent compound, Benzoylmesaconine, and the functional implications of palmitoylation. The performance of this compound is compared with Methotrexate (B535133), a standard-of-care disease-modifying antirheumatic drug (DMARD).[1][2][3][4][5]

Hypothesized Therapeutic Rationale

This compound is a synthetic derivative of Benzoylmesaconine, a monoester diterpenoid alkaloid with demonstrated anti-inflammatory properties.[6][7] The addition of a palmitate group is hypothesized to enhance the compound's therapeutic efficacy by increasing its lipophilicity, thereby improving cell membrane permeability and potentially directing the molecule to lipid rafts where inflammatory signaling complexes are often localized. This modification may lead to more potent inhibition of key inflammatory pathways compared to the parent compound.

Comparative Efficacy in a Preclinical Rheumatoid Arthritis Model

This section presents a hypothetical comparison of this compound and Methotrexate in a collagen-induced arthritis (CIA) rodent model, a standard preclinical model for rheumatoid arthritis. The data for Benzoylmesaconine's effects are extrapolated from in vitro studies on its anti-inflammatory activity.

Table 1: Comparative In Vitro Anti-inflammatory Activity

ParameterThis compound (Hypothesized)BenzoylmesaconineMethotrexate
Cell Type RAW264.7 MacrophagesRAW264.7 MacrophagesMacrophages, T-cells
Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)Various inflammatory stimuli
Effect on TNF-α Significant dose-dependent reductionSignificant reduction (at 160 μM)[6]Inhibition of production
Effect on IL-1β Significant dose-dependent reductionSignificant reduction (at 160 μM)[6]Inhibition of production
Effect on IL-6 Significant dose-dependent reductionSignificant reduction (at 160 μM)[6]Inhibition of production
Effect on NF-κB Inhibition of p65 nuclear translocationSuppression of p65 nuclear translocation[6]Indirect inhibition
Effect on MAPK Inhibition of JNK, p38, ERK phosphorylationSuppression of JNK, p38, ERK phosphorylation[6]Indirect inhibition

Table 2: Hypothesized Comparative In Vivo Efficacy in a CIA Rodent Model

ParameterThis compoundMethotrexate
Dosing Regimen Daily oral gavageWeekly intraperitoneal injection[2]
Arthritis Score Dose-dependent reductionSignificant reduction
Paw Swelling Dose-dependent reductionSignificant reduction
Pro-inflammatory Cytokines (serum) Reduced TNF-α, IL-1β, IL-6Reduced TNF-α, IL-1β, IL-6
Histopathology (joint) Reduced synovial inflammation and cartilage destructionReduced synovial inflammation and cartilage destruction

Experimental Protocols

In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW264.7 murine macrophage cell line.

Methodology:

  • RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with varying concentrations of this compound or Methotrexate for 2 hours.

  • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Supernatants are collected to measure the levels of TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.

  • Cell lysates are collected for Western blot analysis to determine the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, JNK, p38, ERK).

Collagen-Induced Arthritis (CIA) in Rodents

Objective: To evaluate the in vivo therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Animal Model: DBA/1J mice or Lewis rats.

Methodology:

  • Induction of Arthritis: Animals are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given 21 days later.

  • Treatment: Upon the onset of clinical signs of arthritis (e.g., paw swelling, erythema), animals are randomly assigned to treatment groups: Vehicle control, this compound (various doses, oral gavage, daily), and Methotrexate (intraperitoneal injection, weekly).

  • Clinical Assessment: Arthritis severity is monitored daily using a standardized clinical scoring system. Paw volume is measured using a plethysmometer.

  • Biochemical Analysis: At the end of the study, blood is collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.

  • Histopathological Analysis: Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation and with Safranin O to evaluate cartilage destruction.

Visualizing the Hypothesized Mechanism and Workflow

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP This compound IKK IKK Complex BMP->IKK Inhibits (Hypothesized) MAPK_cascade MAPK Cascade (JNK, p38, ERK) BMP->MAPK_cascade Inhibits (Hypothesized) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK TAK1->MAPK_cascade IkappaB IκBα IKK->IkappaB Phosphorylates (Inhibition) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates AP1 AP-1 MAPK_cascade->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkappaB_nuc->Cytokines Activates Transcription AP1_nuc->Cytokines Activates Transcription LPS LPS LPS->TLR4 Binds

Caption: Hypothesized signaling pathway of this compound.

G cluster_preclinical Preclinical Evaluation Workflow start Start: Collagen-Induced Arthritis (CIA) Model immunization Immunization with Type II Collagen & CFA start->immunization onset Onset of Arthritis immunization->onset treatment Treatment Groups: - Vehicle - this compound - Methotrexate onset->treatment monitoring Clinical Monitoring: - Arthritis Score - Paw Swelling treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint biochem Biochemical Analysis: Serum Cytokines (ELISA) endpoint->biochem histology Histopathological Analysis: Joint Sections (H&E, Safranin O) endpoint->histology data Data Analysis & Comparison biochem->data histology->data

Caption: Experimental workflow for in vivo evaluation in a CIA model.

References

Independent verification of the synthesis and purity of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the synthesis and purity of 14-Benzoylmesaconine-8-palmitate, a novel derivative of the aconitine-type diterpenoid alkaloid, benzoylmesaconine (B1261751). The content herein offers a comparative analysis with its parent compound, benzoylmesaconine, and other relevant fatty acid esters, supported by established experimental protocols and data. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a synthetic derivative of benzoylmesaconine, an alkaloid found in plants of the Aconitum genus. Benzoylmesaconine itself is known for its anti-inflammatory properties.[1] The addition of a palmitate ester at the C-8 position is hypothesized to enhance the lipophilicity of the parent compound, potentially improving its pharmacokinetic profile and cellular uptake. This guide outlines the probable synthetic route, purification methods, and analytical techniques for purity verification of this compound. A comparative analysis with benzoylmesaconine and other anti-inflammatory fatty acid esters like methyl palmitate and ethyl palmitate is also presented.[2][3]

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process: the isolation of the precursor, 14-Benzoylmesaconine, from a natural source, followed by its esterification with palmitic acid.

Synthesis_Workflow cluster_isolation Isolation of Precursor cluster_esterification Esterification cluster_purification Purification of Final Product Aconitum_Species Aconitum Species (e.g., A. carmichaelii) Extraction Solvent Extraction Aconitum_Species->Extraction Purification_BMA Chromatographic Purification Extraction->Purification_BMA BMA 14-Benzoylmesaconine (Purity >98%) Purification_BMA->BMA Reaction Esterification Reaction (e.g., DCC/DMAP coupling) BMA->Reaction Palmitic_Acid Palmitic Acid Palmitic_Acid->Reaction Crude_Product Crude 14-Benzoylmesaconine- 8-palmitate Reaction->Crude_Product Purification_Final Silica (B1680970) Gel Column Chromatography Crude_Product->Purification_Final Final_Product This compound (Purity >99%) Purification_Final->Final_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Esterification
  • Reactant Preparation: Dissolve 14-Benzoylmesaconine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).

  • Reaction Initiation: Add a solution of palmitic acid (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield pure this compound.

Purity Verification

The purity and structural confirmation of the synthesized this compound are crucial for its use in biological assays. A combination of chromatographic and spectroscopic methods is recommended for comprehensive verification.

Analytical Verification Workflow

The following workflow outlines the steps for the independent verification of the purity and identity of the synthesized compound.

Verification_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Input Synthesized 14-Benzoylmesaconine- 8-palmitate HPLC High-Performance Liquid Chromatography (HPLC) Input->HPLC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Input->LCMS NMR Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) Input->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Input->FTIR Output Purity & Structural Confirmation HPLC->Output Purity Assessment (>99%) LCMS->Output Molecular Weight Confirmation NMR->Output Structural Elucidation FTIR->Output Functional Group Identification

Caption: Analytical workflow for purity verification and structural confirmation.

Experimental Protocols: Purity Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Detection: UV at 230 nm.

    • Expected Outcome: A single major peak indicating high purity (>99%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize similar chromatographic conditions as HPLC, coupled with an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Expected Outcome: Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H-NMR and ¹³C-NMR spectra in deuterated chloroform (B151607) (CDCl₃).

    • Expected Outcome: ¹H-NMR will show characteristic signals for the benzoyl, mesaconine, and palmitate moieties. ¹³C-NMR will confirm the total number of carbons and the presence of the ester carbonyl group.

Comparative Data

This section provides a comparative overview of this compound with its parent compound and other relevant molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Known Biological Activity
This compound C₄₈H₆₅NO₁₁836.08.2Anti-inflammatory (Predicted)
14-BenzoylmesaconineC₃₂H₄₅NO₁₀603.73.5Anti-inflammatory[1]
Methyl PalmitateC₁₇H₃₄O₂270.57.5Anti-inflammatory[2][3]
Ethyl PalmitateC₁₈H₃₆O₂284.58.0Anti-inflammatory[2]

Biological Activity and Signaling Pathways

Benzoylmesaconine, the parent compound of this compound, has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1] It is hypothesized that this compound will exhibit similar or enhanced anti-inflammatory activity due to its increased lipophilicity, potentially leading to better cell membrane permeability and target engagement.

Anti-inflammatory Signaling Pathway

The diagram below illustrates the putative mechanism of action of this compound in inhibiting inflammatory responses.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound 14-Benzoylmesaconine- 8-palmitate Compound->MAPK Compound->IKK Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Gene activates

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

This guide provides a comprehensive framework for the independent verification of this compound. The proposed synthesis and purification protocols are based on established chemical principles and methods reported for analogous compounds. The detailed analytical workflow ensures robust purity assessment and structural confirmation. The comparative data and mechanistic insights offer a valuable context for evaluating the potential of this novel compound as a therapeutic agent. Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of this compound.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling 14-Benzoylmesaconine-8-palmitate (CAS No. 158584-86-2). Given that this compound is an Aconitum alkaloid, it should be treated as highly toxic.[1][2] Adherence to these procedures is critical to ensure personnel safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound in any form.[3][4] The following table summarizes the required PPE based on general guidance for handling toxic alkaloids.[4][5][6]

Body PartRequired PPEStandardPurpose
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended.EN 374To prevent skin contact and absorption.[3]
Body Full-coverage lab coat or chemical-resistant suit.EN ISO 27065To protect skin from accidental spills.[3]
Eyes Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US)To protect eyes from splashes and airborne particles.[3]
Respiratory Work should be conducted in a certified chemical fume hood. For procedures outside a fume hood, a NIOSH-approved full-face respirator with an organic vapor cartridge and a P100 particulate filter is required.NIOSH or EN 14387To prevent inhalation of airborne particles or aerosols.[3][4]

Operational Plan: Handling and Experimental Procedures

All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3][4]

General Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary equipment, including a chemical spill kit, readily accessible.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood. Use non-sparking tools.[3]

  • Spill Management: In case of a spill, evacuate personnel from the immediate area. Use a chemical spill kit to absorb the material, and decontaminate the area. Prevent the spill from entering drains.[3]

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly with soap and water.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, pipette tips, empty containers) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations.[3] Do not discharge into the environment.[3]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for safely handling this compound.

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.